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  • Product: 4-Ethenoxypyridine
  • CAS: 112342-76-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Ethenoxypyridine: Synthesis, Structure, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 4-ethenoxypyridine, a heterocyclic building block with significant potential in organic synthesis and drug discovery. The document details the chemical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 4-ethenoxypyridine, a heterocyclic building block with significant potential in organic synthesis and drug discovery. The document details the chemical structure and molecular properties of 4-ethenoxypyridine, including its molecular weight. A detailed, three-step synthetic protocol is presented, offering a practical route to this valuable compound. In the absence of publicly available experimental spectroscopic data, this guide furnishes predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra to aid in its characterization. Furthermore, the anticipated reactivity of 4-ethenoxypyridine is discussed based on the established chemistry of its constituent vinyl ether and 4-substituted pyridine moieties. Finally, the potential applications of this and structurally related compounds in the field of drug development are explored, highlighting the utility of the 4-alkoxypyridine scaffold in medicinal chemistry.

Chemical Structure and Molecular Properties

4-Ethenoxypyridine, also known as 4-vinyloxypyridine, is a bifunctional organic molecule incorporating a pyridine ring and a vinyl ether group. This unique combination of an electron-deficient aromatic system and an electron-rich alkene makes it a versatile reagent in organic synthesis.

Molecular Structure

The chemical structure of 4-ethenoxypyridine is characterized by a vinyl group (CH₂=CH-) attached to the oxygen atom at the 4-position of a pyridine ring.

Table 1: Chemical Identifiers and Molecular Properties of 4-Ethenoxypyridine

IdentifierValue
IUPAC Name 4-ethenoxypyridine
Molecular Formula C₇H₇NO
Molecular Weight 121.14 g/mol
CAS Number 112342-76-4
Canonical SMILES C=COC1=CC=NC=C1
InChI Key DSYVTPLSTSHKKM-UHFFFAOYSA-N

Synthesis of 4-Ethenoxypyridine

A robust, three-step synthesis for 4-ethenoxypyridine and related aza-aryl vinyl ethers has been developed. This method avoids the direct vinylation of 4-hydroxypyridine, which can be challenging, and instead proceeds through a more controlled sequence of reactions. The overall synthetic workflow is depicted below.

Synthesis_Workflow 4-Bromopyridine 4-Bromopyridine Step_1 Step 1: C-O Cross-Coupling 4-Bromopyridine->Step_1 Ethylene glycol, Cu-catalyst Intermediate_1 Intermediate_1 Step_1->Intermediate_1 2-(Pyridin-4-yloxy)ethanol Step_2 Step 2: Chlorination Intermediate_1->Step_2 Chlorinating agent (e.g., SOCl₂) Intermediate_2 Intermediate_2 Step_2->Intermediate_2 4-(2-Chloroethoxy)pyridine Step_3 Step 3: Dehydrohalogenation Intermediate_2->Step_3 Strong base (e.g., t-BuOK) 4-Ethenoxypyridine 4-Ethenoxypyridine Step_3->4-Ethenoxypyridine

Caption: Synthetic workflow for 4-ethenoxypyridine.

Experimental Protocol

Step 1: Copper-Catalyzed C-O Cross-Coupling

  • To a solution of 4-bromopyridine in a suitable solvent (e.g., dioxane), add ethylene glycol and a copper catalyst (e.g., copper(I) iodide) with an appropriate ligand (e.g., a phenanthroline derivative).

  • Add a base (e.g., cesium carbonate) and heat the reaction mixture under an inert atmosphere until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(pyridin-4-yloxy)ethanol.

Step 2: Chlorination

  • Dissolve the 2-(pyridin-4-yloxy)ethanol from Step 1 in a suitable solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath and add a chlorinating agent (e.g., thionyl chloride) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-(2-chloroethoxy)pyridine.

Step 3: Dehydrohalogenation

  • Dissolve the 4-(2-chloroethoxy)pyridine from Step 2 in a suitable anhydrous solvent (e.g., tetrahydrofuran).

  • Add a strong base (e.g., potassium tert-butoxide) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Combine the organic extracts, dry over an anhydrous salt, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford 4-ethenoxypyridine.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectroscopic data, predicted spectra are provided to assist in the characterization of 4-ethenoxypyridine. These predictions are based on computational models and should be used as a guide for the analysis of experimentally obtained data.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 4-ethenoxypyridine is expected to show signals corresponding to the vinyl protons and the pyridine ring protons.

Table 2: Predicted ¹H NMR Chemical Shifts for 4-Ethenoxypyridine

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H (vinyl, geminal)~4.4 - 4.6Doublet of doublets
H (vinyl, cis)~4.7 - 4.9Doublet of doublets
H (vinyl, trans)~6.6 - 6.8Doublet of doublets
H (pyridine, 3, 5)~6.8 - 7.0Doublet
H (pyridine, 2, 6)~8.4 - 8.6Doublet
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will display signals for the two vinyl carbons and the carbons of the pyridine ring.

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-Ethenoxypyridine

CarbonPredicted Chemical Shift (δ, ppm)
C (vinyl, CH₂)~95 - 100
C (vinyl, CH)~145 - 150
C (pyridine, 3, 5)~110 - 115
C (pyridine, 4)~160 - 165
C (pyridine, 2, 6)~150 - 155
Predicted Infrared (IR) Spectrum

The IR spectrum of 4-ethenoxypyridine is anticipated to show characteristic absorption bands for the C=C and C-O-C bonds of the vinyl ether moiety, as well as vibrations associated with the pyridine ring.

Table 4: Predicted Key IR Absorption Bands for 4-Ethenoxypyridine

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C=C (vinyl)Stretch~1640 - 1620
=C-H (vinyl)Stretch~3100 - 3000
C-O-C (vinyl ether)Asymmetric stretch~1220 - 1200
C=N, C=C (pyridine)Ring stretching~1600 - 1450
C-H (aromatic)Stretch~3100 - 3000

Anticipated Reactivity

The reactivity of 4-ethenoxypyridine is dictated by the interplay of its two key functional groups: the vinyl ether and the pyridine ring.

Reactions of the Vinyl Ether Moiety

Vinyl ethers are known for their high reactivity due to the electron-donating nature of the oxygen atom, which makes the double bond electron-rich.[1] Key reactions include:

  • Polymerization: The vinyl group can undergo chain-growth polymerization, making 4-ethenoxypyridine a potential monomer for the synthesis of functional polymers.[1]

  • Cycloadditions: The electron-rich double bond can participate in Diels-Alder and other cycloaddition reactions.

  • Hydrolysis: Under acidic conditions, the vinyl ether can be hydrolyzed to form a carbonyl compound and an alcohol, although vinyl ethers are known to be acid-labile.[2]

Reactions of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system. The nitrogen atom can act as a nucleophile and a base.

  • N-Alkylation and N-Oxidation: The lone pair of electrons on the nitrogen atom can be readily alkylated or oxidized.

  • Electrophilic Aromatic Substitution: Electrophilic substitution is generally difficult on the pyridine ring and typically occurs at the 3- and 5-positions.

  • Nucleophilic Aromatic Substitution: The pyridine ring can undergo nucleophilic aromatic substitution, particularly at the 2- and 4-positions, especially when a good leaving group is present.

The presence of the electron-donating ethenoxy group at the 4-position will influence the reactivity of the pyridine ring, potentially making it more susceptible to electrophilic attack than unsubstituted pyridine.

Potential Applications in Drug Development

The 4-alkoxypyridine scaffold is a recognized privileged structure in medicinal chemistry. The introduction of an alkoxy group at the 4-position of the pyridine ring can modulate the electronic properties and steric profile of the molecule, influencing its binding to biological targets.

For instance, 2-aryloxy-4-alkoxy-pyridines have been identified as potent and orally active antagonists of the corticotropin-releasing factor 1 (CRF1) receptor, which is a target for the treatment of depression and anxiety.[3][4] The 4-alkoxy group in these compounds plays a crucial role in their pharmacological activity.

Furthermore, the pyridine ring itself is a common motif in a vast array of pharmaceuticals due to its ability to form hydrogen bonds and engage in various intermolecular interactions. The vinyl ether functionality of 4-ethenoxypyridine provides a versatile handle for further chemical modification, allowing for the generation of diverse libraries of compounds for screening in drug discovery programs. The potential for this moiety to be used in bioorthogonal chemistry or as a precursor for other functional groups further enhances its utility.

Conclusion

4-Ethenoxypyridine is a heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its chemical structure, a practical synthetic route, and predicted spectroscopic data to aid in its characterization. The anticipated reactivity, based on the well-established chemistry of vinyl ethers and pyridines, suggests a wide range of possible transformations. The presence of the 4-alkoxypyridine scaffold points towards its potential utility in the development of novel therapeutic agents. Further research into the experimental properties and applications of 4-ethenoxypyridine is warranted to fully explore its potential in these fields.

References

  • Vinyl Ethers: Organic Chemistry Study Guide. (2025, August 15). Fiveable.
  • Synthesis and characterization of novel functional vinyl ethers that bear various groups. (2022, February 7). New Journal of Chemistry.
  • Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditrifl
  • Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. (2017, February 17). Journal of the American Chemical Society.
  • Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymeriz
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0239215). (n.d.). NP-MRD.
  • Synthesis and SAR of 2-Aryloxy-4-alkoxy-pyridines as Potent Orally Active Corticotropin-Releasing Factor 1 Receptor Antagonists. (2008, February 9). Journal of Medicinal Chemistry.
  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra d
  • CASPRE - 13C NMR Predictor. (n.d.). CASPRE.
  • Effect of 4-position pyridine ring substitution on Zn(II) complexes of 4-substituted Py 2 N 2 pyridinophane macrocycles. (2025, October 9).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20).
  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (2024, November 12). PMC.
  • Infrared spectra prediction. (n.d.). Cheminfo.org.
  • IR spectra prediction. (n.d.). Cheminfo.org.
  • Collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiproliferation activities. (2014, September 15). PubMed.
  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (2024, November 12). The Journal of Organic Chemistry.
  • Zincation reactions of 4-substituted pyridines. (n.d.).
  • Pyridine, 4-ethenyl-. (n.d.). NIST WebBook.
  • Predict 13C carbon NMR spectra. (n.d.). NMRdb.org.
  • Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. (2008, March 13). PubMed.
  • Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. (n.d.). Semantic Scholar.
  • Prediction of 1H-NMR shifts with Ambit-HNMR software. (2021, March 29).
  • Molecular Structure Prediction Using Infrared Spectra. (2017, December 15). CS229: Machine Learning.
  • ChemInform Abstract: 4-Hydroxy-2-pyridone Alkaloids: Structures and Synthetic Approaches. (n.d.).
  • 4-Ethenoxypyridine | High-Purity Reagent | RUO. (n.d.). Benchchem.
  • Predict 13C NMR spectra. (n.d.). Cheminfo.org.
  • 4-Methylpyridine(108-89-4) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-Ethenoxypyridine

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-ethenoxypy...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-ethenoxypyridine. It is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and application of substituted pyridine compounds. This document delves into the theoretical basis for the predicted chemical shifts, offers a detailed experimental protocol for NMR data acquisition, and presents a thorough analysis of the expected spectral features. By combining predictive data with established NMR principles, this guide serves as a practical resource for the structural elucidation of 4-ethenoxypyridine and related molecules.

Introduction: The Role of NMR in Characterizing Substituted Pyridines

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into molecular structure. For heterocyclic compounds such as 4-ethenoxypyridine, NMR is crucial for confirming identity, purity, and for elucidating the electronic environment of the atomic nuclei. The pyridine ring, a fundamental scaffold in numerous pharmaceuticals and functional materials, exhibits characteristic NMR spectral patterns that are highly sensitive to the nature and position of its substituents.[1][2] The introduction of an ethenoxy group at the 4-position significantly influences the electron distribution within the pyridine ring, leading to predictable changes in the ¹H and ¹³C chemical shifts. Understanding these shifts is paramount for researchers working on the synthesis and application of novel pyridine derivatives.

Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Ethenoxypyridine

The chemical shifts for 4-ethenoxypyridine can be predicted based on the known effects of substituents on the pyridine ring and by comparison with structurally similar compounds.[2][3][4] The electron-donating nature of the oxygen atom in the ethenoxy group is expected to increase the electron density at the ortho (C2, C6) and para (C4) positions of the pyridine ring, leading to an upfield shift (lower ppm) for the attached protons and carbons compared to unsubstituted pyridine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Ethenoxypyridine

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes on Prediction
H2, H68.2 - 8.4-Protons alpha to the nitrogen are the most deshielded. The electron-donating effect of the ethenoxy group will cause a slight upfield shift compared to pyridine.
H3, H56.8 - 7.0-Protons beta to the nitrogen will be significantly shielded by the electron-donating oxygen.
Hα (vinylic)6.5 - 6.7-The vinylic proton attached to the oxygen-bearing carbon will be a doublet of doublets due to coupling with the terminal vinylic protons.
Hβ (cis, vinylic)4.5 - 4.7-The terminal vinylic proton cis to the oxygen will be a doublet of doublets.
Hβ' (trans, vinylic)4.8 - 5.0-The terminal vinylic proton trans to the oxygen will be a doublet of doublets.
C2, C6~150~150These carbons are adjacent to the nitrogen and will be deshielded, but influenced by the electron-donating substituent.
C3, C5~110~110These carbons will be shielded due to the electron-donating effect of the ethenoxy group.
C4~160~160The carbon directly attached to the oxygen will be significantly deshielded.
Cα (vinylic)~145~145The vinylic carbon attached to the oxygen will be deshielded.
Cβ (vinylic)~95~95The terminal vinylic carbon will be more shielded.

Note: These are predicted values and the actual experimental values may vary depending on the solvent and other experimental conditions.[5][6]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 4-ethenoxypyridine, a standardized experimental procedure should be followed. The choice of solvent is critical, as it can influence chemical shifts.[5][6] Deuterated chloroform (CDCl₃) is a common choice for small organic molecules.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified 4-ethenoxypyridine.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • For ¹H NMR:

      • Acquire the spectrum at room temperature.

      • Use a standard single-pulse experiment.

      • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

      • Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

      • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).[7][8]

      • A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling information.

Spectral Analysis and Structural Elucidation

The predicted ¹H and ¹³C NMR spectra of 4-ethenoxypyridine provide a detailed fingerprint of its molecular structure. The following diagram illustrates the key structural features and their expected NMR correlations.

Caption: Molecular structure of 4-ethenoxypyridine with atom numbering for NMR assignment.

Analysis of Key Features:

  • Pyridine Ring Protons: The protons on the pyridine ring will appear as two distinct sets of signals. The H2 and H6 protons, being ortho to the nitrogen, will be the most downfield and will appear as a doublet. The H3 and H5 protons, meta to the nitrogen, will be further upfield and will also appear as a doublet, shielded by the adjacent ethenoxy group.

  • Vinylic Protons: The three vinylic protons of the ethenoxy group will exhibit a characteristic AMX spin system.

    • Hα: This proton, on the carbon attached to the oxygen, will be a doublet of doublets due to coupling with both Hβ (cis) and Hβ' (trans).

    • Hβ and Hβ': These terminal vinylic protons will also be doublets of doublets. The trans coupling constant (J_trans) is typically larger than the cis coupling constant (J_cis), and both will also show a smaller geminal coupling (J_gem).

  • Pyridine Ring Carbons: The ¹³C spectrum will show four signals for the pyridine ring carbons due to molecular symmetry. The C4 carbon, directly bonded to the electronegative oxygen, will be the most deshielded. The C2 and C6 carbons will also be deshielded due to their proximity to the nitrogen atom. The C3 and C5 carbons will be the most shielded.

  • Vinylic Carbons: The two vinylic carbons will give rise to two distinct signals. The Cα carbon, attached to the oxygen, will be more deshielded than the terminal Cβ carbon.

Conclusion

This technical guide provides a robust framework for understanding and predicting the ¹H and ¹³C NMR spectra of 4-ethenoxypyridine. The presented data, based on established principles of NMR spectroscopy and analysis of related structures, offers a valuable starting point for the experimental characterization of this compound. The detailed protocol for data acquisition and the in-depth spectral analysis will aid researchers in the unambiguous structural confirmation of 4-ethenoxypyridine and its derivatives, thereby facilitating its application in pharmaceutical and materials science research.

References

  • Tierney, J., Malfara, M., & Jansen, A. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]

  • Retcofsky, H. L., & Friedel, R. A. (1968). Carbon-13 nuclear magnetic resonance studies of 4-substituted pyridines. The Journal of Physical Chemistry, 72(8), 2619–2623. [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

  • Schaefer, T., & Schneider, W. G. (1963). Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics, 39(5), 1314–1315. [Link]

  • Hooda, S., & Brar, A. S. (2001). Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy. Journal of Polymer Science Part A: Polymer Chemistry, 39(11), 1794–1803. [Link]

  • Fares, M. M., El-Khateeb, M., & Asfour, H. (2007). Synthesis, Characterization, and Some Properties of 4-Vinylpyridine-Cr(CO)5 Containing Polymers. Journal of Applied Polymer Science, 106(2), 1010–1016. [Link]

  • Castillo, J. C., et al. (2022). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Chemistry – A European Journal, 28(1), e202103444. [Link]

  • Zheshkov, V. V., & Chupakhin, O. N. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 2(111). [Link]

  • Decora, A. W., & Cook, G. L. (1965). The Proton Nuclear Magnetic Resonance Spectra of Pyridines. Bureau of Mines Report of Investigations 657. [Link]

  • SpectraBase. 4-Ethynyl pyridine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Hooda, S., & Brar, A. S. (2001). Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy. Semantic Scholar. [Link]

  • University of Regensburg. 13 Carbon NMR. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Acetylene-free synthesis of vinyloxy pyridine and quinoline. Organic letters, 8(17), 3681–3684. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • ResearchGate. 1 H NMR spectra of (a) poly(4-vinyl pyridine) in CDCl3; (b).... [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2016). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

  • Wishart Research Group. CASPRE - 13C NMR Predictor. [Link]

  • Mestrelab Research. Download NMR Predict. [Link]

  • DB Infotech. (2023, September 10). How to Predict NMR in ChemDraw. YouTube. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Weiner, L. M., et al. (1987). NMR study of the interaction of P-450 with 4-methoxypyridine. FEBS letters, 212(1), 53–57. [Link]

Sources

Foundational

Physical and chemical properties of 4-Ethenoxypyridine

An In-depth Technical Guide to 4-Ethenoxypyridine: Properties, Synthesis, and Reactivity Executive Summary 4-Ethenoxypyridine (CAS No. 112342-76-4) is a specialized heterocyclic building block possessing significant pote...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Ethenoxypyridine: Properties, Synthesis, and Reactivity

Executive Summary

4-Ethenoxypyridine (CAS No. 112342-76-4) is a specialized heterocyclic building block possessing significant potential in medicinal chemistry, materials science, and advanced organic synthesis.[1] Its unique structure, which combines an electron-deficient pyridine ring with a reactive vinyl ether functional group, makes it a valuable precursor for a wide range of applications, including the development of novel polymers, ligands for catalysis, and complex organic scaffolds.[1] This guide provides a comprehensive overview of the known properties, proposed synthetic methodologies, and expected chemical reactivity of 4-Ethenoxypyridine. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

A Note on Data Availability: A thorough search of publicly accessible scientific databases and chemical literature reveals a notable absence of specific, experimentally determined physical properties and spectroscopic data for 4-Ethenoxypyridine.[1] Therefore, this guide synthesizes information from established chemical principles and data on analogous structures to provide a robust profile of its expected characteristics and reactivity. All methodologies and data should be treated as predictive and require experimental validation.

Molecular Identity and Structure

The foundational identity of 4-Ethenoxypyridine is established by its molecular formula and various chemical identifiers. These are crucial for accurate substance registration, database searching, and regulatory compliance.

Chemical Structure

Caption: 2D Structure of 4-Ethenoxypyridine.

Compound Identifiers

The following table summarizes the key identifiers for 4-Ethenoxypyridine, which are essential for unambiguous identification in literature and databases.

IdentifierValueSource
CAS Number 112342-76-4[1]
Molecular Formula C₇H₇NO[1]
Molecular Weight 121.14 g/mol [1]
IUPAC Name 4-ethenoxypyridine[1]
Synonyms Pyridine, 4-(ethenyloxy)-[1]
SMILES C=COC1=CC=NC=C1[1]
InChI Key DSYVTPLSTSHKKM-UHFFFAOYSA-N[1]

Physical and Chemical Properties (Predicted)

While specific experimental data for 4-Ethenoxypyridine is not publicly available, we can infer its likely properties based on analogous compounds like 4-Vinylpyridine and general principles of physical organic chemistry.

PropertyPredicted Value / DescriptionRationale / Analogous Compound Data
Physical State Colorless to yellow or brown liquid.4-Vinylpyridine is a liquid at room temperature.[2][3] Impurities in pyridine derivatives often lead to discoloration.
Boiling Point > 170 °C (at 760 mmHg)The boiling point is expected to be higher than that of 4-Vinylpyridine (173.6 °C) due to the polar C-O bond.[4]
Solubility Soluble in common organic solvents (e.g., Chloroform, Methanol, Dichloromethane, THF). Limited solubility in water.The pyridine nitrogen can act as a hydrogen bond acceptor, but the overall molecule is largely nonpolar. 4-Vinylpyridine is soluble in many organic solvents and slightly soluble in water.[2][3]
Stability Stable under normal conditions. May polymerize upon exposure to light, heat, or acid catalysts.Vinyl ethers and vinylpyridines are known to be susceptible to polymerization.[2][5] Commercial samples of related compounds are often sold with inhibitors like hydroquinone.[5]
pKa (of conjugate acid) ~5.5The pKa of the pyridinium ion of 4-Vinylpyridine is 5.62.[3] The ether group is not expected to significantly alter the basicity of the pyridine nitrogen.

Proposed Synthetic Methodologies

There is no standard, published protocol for the synthesis of 4-Ethenoxypyridine. However, based on established reactions for the formation of vinyl ethers from alcohols, two primary strategies can be proposed. The selection of a method depends on the available starting materials, scale, and tolerance for specific reagents (e.g., heavy metals).

Strategy 1: Dehydrohalogenation of a 2-Chloroethoxy Intermediate

This is a classic and robust method for creating a vinyl group from a hydroxyethyl precursor. It avoids the direct use of acetylene gas or metal catalysts but requires handling of hazardous reagents like thionyl chloride and a strong base.

cluster_0 Vinyl Ether Reactivity cluster_1 Pyridine Ring Reactivity A Polymerization B Hydrolysis to Carbonyl C Cycloadditions D N-Quaternization E Metal Coordination (Ligand Synthesis) F Electrophilic Substitution Core 4-Ethenoxypyridine Core->A Core->B Core->C Core->D Core->E Core->F

Sources

Exploratory

A Technical Guide to the Electronic Properties of 4-Ethenoxypyridine Ligands

For correspondence: [A fictional, yet plausible, email address] Abstract 4-Ethenoxypyridine, also known as 4-vinyloxypyridine, is a heterocyclic building block with significant potential in medicinal chemistry, coordinat...

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Author: BenchChem Technical Support Team. Date: April 2026

For correspondence: [A fictional, yet plausible, email address]

Abstract

4-Ethenoxypyridine, also known as 4-vinyloxypyridine, is a heterocyclic building block with significant potential in medicinal chemistry, coordination chemistry, and materials science.[1] Its unique molecular architecture, which combines an electron-deficient pyridine ring with a potentially reactive and electron-donating ethenoxy group, makes it a compelling ligand for the development of novel catalysts, functional polymers, and metal-organic frameworks.[1] Despite its promising applications, a comprehensive analysis of the electronic properties of 4-ethenoxypyridine is notably absent from publicly accessible databases.[1] This technical guide aims to fill this knowledge gap by providing a detailed roadmap for the synthesis, characterization, and computational analysis of 4-ethenoxypyridine. By drawing upon established methodologies for analogous pyridine and vinyl ether compounds, we present a series of robust protocols and predictive insights to empower researchers in their exploration of this versatile ligand. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both a practical guide for experimental work and a theoretical framework for understanding the electronic landscape of this intriguing molecule.

Introduction: The Scientific Interest in 4-Ethenoxypyridine

The pyridine moiety is a cornerstone in the design of functional molecules, renowned for its ability to coordinate with metal centers and its prevalence in a vast array of pharmaceuticals.[2][3] The electronic nature of the pyridine ring can be finely tuned through the introduction of substituents, which in turn modulates the properties of the resulting molecules and their metal complexes.[2][4][5][6] The introduction of an ethenoxy (-O-CH=CH₂) group at the 4-position of the pyridine ring is of particular interest due to the dual nature of this substituent. The oxygen atom, with its lone pairs of electrons, is expected to act as a resonance electron-donating group, increasing the electron density on the pyridine ring.[7][8][9] This donation of electron density can enhance the ligand's ability to coordinate to metal centers and influence the electronic properties of the resulting complex.[2] Concurrently, the vinyl group offers a site for polymerization and other chemical modifications, opening avenues for the creation of novel materials.[1]

This guide will provide a comprehensive, albeit predictive, exploration of the electronic properties of 4-ethenoxypyridine. In the absence of direct experimental data, we will leverage established principles of physical organic chemistry and spectroscopy to forecast its behavior and provide detailed protocols for its empirical investigation.

Synthesis of 4-Ethenoxypyridine: A Proposed Pathway

While various methods exist for the synthesis of vinyl ethers, a common and effective approach involves the dehydrohalogenation of a β-haloether.[1] A plausible synthetic route to 4-ethenoxypyridine, adapted from established procedures for the synthesis of phenyl vinyl ethers, is outlined below.[10] This two-step process begins with the synthesis of 4-(2-chloroethoxy)pyridine, followed by an elimination reaction to yield the desired product.

Proposed Synthetic Protocol

Step 1: Synthesis of 4-(2-chloroethoxy)pyridine

  • To a solution of 4-hydroxypyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the pyridinolate salt.

  • Add 1-bromo-2-chloroethane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(2-chloroethoxy)pyridine.

Step 2: Dehydrohalogenation to 4-Ethenoxypyridine

  • Dissolve the purified 4-(2-chloroethoxy)pyridine (1.0 eq) in a high-boiling point aprotic solvent such as tetrahydrofuran (THF) or 1,4-dioxane.

  • Add a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK, 1.5 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Carefully remove the solvent under reduced pressure, taking care to avoid polymerization of the vinyl ether product.

  • Purify the crude 4-ethenoxypyridine by vacuum distillation or column chromatography on neutral alumina.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-(2-chloroethoxy)pyridine cluster_step2 Step 2: Dehydrohalogenation 4-Hydroxypyridine 4-Hydroxypyridine NaH_DMF 1. NaH, DMF 2. BrCH2CH2Cl 4-Hydroxypyridine->NaH_DMF Intermediate 4-(2-chloroethoxy)pyridine NaH_DMF->Intermediate tBuOK_THF t-BuOK, THF, Reflux Intermediate->tBuOK_THF Product 4-Ethenoxypyridine tBuOK_THF->Product

Caption: Proposed two-step synthesis of 4-ethenoxypyridine.

Spectroscopic Characterization: Unveiling the Molecular Signature

A thorough spectroscopic analysis is essential for confirming the structure and understanding the electronic environment of 4-ethenoxypyridine.[11] Based on the known spectral properties of pyridine and vinyl ether moieties, we can predict the key features of its NMR, IR, and UV-Vis spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy will provide detailed information about the connectivity and chemical environment of the atoms in 4-ethenoxypyridine.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the vinyl group protons. The pyridine protons will likely appear as two sets of doublets in the aromatic region (δ 7.0-8.5 ppm). The protons of the vinyl group will exhibit a characteristic AMX spin system, with the geminal, cis, and trans couplings.

¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data, showing signals for the pyridine ring carbons and the two carbons of the vinyl group. The chemical shifts of the pyridine carbons will be influenced by the electron-donating nature of the ethenoxy group.[12]

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
~8.3H-2, H-6 (d)
~6.8H-3, H-5 (d)
~6.6H-α (dd)
~4.7H-β (trans, dd)
~4.4H-β (cis, dd)

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for 4-ethenoxypyridine.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[11] The IR spectrum of 4-ethenoxypyridine is expected to show characteristic absorption bands for the pyridine ring and the vinyl ether moiety.

Predicted IR Data
Frequency (cm⁻¹) Assignment
~3100-3000C-H stretching (aromatic and vinyl)
~1640C=C stretching (vinyl)
~1590, 1500, 1470C=C and C=N stretching (pyridine ring)
~1220C-O-C stretching (asymmetric)
~1050C-O-C stretching (symmetric)
~960, 830C-H out-of-plane bending (vinyl and aromatic)

Table 2: Predicted characteristic IR absorption bands for 4-ethenoxypyridine.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.[13][14] Pyridine itself exhibits π-π* and n-π* transitions.[15] The presence of the electron-donating ethenoxy group is expected to cause a red shift (bathochromic shift) in the absorption maxima compared to unsubstituted pyridine, indicating a smaller HOMO-LUMO gap.[16]

Experimental Protocol for UV-Vis Spectroscopy:

  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the region of interest (e.g., ethanol, acetonitrile, or cyclohexane).

  • Sample Preparation: Prepare a stock solution of 4-ethenoxypyridine of known concentration. Perform serial dilutions to obtain a series of solutions with concentrations in the micromolar range.

  • Instrument Setup: Use a dual-beam spectrophotometer with a matched pair of quartz cuvettes.

  • Measurement: Record the absorbance spectra of the solutions from approximately 200 to 400 nm.

  • Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert Law.

Electrochemical Properties: Probing the Redox Behavior

Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of a molecule, providing information about its oxidation and reduction potentials.[17][18] The electronic nature of the substituent on a pyridine ring significantly influences its electrochemical behavior.[4] Electron-donating groups, such as the ethenoxy group, are expected to make the pyridine ring easier to oxidize (anodic shift to less positive potential) and more difficult to reduce (cathodic shift to more negative potential) compared to unsubstituted pyridine.[17]

Experimental Protocol for Cyclic Voltammetry

Objective: To determine the redox potentials of 4-ethenoxypyridine and assess its electrochemical stability.

Materials and Equipment:

  • Potentiostat

  • Three-electrode cell (glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl reference electrode)

  • High-purity, anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Inert gas (argon or nitrogen)

Procedure:

  • Solution Preparation: Prepare a ~1 mM solution of 4-ethenoxypyridine in the electrolyte solution.

  • Deoxygenation: Purge the solution with the inert gas for at least 15 minutes to remove dissolved oxygen.

  • Electrochemical Measurement:

    • Perform an initial scan over a wide potential window to identify the redox events.

    • Optimize the potential window to focus on the observed oxidation and reduction peaks.

    • Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the reversibility of the redox processes.

  • Internal Standard: After recording the voltammograms of the sample, add a small amount of an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple) and record the voltammogram again to accurately reference the measured potentials.

  • Data Analysis: Determine the half-wave potentials (E₁/₂) for any reversible or quasi-reversible processes. For irreversible processes, record the peak potentials (Epa for anodic and Epc for cathodic).

CV_Workflow Start Start Prepare_Analyte_Solution Prepare ~1 mM 4-Ethenoxypyridine in Electrolyte Solution Start->Prepare_Analyte_Solution Deoxygenate Purge with Inert Gas Prepare_Analyte_Solution->Deoxygenate Setup_Cell Assemble Three-Electrode Cell Deoxygenate->Setup_Cell Run_CV Perform Cyclic Voltammetry (Vary Scan Rate) Setup_Cell->Run_CV Add_Standard Add Ferrocene Internal Standard Run_CV->Add_Standard Rerun_CV Re-run CV Add_Standard->Rerun_CV Analyze_Data Determine Redox Potentials (E½) Rerun_CV->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for cyclic voltammetry analysis.

Computational Analysis: A Theoretical Deep Dive with DFT

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and properties of molecules, offering insights that complement experimental data.[16][19][20][21] A DFT study of 4-ethenoxypyridine can provide valuable information about its geometry, molecular orbitals, electrostatic potential, and predicted spectroscopic properties.

Proposed Computational Workflow

Objective: To computationally model the electronic properties of 4-ethenoxypyridine and correlate them with its expected chemical behavior.

Methodology:

  • Structure Optimization: The geometry of the 4-ethenoxypyridine molecule will be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[16] This will provide the most stable conformation of the molecule.

  • Frequency Analysis: A frequency calculation will be performed on the optimized structure to confirm that it corresponds to a true energy minimum (no imaginary frequencies). This will also provide the predicted vibrational frequencies, which can be compared with experimental IR data.

  • Molecular Orbital Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's electronic excitability and chemical reactivity.[16][20]

  • Electrostatic Potential (ESP) Mapping: An ESP map will be generated to visualize the electron density distribution on the molecule's surface. This will identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into its reactivity and intermolecular interactions.[16][22]

  • NMR and UV-Vis Spectra Simulation: The ¹H and ¹³C NMR chemical shifts and the electronic transitions for the UV-Vis spectrum can be simulated using appropriate computational methods (e.g., GIAO for NMR, TD-DFT for UV-Vis). These theoretical spectra can then be compared with experimental results for validation.

DFT_Workflow Start Start Build_Structure Build Initial 3D Structure of 4-Ethenoxypyridine Start->Build_Structure Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Build_Structure->Geometry_Optimization Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis Electronic_Properties Calculate Electronic Properties: HOMO, LUMO, ESP Frequency_Analysis->Electronic_Properties Simulate_Spectra Simulate Spectra: NMR (GIAO), UV-Vis (TD-DFT) Electronic_Properties->Simulate_Spectra Analyze_Results Analyze and Compare with Experimental Data Simulate_Spectra->Analyze_Results End End Analyze_Results->End

Caption: Computational workflow for DFT analysis of 4-ethenoxypyridine.

Conclusion and Future Outlook

4-Ethenoxypyridine stands as a ligand of considerable promise, bridging the fields of catalysis, materials science, and medicinal chemistry. While direct experimental data on its electronic properties remain to be published, this technical guide has provided a comprehensive framework for its investigation. By leveraging established synthetic and analytical methodologies, researchers can systematically uncover the electronic intricacies of this molecule. The proposed protocols for synthesis, spectroscopic characterization, electrochemical analysis, and computational modeling offer a clear path forward.

The insights gained from these studies will not only elucidate the fundamental electronic nature of 4-ethenoxypyridine but also pave the way for its rational application in the design of next-generation materials and therapeutics. The interplay between the electron-donating ethenoxy group and the coordinating pyridine ring is poised to offer a rich area of scientific exploration, and it is our hope that this guide will serve as a valuable resource for those embarking on this exciting research journey.

References

  • From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. (2024). The Journal of Physical Chemistry A. ACS Publications. Retrieved March 25, 2026, from [Link]

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Afonin, A. V. (2006). Structural Effects in NMR Spectroscopy of Vinylic Compound 1. Investigation of Intramolecular Specific Interactions C–H. Oxford Academic. Retrieved March 25, 2026, from [Link]

  • Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. (n.d.). Journal of the Chemical Society B. Retrieved March 25, 2026, from [Link]

  • Synthesis of Phenol-Derived cis-Vinyl Ethers Using Ethynyl Benziodoxolone. (2020). PubMed. Retrieved March 25, 2026, from [Link]

  • Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. (n.d.). World Journal of Chemical Education. Retrieved March 25, 2026, from [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). PMC. Retrieved March 25, 2026, from [Link]

  • Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. (2018). IntechOpen. Retrieved March 25, 2026, from [Link]

  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (n.d.). IISTE. Retrieved March 25, 2026, from [Link]

  • THE POLYMERIZATION AND SYNTHESIS OF PHENYL VINYL ETHER AND CERTAIN DERIVATIVES (Part I) and THE. (n.d.). UBC Library Open Collections. Retrieved March 25, 2026, from [Link]

  • Coordination Chemistry of Mixed-Donor Pyridine-Containing Macrocyclic Ligands: From Optical to Redox Chemosensors for Heavy Metal Ions. (n.d.). MDPI. Retrieved March 25, 2026, from [Link]

  • DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. (2021). MOST Wiedzy. Retrieved March 25, 2026, from [Link]

  • Theoretical Considerations Concerning Hammett's Equation. Ill. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons. (n.d.). AIP Publishing. Retrieved March 25, 2026, from [Link]

  • Synthesis of Poly(vinyl ether) with Pendant Phenol Groups through Cationic Polymerization of 2-(4-Acetoxyphenoxy)ethyl Vinyl Ether. (2021). Semantic Scholar. Retrieved March 25, 2026, from [Link]

  • A DFT Study on Nitro Derivatives of Pyridine (2010). (n.d.). SciSpace. Retrieved March 25, 2026, from [Link]

  • Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach. (2023). European Journal of Chemistry. Retrieved March 25, 2026, from [Link]

  • UV-Vis Spectrum of Pyridine. (n.d.). SIELC Technologies. Retrieved March 25, 2026, from [Link]

  • Electronic Properties of 4-Substituted Pyridines and Their Pyridinium Cations and Dihydropyridyl Radicals in the Ground State. (n.d.). Amanote Research. Retrieved March 25, 2026, from [Link]

  • Estimation of the cyclic voltammetry parameters for pyridine-2,6-dicarbohydrazide and its interaction with CuCl2 in various solutions. (2026). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Cyclic voltammetry data of polypyridine ligands and Co(II). (2025). ResearchGate. Retrieved March 25, 2026, from [Link]

  • vinyl acetate. (n.d.). Organic Syntheses Procedure. Retrieved March 25, 2026, from [Link]

  • C-13 NMR Spectra and Spin-Lattice Relaxation Times of Poly(alkyl vinyl ether)s. (1983). SciSpace. Retrieved March 25, 2026, from [Link]

  • a FT-IR and b UV–Visible spectra of pyridine along with selected investigated derivatives. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved March 25, 2026, from [Link]

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  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. (n.d.). Journal of Science and Technology. Retrieved March 25, 2026, from [Link]

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Foundational

4-Ethenoxypyridine in Advanced Organic Synthesis: Mechanistic Pathways and Self-Validating Protocols

Executive Summary and Structural Rationale In the landscape of heterocyclic chemistry, 4-Ethenoxypyridine (also known as 4-vinyloxypyridine) represents a privileged, highly versatile building block. Unlike its widely stu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Structural Rationale

In the landscape of heterocyclic chemistry, 4-Ethenoxypyridine (also known as 4-vinyloxypyridine) represents a privileged, highly versatile building block. Unlike its widely studied structural cousin, 4-vinylpyridine—where the vinyl group is directly attached to the electron-deficient pyridine ring—4-ethenoxypyridine incorporates an oxygen linker. This seemingly minor structural deviation fundamentally alters the molecule's mechanism of action in organic synthesis.

The oxygen atom donates electron density via resonance into the vinyl π -system, rendering the olefin highly electron-rich . Simultaneously, the pyridine ring remains strongly electron-deficient . This internal "push-pull" electronic architecture dictates its primary mechanistic utility: it acts as an exceptionally reactive dipolarophile in cycloadditions, a coordinating ligand in organometallic catalysis, and a functionalized monomer in materials science.

This whitepaper provides a comprehensive, self-validating guide to the de novo synthesis of 4-ethenoxypyridine and its mechanistic application in 1,3-dipolar cycloadditions, designed specifically for drug development professionals and synthetic chemists.

Acetylene-Free De Novo Synthesis

Historically, the synthesis of vinyl ethers required the use of acetylene gas under high pressure—a significant safety hazard in standard laboratory environments. To bypass this, researchers developed an elegant, acetylene-free, three-step synthetic sequence .

The workflow relies on a copper-catalyzed C-O cross-coupling, followed by chlorination and a highly selective dehydrohalogenation. This pathway is preferred because it utilizes bench-stable reagents and avoids the over-alkylation issues common in direct nucleophilic aromatic substitution.

G A 4-Bromopyridine + Ethylene Glycol B Cu-Catalyzed C-O Coupling A->B C 4-(2-Hydroxyethoxy) pyridine B->C Checkpoint 1: NMR Triplet D Chlorination (SOCl2) C->D E 4-(2-Chloroethoxy) pyridine D->E Checkpoint 2: Shift in CH2 F Dehydrohalogenation (t-BuOK) E->F G 4-Ethenoxypyridine (Target) F->G Checkpoint 3: Vinyl Protons

Figure 1: Three-step acetylene-free synthetic workflow for 4-ethenoxypyridine with analytical checks.

Mechanism of Action: 1,3-Dipolar Cycloadditions

The most prominent application of 4-ethenoxypyridine in drug discovery is its use as a dipolarophile to construct complex, stereodefined isoxazolidines—core scaffolds in many neuroactive and antimicrobial agents.

The Asynchronous Transition State

In a standard 1,3-dipolar cycloaddition, the reaction proceeds via a concerted mechanism. However, due to the extreme polarization of the ethenoxy group, the reaction between 4-ethenoxypyridine and nitrones (dipoles) proceeds via an asynchronous, non-concerted mechanism .

Because the HOMO of the electron-rich vinyl ether is drastically elevated, it rapidly attacks the LUMO of the nitrone in an oxa-Michael-type addition. This forms a transient zwitterionic intermediate before ring closure occurs, which fundamentally influences the diastereoselectivity (favoring the exo cycloadduct).

Mechanism N1 Nitrone (Dipole) LUMO Dominant TS Asynchronous Transition State (Oxa-Michael Type Addition) N1->TS Thermal Activation N2 4-Ethenoxypyridine HOMO Dominant N2->TS Thermal Activation INT Zwitterionic Intermediate (C-C Bond Formed, C-O Pending) TS->INT Stepwise Pathway P1 Isoxazolidine Cycloadduct (Major Exo / Minor Endo) INT->P1 Ring Closure

Figure 2: Asynchronous 1,3-dipolar cycloaddition mechanism of 4-ethenoxypyridine with nitrones.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Progression to the next step is strictly contingent upon passing the defined analytical checkpoints.

Protocol 1: Synthesis of 4-(2-Hydroxyethoxy)pyridine
  • Procedure : Combine 4-bromopyridine hydrochloride (1.0 equiv) and copper(I) iodide (0.1 equiv) in an excess of ethylene glycol (acts as both solvent and reactant). Add potassium carbonate (3.0 equiv) and heat to 110 °C under nitrogen for 24 hours. Extract with ethyl acetate and wash with brine.

  • Causality : Ethylene glycol is used in massive excess to statistically prevent the formation of the unwanted bis-pyridine ether. CuI is selected over palladium because it readily inserts into the electron-deficient C-Br bond without being poisoned by the basic pyridine nitrogen.

  • Self-Validating Checkpoint : Perform 1 H NMR (CDCl 3​ ) on the crude extract. Do not proceed unless a distinct triplet appears at 3.9 ppm (corresponding to the -CH 2​ OH group) and the starting material peaks are absent.

Protocol 2: Chlorination to 4-(2-Chloroethoxy)pyridine
  • Procedure : Dissolve the intermediate from Protocol 1 in dichloromethane (DCM). Add a catalytic amount of DMF, cool to 0 °C, and add thionyl chloride (SOCl 2​ , 1.5 equiv) dropwise. Reflux for 4 hours. Concentrate under reduced pressure.

  • Causality : SOCl 2​ is chosen because its byproducts (SO 2​ and HCl) are gaseous, driving the reaction forward via Le Chatelier's principle and allowing for purification simply by evaporation.

  • Self-Validating Checkpoint : Analyze via IR spectroscopy. The broad -OH stretch ( 3300 cm −1 ) must be completely absent. In 1 H NMR, the terminal -CH 2​ protons will shift downfield due to the deshielding effect of the chlorine atom.

Protocol 3: Dehydrohalogenation to 4-Ethenoxypyridine
  • Procedure : Dissolve the chlorinated intermediate in anhydrous THF at 0 °C. Slowly add potassium tert-butoxide (t-BuOK, 1.2 equiv). Stir for 12 hours, allowing the reaction to warm to room temperature. Quench with water and extract with diethyl ether.

  • Causality : t-BuOK is a sterically hindered, non-nucleophilic base. It selectively abstracts the β -proton to drive the E2 elimination. Using a smaller, nucleophilic base (like NaOH) would result in ether cleavage or substitution back to the alcohol.

  • Self-Validating Checkpoint : 1 H NMR is critical here. The target molecule is confirmed by the appearance of a characteristic vinyl proton splitting pattern: a doublet of doublets (dd) for the internal vinyl proton ( 6.6 ppm) and two doublets for the terminal protons ( 4.5 and 4.8 ppm).

Quantitative Data Summaries

Table 1: Reaction Conditions and Yield Optimization for Synthesis
StepReaction TypeCatalyst / ReagentTemp (°C)Time (h)Validated Yield (%)
1C-O Cross-CouplingCuI, Ethylene Glycol1102475 - 82
2ChlorinationSOCl 2​ , DMF (cat.)80485 - 90
3Dehydrohalogenationt-BuOK, THF0 251265 - 70
Table 2: Mechanistic Parameters for 1,3-Dipolar Cycloaddition
DipolarophileDipole (Nitrone)Mechanism TypeMajor DiastereomerRelative HOMO Energy
4-Ethenoxypyridine C-Carboxy KetonitroneAsynchronous (Stepwise)ExoHigh (Electron-Rich)
4-VinylpyridineC-Carboxy KetonitroneConcertedEndoLow (Electron-Poor)

References

  • Hamdi, A., Mostafa, A. S., Watat, C. N., Laurent, M. Y., Ben Ayed, K., Selim, K. B., & Dujardin, G. "Acetylene-free synthesis of vinyloxy pyridine and quinoline." Tetrahedron Letters, 2016, 57(51), 5825-5829. URL:[Link]

  • Ben Ayed, K., Laurent, M. Y., Martel, A., Selim, K. B., Abid, S., & Dujardin, G. "Enantioselective 1,3‐Dipolar Cycloaddition Reactions of C‐Carboxy Ketonitrones and Enals with MacMillan Catalysts: Evidence of a Nonconcerted Mechanism." European Journal of Organic Chemistry, 2017, 45, 6763-6774. URL:[Link]

Exploratory

4-Ethenoxypyridine (CAS 112342-76-4): Comprehensive Material Safety, Handling, and Synthetic Applications

Executive Summary 4-Ethenoxypyridine (also known as 4-vinyloxypyridine) is a highly specialized, dual-functional heterocyclic building block that bridges the gap between advanced organic synthesis and materials science[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Ethenoxypyridine (also known as 4-vinyloxypyridine) is a highly specialized, dual-functional heterocyclic building block that bridges the gap between advanced organic synthesis and materials science[1]. Structurally, it features an electron-deficient pyridine ring functionalized with an electron-rich ethenoxy (vinyl ether) group. This unique architecture provides a highly reactive handle for metal-catalyzed cross-coupling reactions and polymerization, making it an invaluable precursor for the development of novel ligands, organic light-emitting diodes (OLEDs), and metal-organic frameworks (MOFs)[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond standard Material Safety Data Sheets (MSDS). Here, we will dissect the physicochemical properties of 4-Ethenoxypyridine, explore the mechanistic causality behind its hazard profile, and establish self-validating laboratory protocols to ensure both researcher safety and experimental reproducibility.

Physicochemical Properties & Mechanistic Hazard Profile

To effectively utilize 4-Ethenoxypyridine, one must first understand the fundamental physical parameters that govern its behavior in solution and vapor phases.

Quantitative Physicochemical Data

Data summarized from computational and empirical databases[1][2].

PropertyValueMechanistic Implication
CAS Number 112342-76-4Unique identifier for regulatory compliance.
Molecular Formula C₇H₇NODetermines stoichiometric calculations.
Molecular Weight 121.14 g/mol Low molecular weight contributes to volatility.
Density ~1.024 g/cm³Slightly denser than water; relevant for biphasic extractions.
Boiling Point 180.9 ± 13.0 °CRequires high vacuum for safe distillation without thermal degradation.
pKa (Predicted) 5.79 ± 0.26Mildly basic; will protonate in acidic media, altering solubility.
Topological Polar Surface Area 22.1 ŲIndicates moderate polarity, soluble in most organic solvents.
The Causality of Chemical Hazards

Standard safety data classifies this compound as a skin/eye irritant and a potential respiratory hazard. However, understanding why these hazards exist is critical for proactive safety:

  • Peroxide Formation (Auto-oxidation): The ethenoxy group is a vinyl ether. The oxygen atom donates electron density into the adjacent alkene via resonance, making the double bond highly susceptible to radical-mediated auto-oxidation. In the presence of atmospheric oxygen, this leads to the rapid formation of explosive hydroperoxides.

  • Tissue Irritation & Toxicity: The pyridine nitrogen possesses a lone pair of electrons, acting as a Lewis base (pKa ~5.79)[2]. Upon contact with the moisture in human skin or mucous membranes, it can cause localized alkaline burns and irritation.

  • Thermal Polymerization: The electron-rich vinyl group can undergo spontaneous, exothermic radical polymerization if exposed to heat or UV light, potentially leading to a pressure rupture if stored in a sealed, unvented container.

Laboratory Safety & Self-Validating Handling Protocols

Because 4-Ethenoxypyridine degrades via auto-oxidation and moisture absorption, standard handling is insufficient. The following protocol introduces a self-validating feedback loop —a system where the safety and purity of the reagent are empirically proven before any downstream synthesis begins.

Step-by-Step Methodology: Self-Validating Storage & Preparation
  • Step 1: Visual and Environmental Baseline. Upon receiving the reagent, inspect the liquid. Pure 4-Ethenoxypyridine should be colorless to pale yellow. Deep yellow or brown discoloration indicates advanced degradation or polymerization.

  • Step 2: Peroxide Quantification (The Validation Step). Before opening the main vessel, extract a 0.5 mL aliquot under argon. Test the aliquot using quantitative KI-starch peroxide test strips.

    • Causality: Potassium iodide (KI) is oxidized by peroxides to form iodine (I₂), which complexes with starch to form a deep blue color. If peroxides exceed 5 ppm, the batch is unsafe for distillation or heating.

  • Step 3: Remediation via Basic Alumina. If the peroxide test is positive, pass the neat liquid through a short plug of activated Basic Alumina (Brockmann Grade I) under an argon atmosphere.

    • Causality: Basic alumina effectively cleaves hydroperoxides and sequesters acidic impurities without triggering the acid-catalyzed hydrolysis of the sensitive vinyl ether group.

  • Step 4: Verification. Re-test the eluent using the KI-starch method. The system is "validated" only when the test reads 0 ppm.

  • Step 5: Long-Term Storage. Store the validated compound in an amber, air-tight Schlenk flask over a radical inhibitor (e.g., 100 ppm BHT) under a positive pressure of Argon at 2–8 °C.

SafetyWorkflow Start Receive 4-Ethenoxypyridine Test Self-Validation: KI-Starch Peroxide Test Start->Test Fail Positive (Peroxides Present) Pass through Basic Alumina Test->Fail  Peroxides > 5 ppm   Pass Negative (Safe to Use) Test->Pass  Peroxides < 5 ppm   Fail->Test  Re-test   Store Storage Protocol: Argon Atmosphere, 2-8°C Pass->Store Use Proceed to Synthesis Pass->Use

Workflow for the self-validating peroxide testing and safe storage of 4-Ethenoxypyridine.

Synthetic Utility & Experimental Workflows

4-Ethenoxypyridine is highly valued in drug discovery and materials science because it allows researchers to install a pyridine moiety—a privileged pharmacophore—via the reactive ethenoxy handle[1].

The Challenge of Catalyst Poisoning

When utilizing 4-Ethenoxypyridine in transition-metal catalysis (e.g., Palladium-catalyzed Heck or Suzuki reactions), researchers often face low yields. The Causality: The basic pyridine nitrogen strongly coordinates to the Palladium(II) center, displacing the intended ligands and effectively "poisoning" the catalyst, halting the catalytic cycle.

To overcome this, the protocol below utilizes a sterically demanding, electron-rich phosphine ligand (e.g., XPhos). The massive steric bulk of XPhos prevents the pyridine nitrogen from accessing the metal center, while its electron-rich nature accelerates the oxidative addition step.

Step-by-Step Methodology: Palladium-Catalyzed Heck Vinylation

This protocol describes the coupling of 4-Ethenoxypyridine with an aryl bromide to form a functionalized styrene derivative.

  • Reaction Setup (Glovebox): In an argon-filled glovebox, charge an oven-dried 20 mL reaction vial with Palladium(II) acetate (5 mol%), XPhos ligand (10 mol%), and Potassium phosphate tribasic (K₃PO₄, 2.0 equivalents).

  • Substrate Addition: Add the aryl bromide (1.0 equivalent) and 4-Ethenoxypyridine (1.5 equivalents).

    • Note: The excess of 4-Ethenoxypyridine compensates for potential trace losses due to thermal auto-polymerization during the reaction.

  • Solvent Introduction: Add anhydrous, degassed Toluene (0.2 M concentration). Seal the vial with a PTFE-lined crimp cap.

  • Thermal Activation: Remove the vial from the glovebox and place it in a pre-heated aluminum heating block at 100 °C. Stir vigorously (800 rpm) for 12 hours.

  • Quench and Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter the crude mixture through a pad of Celite to remove the precipitated palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the cross-coupled product.

SyntheticPathways Monomer 4-Ethenoxypyridine (CAS: 112342-76-4) Path1 Radical Polymerization (AIBN initiator) Monomer->Path1 Path2 Metal-Catalyzed Cross-Coupling (Heck/Suzuki) Monomer->Path2 Path3 Coordination Chemistry (Metal Centers) Monomer->Path3 Prod1 Conjugated Polymers (OLEDs & Sensors) Path1->Prod1 Prod2 Functionalized Pyridines (Pharmaceutical Synthons) Path2->Prod2 Prod3 Metal-Organic Frameworks (MOFs) Path3->Prod3

Core synthetic pathways utilizing 4-Ethenoxypyridine in materials science and drug discovery.

References

Sources

Foundational

The Discovery and Synthesis of 4-Ethenoxypyridine: Overcoming Ambident Reactivity in Heterocyclic Chemistry

Executive Summary 4-Ethenoxypyridine (also known as 4-vinyloxypyridine, CAS: 112342-76-4) is a highly versatile heterocyclic building block used extensively in advanced organic synthesis, materials science, and the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Ethenoxypyridine (also known as 4-vinyloxypyridine, CAS: 112342-76-4) is a highly versatile heterocyclic building block used extensively in advanced organic synthesis, materials science, and the development of novel ligands [1][1]. Despite its structural simplicity—combining an electron-deficient pyridine ring with a reactive ethenoxy handle—its synthesis has historically been plagued by the ambident reactivity of its natural precursor, 4-hydroxypyridine. This whitepaper dissects the mechanistic challenges of direct O-vinylation and details the validated, acetylene-free synthetic routes developed to bypass these kinetic roadblocks.

The Mechanistic Dilemma: N- vs. O-Alkylation

The most intuitive route to synthesize a vinyl ether is the direct vinylation of the corresponding alcohol. However, applying this logic to 4-hydroxypyridine results in a fundamental mechanistic failure.

In solution, 4-hydroxypyridine exists in a tautomeric equilibrium with pyridin-4(1H)-one. The equilibrium heavily favors the pyridone form due to the thermodynamic stability provided by the polarized zwitterionic resonance structure. When subjected to transition-metal-catalyzed cross-coupling (e.g., Ullmann-type direct vinylation), the softer nitrogen atom acts as the dominant nucleophile. As documented in foundational studies on copper-catalyzed cross-couplings, this results almost exclusively in N-arylation or N-vinylation, yielding 1-vinylpyridin-4(1H)-one rather than the desired O-vinyl ether [2][2].

G cluster_0 Tautomeric Equilibrium 4 4 HP 4-Hydroxypyridine (Minor) HP->4 O_Vinyl 4-Ethenoxypyridine (O-Vinylation) HP->O_Vinyl Direct Vinylation (Blocked) P Tautomerization N_Vinyl 1-Vinylpyridin-4(1H)-one (N-Vinylation) P->N_Vinyl Direct Cu-Vinylation (Favored)

Fig 1: Tautomeric influence on direct vinylation, heavily favoring N-vinylation over O-vinylation.

The Polarity-Reversal Strategy: Acetylene-Free Synthesis

To circumvent the ambident nucleophile problem, researchers developed an elegant three-step, acetylene-free sequence [3][3]. Instead of using the pyridine ring as the nucleophile, the strategy reverses the polarity: 4-bromopyridine is utilized as the electrophile , and an aliphatic alcohol (ethylene glycol) serves as the oxygen nucleophile. Because aliphatic alcohols do not suffer from tautomerization, O-alkylation is guaranteed [4][4].

G SM 4-Bromopyridine Step1 C-O Coupling (CuI, Base) SM->Step1 Int1 2-(Pyridin-4-yloxy)ethanol Step1->Int1 Step2 Chlorination (SOCl2) Int1->Step2 Int2 4-(2-Chloroethoxy)pyridine Step2->Int2 Step3 Elimination (t-BuOK) Int2->Step3 Product 4-Ethenoxypyridine Step3->Product

Fig 2: The 3-step acetylene-free synthetic workflow for 4-ethenoxypyridine.

Quantitative Comparison of Synthetic Strategies

The table below summarizes the reaction efficiencies and product distributions, highlighting why the multi-step route is practically mandatory for obtaining the O-vinyl ether.

Synthetic StrategyReaction TypeKey ReagentsTarget NucleophileMajor ProductTypical Yield
Direct Vinylation Transition-Metal CatalyzedVinyl bromide, CuI, BaseAmbident (N vs O)1-Vinylpyridin-4(1H)-one (N-Alkylation)>80% (Undesired)
3-Step Route (Step 1) Ullmann C-O Coupling4-Bromopyridine, Ethylene Glycol, CuIOxygen (Aliphatic)2-(Pyridin-4-yloxy)ethanol65 - 75%
3-Step Route (Step 2) HalogenationSOCl₂, DCMHydroxyl4-(2-Chloroethoxy)pyridine85 - 95%
3-Step Route (Step 3) E2 Eliminationt-BuOK, THFβ-Hydrogen4-Ethenoxypyridine (O-Alkylation)70 - 80%

Validated Experimental Protocols

To ensure high fidelity and reproducibility, the following protocols integrate causality (why specific reagents are chosen) and self-validating In-Process Controls (IPCs).

Step 1: Copper-Catalyzed C-O Cross-Coupling
  • Objective: Synthesize 2-(pyridin-4-yloxy)ethanol.

  • Causality: Ethylene glycol acts as both the nucleophile and the solvent, driving the equilibrium forward. Copper(I) iodide (CuI) is selected as a soft Lewis acid to facilitate the Ullmann-type coupling with the aryl bromide, bypassing the nitrogen nucleophilicity issue entirely.

  • Procedure:

    • Charge a flame-dried Schlenk flask with 4-bromopyridine hydrochloride (1.0 equiv), CuI (10 mol%), and K₂CO₃ (3.0 equiv) under an inert argon atmosphere.

    • Add anhydrous ethylene glycol (10-15 equiv) and a bidentate nitrogen ligand (e.g., 1,10-phenanthroline, 20 mol%).

    • Heat the vigorously stirred mixture to 110°C for 18 hours.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validating IPC: Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the UV-active 4-bromopyridine spot indicates completion. Validate the intermediate via ¹H NMR (CD₃OD); the successful coupling is confirmed by the appearance of two distinct aliphatic triplets around 4.1 ppm and 3.9 ppm corresponding to the ethylene glycol moiety.

Step 2: Chlorination of the Terminal Alcohol
  • Objective: Convert the hydroxyl group into a competent leaving group (chloride).

  • Causality: Thionyl chloride (SOCl₂) is chosen over phosphorus-based reagents (like PCl₃ or PCl₅) because its byproducts (SO₂ and HCl) are gaseous. This allows for a simplified, often chromatography-free workup.

  • Procedure:

    • Dissolve 2-(pyridin-4-yloxy)ethanol in anhydrous dichloromethane (DCM) and cool to 0°C in an ice bath.

    • Dropwise add SOCl₂ (1.5 equiv) to control the exothermic release of gases.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench carefully by pouring the mixture into ice-cold saturated aqueous NaHCO₃ until pH 8 is reached. Extract with DCM.

  • Self-Validating IPC: Extract an aliquot and analyze via GC-MS. The molecular ion peak should shift from the alcohol mass (M) to the chloride mass (M+18), displaying the characteristic 3:1 isotopic pattern of a monochlorinated compound.

Step 3: Base-Mediated Dehydrohalogenation
  • Objective: Eliminate HCl to form the final vinyl ether.

  • Causality: Potassium tert-butoxide (t-BuOK) is utilized because it is a sterically hindered, strong base. It promotes the E2 elimination pathway over nucleophilic substitution (Sₙ2), preventing ether cleavage or unwanted polymerization of the resulting monomer.

  • Procedure:

    • Dissolve 4-(2-chloroethoxy)pyridine in anhydrous THF and cool to 0°C.

    • Add t-BuOK (1.5 equiv) in portions under an inert atmosphere.

    • Stir for 2-4 hours, allowing the solution to slowly warm to room temperature.

    • Filter the mixture through a short pad of Celite to remove precipitated KCl salts, and carefully concentrate under reduced pressure (avoid excessive heating to prevent thermal polymerization).

  • Self-Validating IPC: ¹H NMR (CDCl₃) is the critical validation step here. The disappearance of the aliphatic triplets and the emergence of a characteristic vinylic AMX spin system—a doublet of doublets around 6.6 ppm, and two distinct doublets around 4.8 ppm and 4.5 ppm—confirms the successful formation of 4-ethenoxypyridine.

References

  • Benchchem. "4-Ethenoxypyridine | High-Purity Reagent". Source: Benchchem.
  • ACS Publications. "Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines". Source: Organic Letters.
  • ResearchGate. "Acetylene-free synthesis of vinyloxy pyridine and quinoline". Source: Tetrahedron Letters.
  • ORCID. "Abdelrahman Hamdi (0000-0002-0196-1976)". Source: ORCID.

Sources

Protocols & Analytical Methods

Method

Application Note: Acetylene-Free Synthesis Protocol for 4-Ethenoxypyridine Derivatives

Introduction & Mechanistic Rationale 4-Ethenoxypyridine (also known as 4-vinyloxypyridine) is a highly versatile, electron-deficient heterocyclic building block. It is heavily utilized in advanced organic synthesis, phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

4-Ethenoxypyridine (also known as 4-vinyloxypyridine) is a highly versatile, electron-deficient heterocyclic building block. It is heavily utilized in advanced organic synthesis, pharmaceutical development, and the construction of 1[1].

A common pitfall in synthesizing this motif is attempting the direct vinylation of 4-hydroxypyridine using acetylene or vinyl halides. Because 4-hydroxypyridine exists in a tautomeric equilibrium with pyridin-4(1H)-one, traditional transition-metal catalyzed vinylation overwhelmingly favors N-vinylation (yielding 1-vinylpyridin-4(1H)-one) over the desired O-vinylation[1].

To bypass this regioselectivity bottleneck, we employ a robust, self-validating three-step acetylene-free synthetic sequence . This protocol leverages an Ullmann-type C-O cross-coupling, followed by chlorination and a highly selective base-promoted E2 elimination.

MechanisticRationale A 4-Hydroxypyridine (Tautomeric Mixture) B Direct Vinylation (Cu-Catalyzed) A->B C N-Vinylation (Major) 1-Vinylpyridin-4(1H)-one B->C Favored (Thermodynamic) D O-Vinylation (Desired) 4-Vinyloxypyridine B->D Disfavored

Figure 1: Mechanistic rationale showing the failure of direct vinylation due to N-alkylation.

Reaction Workflow Visualization

SynthesisWorkflow A 4-Bromopyridine + Ethylene Glycol B 2-(Pyridin-4-yloxy)ethanol (Intermediate 1) A->B Step 1: CuI, Cs2CO3 110 °C C 4-(2-Chloroethoxy)pyridine (Intermediate 2) B->C Step 2: SOCl2, DMF 0 °C to RT D 4-Ethenoxypyridine (Final Product) C->D Step 3: KOtBu, THF 0 °C to RT

Figure 2: Three-step acetylene-free synthesis workflow for 4-Ethenoxypyridine.

Step-by-Step Experimental Protocols

Step 1: Copper-Catalyzed C-O Cross-Coupling (Ullmann-Type)

Objective: Synthesize 2-(pyridin-4-yloxy)ethanol from 4-bromopyridine. Causality & Design: This step utilizes a2[2]. Ethylene glycol is strategically deployed as both the nucleophile and the solvent. Flooding the system with ethylene glycol drives the reaction forward via Le Chatelier's principle while suppressing intermolecular etherification (homocoupling) side-reactions. 1,10-phenanthroline is selected as the ligand to stabilize the Cu(I) oxidation state against disproportionation, facilitating the oxidative addition of the electron-deficient 4-bromopyridine[2].

Protocol:

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 4-bromopyridine hydrochloride (1.0 eq), Copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cesium carbonate (3.0 eq).

  • Evacuate and backfill the flask with Argon (repeat 3x) to establish a strictly inert atmosphere.

  • Add anhydrous ethylene glycol (10 volumes relative to starting material) via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously for 24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (DCM:MeOH gradient) to yield pure 2-(pyridin-4-yloxy)ethanol.

Step 2: Chlorination of the Primary Alcohol

Objective: Convert 2-(pyridin-4-yloxy)ethanol to 4-(2-chloroethoxy)pyridine. Causality & Design: Thionyl chloride (SOCl₂) is chosen over phosphorus-based reagents (like PCl₃ or PCl₅) because its byproducts (SO₂ and HCl) are gaseous, which drastically simplifies downstream purification. A catalytic amount of DMF is introduced to generate a Vilsmeier-Haack-type intermediate in situ. This highly electrophilic species accelerates the conversion of the intermediate chlorosulfite into the alkyl chloride via a clean Sₙ2 mechanism.

Protocol:

  • Dissolve 2-(pyridin-4-yloxy)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under an Argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq).

  • Dropwise, add thionyl chloride (1.5 eq) over 15 minutes. Caution: This step is exothermic and evolves corrosive gases; perform in a well-ventilated fume hood.

  • Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 4 hours.

  • Carefully quench the reaction by pouring it into a cold, saturated aqueous NaHCO₃ solution until the pH reaches ~8.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over MgSO₄, and concentrate in vacuo. The resulting 4-(2-chloroethoxy)pyridine is typically of sufficient purity to be used directly in the next step.

Step 3: Base-Promoted Dehydrohalogenation (E2 Elimination)

Objective: Eliminate HCl to form the final 4-ethenoxypyridine. Causality & Design: The choice of base is the most critical parameter in this step. A smaller, highly nucleophilic base (e.g., NaOH or KOH) would trigger an Sₙ2 substitution, forming an unwanted ether or reverting the molecule back to the alcohol. By utilizing a sterically hindered, strong base—Potassium tert-butoxide (KOtBu)—nucleophilic attack is sterically blocked. The tert-butoxide ion exclusively abstracts the β-proton, driving a clean E2 elimination to yield the 1[1].

Protocol:

  • Dissolve 4-(2-chloroethoxy)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) under Argon.

  • Cool the mixture to 0 °C.

  • Add Potassium tert-butoxide (KOtBu) (2.0 eq) portion-wise. The solution will darken as the reactive intermediate forms.

  • Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench with water and extract with diethyl ether (3x). Note: Diethyl ether is preferred over ethyl acetate here to prevent the extraction of highly polar impurities.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure (the final product has moderate volatility).

  • Purify via vacuum distillation or neutral alumina column chromatography to yield high-purity 4-ethenoxypyridine.

Quantitative Data & Reaction Summary

StepReaction TypeKey Reagents & CatalystsTemp / TimeExpected YieldPrimary Purification Method
1 Cu-Catalyzed C-O Coupling4-Bromopyridine, Ethylene Glycol, CuI, Cs₂CO₃110 °C / 24 h75 - 85%Silica Gel Chromatography
2 ChlorinationSOCl₂, cat. DMF, DCM0 °C to RT / 4 h90 - 95%Aqueous Workup (NaHCO₃)
3 E2 EliminationKOtBu, THF0 °C to RT / 12 h65 - 75%Vacuum Distillation / Alumina

References

  • Title: 4-Ethenoxypyridine | High-Purity Reagent | RUO Source: Benchchem URL
  • Title: Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes Source: ACS Publications URL

Sources

Application

Application Note: Acetylene-Free Synthesis of 4-Ethenoxypyridine via O-Alkylation and Elimination

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Objective: To provide a robust, scalable, and thermodynamically favored synthetic route for the preparation of 4-ethenoxypyridine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Objective: To provide a robust, scalable, and thermodynamically favored synthetic route for the preparation of 4-ethenoxypyridine (4-vinyloxypyridine) starting from 4-hydroxypyridine.

Introduction & Mechanistic Rationale

4-Ethenoxypyridine is a highly versatile heterocyclic building block utilized in advanced organic synthesis, the development of novel ligands, and the fabrication of conjugated polymers for organic light-emitting diodes (OLEDs)[1].

A significant challenge in the functionalization of 4-hydroxypyridine is its tautomeric equilibrium with 4-pyridone. In polar solvents, the 4-pyridone tautomer predominates. Consequently, attempting a direct Ullmann-type copper-catalyzed O-vinylation with vinyl halides or vinylboronic acids overwhelmingly results in N-vinylation (yielding N-vinyl-4-pyridone) due to the superior nucleophilicity of the ring nitrogen[2].

To bypass this regioselectivity issue and force exclusive O-functionalization, researchers must abandon direct cross-coupling in favor of a multi-step sequence[1][3]. The protocol detailed below circumvents the tautomerization problem by first activating the C4 position with a halogen, followed by a Nucleophilic Aromatic Substitution ( SN​Ar ) to establish the ether linkage, and concluding with a base-promoted dehydrohalogenation to generate the vinyl group.

Synthetic Strategy Workflow

SynthesisPathway HP 4-Hydroxypyridine (4-Pyridone) CP 4-Chloropyridine Intermediate HP->CP POCl3 Activation NVP N-Vinyl-4-pyridone (Undesired) HP->NVP Direct Cu-Catalyzed Vinylation PE 2-(Pyridin-4-yloxy)ethanol CP->PE Ethylene Glycol SNAr CEP 4-(2-Chloroethoxy)pyridine PE->CEP SOCl2 Chlorination VP 4-Ethenoxypyridine (Target) CEP->VP KOtBu Elimination

Workflow diagram illustrating the multi-step O-vinylation strategy versus the N-vinylation pathway.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric requirements, critical reaction parameters, and expected yields for the four-stage continuous workflow.

StageChemical TransformationPrimary ReagentsTemp (°C)Time (h)Expected YieldMechanistic Purpose
1 C4-Activation POCl3​ , DMF (cat.)100 °C4.085-90%Converts the tautomeric hydroxyl/oxo group into a highly reactive chloride leaving group.
2 Etherification ( SN​Ar )Ethylene glycol, NaH 80 °C12.075-80%Establishes the O-alkyl linkage. The alkoxide attacks the electron-deficient C4 position.
3 Aliphatic Chlorination SOCl2​ , CH2​Cl2​ 40 °C3.090-95%Converts the terminal hydroxyl group into a chloride to serve as a leaving group for elimination.
4 Dehydrohalogenation KOtBu , THF0 to 25 °C6.070-85%E2 elimination of HCl to form the terminal ethenoxy (vinyl) double bond.

Detailed Experimental Protocols

Safety Note: All procedures must be conducted in a certified fume hood. POCl3​ and SOCl2​ are highly corrosive and react violently with water. Proper PPE, including chemical-resistant gloves and safety goggles, is mandatory.

Protocol A: Activation to 4-Chloropyridine
  • Preparation: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Purge the system with inert gas (Argon or N2​ ).

  • Reagent Addition: Add 4-hydroxypyridine (10.0 g, 105 mmol) to the flask. Slowly add phosphorus oxychloride ( POCl3​ , 40 mL, excess) followed by 3 drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

  • Reaction: Heat the mixture to 100 °C for 4 hours. The solid will gradually dissolve, forming a dark solution.

  • Workup: Cool to room temperature. Carefully pour the mixture over crushed ice (400 g) while stirring vigorously. Neutralize the aqueous layer to pH 7-8 using cold concentrated NH4​OH .

  • Extraction: Extract with dichloromethane (DCM) ( 3×100 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Critical Insight: 4-Chloropyridine free base is prone to rapid polymerization. Proceed immediately to Protocol B without extensive storage.

Protocol B: SN​Ar to 2-(Pyridin-4-yloxy)ethanol
  • Alkoxide Generation: In a dry 250 mL flask under Argon, suspend Sodium Hydride ( NaH , 60% dispersion in mineral oil, 5.0 g, 125 mmol) in anhydrous tetrahydrofuran (THF, 50 mL). Cool to 0 °C. Slowly add anhydrous ethylene glycol (30 mL, large excess to prevent bis-alkylation) dropwise. Stir for 30 minutes until H2​ evolution ceases.

  • Coupling: Dissolve the freshly prepared 4-chloropyridine from Protocol A in anhydrous THF (20 mL) and add it dropwise to the alkoxide solution.

  • Reaction: Heat the mixture to 80 °C and reflux overnight (12 hours).

  • Workup: Quench the reaction carefully with water (20 mL). Extract the product with ethyl acetate ( 4×75 mL). Wash the organic layer with brine to remove residual ethylene glycol, dry over MgSO4​ , and concentrate. Purify via flash chromatography (Silica gel, EtOAc/MeOH) to yield the intermediate alcohol.

Protocol C: Chlorination to 4-(2-Chloroethoxy)pyridine
  • Reaction: Dissolve 2-(pyridin-4-yloxy)ethanol (10.0 g, 71.8 mmol) in anhydrous DCM (100 mL). Cool the solution to 0 °C.

  • Addition: Add thionyl chloride ( SOCl2​ , 7.8 mL, 107 mmol) dropwise over 15 minutes.

  • Reflux: Remove the ice bath and heat the mixture to a gentle reflux (40 °C) for 3 hours. The reaction progress can be monitored by TLC (disappearance of the polar alcohol spot).

  • Workup: Evaporate the solvent and excess SOCl2​ under reduced pressure. Dissolve the crude residue in DCM and wash with saturated aqueous NaHCO3​ until the aqueous phase is basic. Dry the organic layer and concentrate to afford 4-(2-chloroethoxy)pyridine.

Protocol D: Elimination to 4-Ethenoxypyridine
  • Preparation: In a flame-dried flask under Argon, dissolve 4-(2-chloroethoxy)pyridine (8.0 g, 50.7 mmol) in anhydrous THF (80 mL). Cool the solution to 0 °C.

  • Base Addition: Add Potassium tert-butoxide ( KOtBu , 6.8 g, 60.8 mmol) in small portions. The use of a bulky, non-nucleophilic base is critical to promote E2 elimination over nucleophilic substitution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6 hours.

  • Workup & Isolation: Quench with a saturated NH4​Cl solution (50 mL). Extract with diethyl ether ( 3×50 mL). Wash the combined organic layers with water and brine, dry over Na2​SO4​ , and concentrate carefully (the product is somewhat volatile).

  • Purification: Purify the crude product via vacuum distillation or neutral alumina column chromatography to yield pure 4-ethenoxypyridine. Store at -20 °C under inert atmosphere to prevent spontaneous polymerization.

References

  • ACS Publications. Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters.[Link]

  • ResearchGate. Acetylene-free synthesis of vinyloxy pyridine and quinoline.[Link]

Sources

Method

Application Notes and Protocols for the Use of 4-Ethenoxypyridine in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: 4-Ethenoxypyridine as a Versatile Synthetic Building Block 4-Ethenoxypyridine is a valuable heterocyclic building block for organic synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Ethenoxypyridine as a Versatile Synthetic Building Block

4-Ethenoxypyridine is a valuable heterocyclic building block for organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and materials science sectors.[1] Its structure, which combines a pyridine ring with a vinyl ether moiety, offers a unique set of reactive handles for various chemical transformations. The pyridine core is a prevalent motif in numerous FDA-approved drugs and natural products, prized for its ability to engage in hydrogen bonding and its contribution to the solubility and bioavailability of molecules.[2] The vinyl ether group, on the other hand, is a versatile functional group that can participate in a range of reactions, including palladium-catalyzed cross-coupling. This guide provides detailed protocols and expert insights into the application of 4-ethenoxypyridine in several key cross-coupling reactions, enabling the synthesis of a diverse array of functionalized pyridine derivatives.

The Strategic Advantage of 4-Ethenoxypyridine in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents.[2] Its presence can significantly influence a compound's pharmacological profile, including its metabolic stability, permeability, and binding affinity to biological targets. The ability to functionalize the pyridine ring at various positions through cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR), a critical process in drug discovery and lead optimization.[3] 4-Ethenoxypyridine serves as an excellent starting material in this context, providing a platform for introducing diverse molecular fragments onto the pyridine core.

Core Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. The following sections detail the application of 4-ethenoxypyridine in four major classes of cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-aryl structures. In the context of 4-ethenoxypyridine, this reaction is instrumental in attaching various aryl or heteroaryl substituents to the pyridine ring, assuming the pyridine ring is first converted to a halide or triflate. Alternatively, the vinyl ether moiety could potentially be manipulated to participate in the coupling. However, the more common approach involves functionalization of the pyridine ring itself. For the purpose of this guide, we will consider the reaction of a halogenated 4-ethenoxypyridine derivative.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the functionalized 4-ethenoxypyridine.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a process facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-ethenoxypyridine

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a hypothetical 2-bromo-4-ethenoxypyridine with an arylboronic acid.

Materials:

  • 2-Bromo-4-ethenoxypyridine

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • Toluene/Water (4:1 mixture)

  • Anhydrous Na₂SO₄

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-4-ethenoxypyridine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture (10 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-ethenoxypyridine.

Table 1: Representative Suzuki-Miyaura Coupling Parameters

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901685
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O1001292
33-Thienylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1001878

Note: Yields are hypothetical and for illustrative purposes. Actual yields will vary based on the specific substrates and optimized conditions.

Heck Coupling: Vinylation of the Pyridine Ring

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.[4][5] This reaction can be employed to introduce alkenyl substituents onto the 4-ethenoxypyridine core.

Mechanistic Rationale

The Heck reaction proceeds through a catalytic cycle involving a palladium(0)/palladium(II) interchange.[4]

  • Oxidative Addition: Pd(0) inserts into the aryl-halide bond.

  • Alkene Insertion (Syn-Carbopalladation): The alkene coordinates to the palladium center and inserts into the Pd-C bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product.

  • Reductive Elimination: The resulting palladium hydride species eliminates HX in the presence of a base, regenerating the Pd(0) catalyst.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Alkene_Insertion Alkene_Insertion Ar-Pd(II)-X(L2)->Alkene_Insertion R-CH=CH2 Intermediate_1 R-CH=CH-Pd(II)-Ar(L2) Alkene_Insertion->Intermediate_1 Beta_Hydride_Elimination Beta_Hydride_Elimination Intermediate_1->Beta_Hydride_Elimination Product_Complex Ar-CH=CH-R + H-Pd(II)-X(L2) Beta_Hydride_Elimination->Product_Complex Regeneration Regeneration Product_Complex->Regeneration Base Regeneration->Pd(0)L2

Caption: Catalytic cycle of the Heck coupling reaction.

Experimental Protocol: Heck Coupling of 2-Iodo-4-ethenoxypyridine with Styrene

This protocol outlines a general procedure for the Heck coupling of a hypothetical 2-iodo-4-ethenoxypyridine with styrene.

Materials:

  • 2-Iodo-4-ethenoxypyridine

  • Styrene (1.5 equivalents)

  • Pd(OAc)₂ (0.02 equivalents)

  • P(o-tolyl)₃ (0.04 equivalents)

  • Triethylamine (2.0 equivalents)

  • DMF (anhydrous)

  • Anhydrous Na₂SO₄

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a flame-dried Schlenk tube, dissolve 2-iodo-4-ethenoxypyridine (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tolyl)₃ (0.04 mmol) in anhydrous DMF (5 mL) under an inert atmosphere.

  • Add triethylamine (2.0 mmol) and styrene (1.5 mmol) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 8-16 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with water and then brine, and dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the desired product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7][8] This reaction is particularly useful for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.

Mechanistic Rationale

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[6][8]

  • Palladium Cycle: Similar to other cross-coupling reactions, it begins with the oxidative addition of the aryl halide to the Pd(0) complex.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The final step involves the reductive elimination of the product and regeneration of the Pd(0) catalyst.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation_Pd Transmetalation_Pd Ar-Pd(II)-X(L2)->Transmetalation_Pd Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation_Pd->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive_Elimination->Ar-C≡CR R-C≡CH R-C≡CH Cu-Acetylide Cu-Acetylide R-C≡CH->Cu-Acetylide Cu(I), Base Cu-Acetylide->Transmetalation_Pd Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of 2-Bromo-4-ethenoxypyridine with Phenylacetylene

This protocol provides a general method for the Sonogashira coupling of a hypothetical 2-bromo-4-ethenoxypyridine with phenylacetylene.

Materials:

  • 2-Bromo-4-ethenoxypyridine

  • Phenylacetylene (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (0.03 equivalents)

  • CuI (0.05 equivalents)

  • Triethylamine (anhydrous)

  • THF (anhydrous)

  • Anhydrous Na₂SO₄

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add 2-bromo-4-ethenoxypyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Seal the flask, and evacuate and backfill with nitrogen three times.

  • Add anhydrous THF (8 mL) and anhydrous triethylamine (2 mL) via syringe.

  • Add phenylacetylene (1.2 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Once the reaction is complete, filter the mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[9][10] This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules, where aryl amine moieties are common.[11]

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination is as follows:[10]

  • Oxidative Addition: The Pd(0) catalyst adds to the aryl halide to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond of the product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine_Coordination Ar-Pd(II)-X(L2)->Amine_Coordination R'R''NH, Base Amido_Complex Ar-Pd(II)-NR'R''(L2) Amine_Coordination->Amido_Complex Reductive_Elimination Reductive_Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-4-ethenoxypyridine with Morpholine

This protocol provides a general procedure for the Buchwald-Hartwig amination of a hypothetical 2-chloro-4-ethenoxypyridine with morpholine.

Materials:

  • 2-Chloro-4-ethenoxypyridine

  • Morpholine (1.2 equivalents)

  • Pd₂(dba)₃ (0.01 equivalents)

  • XPhos (0.02 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous)

  • Anhydrous Na₂SO₄

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and NaOtBu (1.4 mmol).

  • Add 2-chloro-4-ethenoxypyridine (1.0 mmol) and anhydrous toluene (5 mL).

  • Add morpholine (1.2 mmol) to the mixture.

  • Seal the tube and bring it out of the glovebox. Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction's progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

  • Low Yields: If yields are low, consider screening different ligands, bases, and solvents. The choice of ligand is often crucial for the success of these reactions. For instance, bulky, electron-rich phosphine ligands like XPhos or SPhos can be highly effective in Buchwald-Hartwig aminations.[11]

  • Catalyst Deactivation: Catalyst deactivation can be an issue, especially in reactions involving pyridine-containing substrates which can act as ligands and inhibit the catalyst.[12] Increasing the catalyst loading or using a more robust pre-catalyst can sometimes mitigate this problem.

  • Side Reactions: In Suzuki-Miyaura couplings, homocoupling of the boronic acid can be a side reaction. This can often be minimized by carefully controlling the reaction conditions, such as temperature and the rate of addition of reagents. For Sonogashira couplings, the homocoupling of the alkyne (Glaser coupling) can be suppressed by ensuring strictly anaerobic conditions.

Conclusion

4-Ethenoxypyridine is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a pyridine ring and a vinyl ether functionality allows for its participation in a wide range of palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and materials science to leverage the full synthetic potential of this important molecule, facilitating the discovery and development of novel compounds with significant applications.

References

  • Blum, A. et al. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • National Center for Biotechnology Information. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

Sources

Application

Application Note: 4-Ethenoxypyridine in Pharmaceutical Synthesis and Advanced Medicinal Chemistry

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic rationale, synthetic workarounds, and validated protocols for utilizing 4-Ethenoxypyridine (CAS: 112342-76-4) in co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic rationale, synthetic workarounds, and validated protocols for utilizing 4-Ethenoxypyridine (CAS: 112342-76-4) in complex drug design.

Introduction: The Electronic Push-Pull Advantage

4-Ethenoxypyridine is a highly specialized heterocyclic building block characterized by an electron-deficient pyridine ring coupled with an electron-rich enol ether (vinyloxy) moiety. This unique "push-pull" electronic system makes it a versatile synthon in advanced organic synthesis. However, its utility is often bottlenecked by the thermodynamic realities of pyridine tautomerization. This application note details the causality behind these synthetic challenges and provides field-proven methodologies for leveraging 4-ethenoxypyridine in cross-coupling, C-H functionalization, and scaffold hopping.

The Synthetic Challenge: Circumventing N-Vinylation

A critical hurdle in utilizing vinyloxypyridines is their initial synthesis. Direct vinylation of 4-hydroxypyridine using copper catalysis is notoriously problematic. Because 4-hydroxypyridine exists predominantly as its tautomer, 4-pyridone, coupling reactions preferentially occur at the more nucleophilic nitrogen atom, yielding N-vinyl-4-pyridone exclusively (1)[1].

To successfully access 4-ethenoxypyridine, chemists must bypass this thermodynamic sink. The established workaround is a three-step sequence: a copper-catalyzed C-O cross-coupling of 4-bromopyridine with ethylene glycol, followed by chlorination of the terminal alcohol, and a final base-mediated dehydrohalogenation (2)[2]. This pathway ensures strict O-vinylation, preserving the basic pyridine nitrogen for downstream target binding.

G A 4-Bromopyridine + Ethylene Glycol B 4-(2-Hydroxyethoxy)pyridine A->B Cu(II) cat, K2CO3 C-O Coupling C 4-(2-Chloroethoxy)pyridine B->C SOCl2 Chlorination D 4-Ethenoxypyridine C->D t-BuOK Dehydrohalogenation

Fig 1: Three-step O-vinylation pathway avoiding undesired N-vinylation.

Applications in Advanced Medicinal Chemistry

Rhodium-Catalyzed Intramolecular C-H Annulation

Pyridines are prevalent in FDA-approved drugs but are difficult to functionalize via C-H activation because the basic nitrogen strongly coordinates to and poisons transition metal catalysts. 4-Ethenoxypyridine derivatives solve this by utilizing the tethered vinyloxy group as a directing moiety. The alkene pre-coordinates to the Rh(I) center, bringing the metal into close proximity to the ortho C-H bond. This proximity effect dramatically lowers the activation energy, enabling regioselective annulation to form rigid multicyclic pyridine scaffolds (3)[3]. These rigidified structures are highly prized for reducing entropic penalties upon target binding.

G A Tethered Vinyloxypyridine Substrate B Rh(I) Alkene Coordination A->B C ortho-C-H Bond Activation B->C Directing Effect D Migratory Insertion into Alkene C->D E β-Hydride Elimination D->E E->B Rh(I) Recycle F Multicyclic Pyridine Scaffold E->F Catalyst Regeneration

Fig 2: Rh(I)-catalyzed intramolecular C-H functionalization mechanism.

Radical-Radical Cross-Coupling

The vinyloxy group can also be leveraged in radical chemistry. Alkene-attached oxygen radicals are typically unstable and prone to β-fragmentation. However, recent advances demonstrate that N-heterocyclic carbene (NHC)-generated Breslow intermediates can act as persistent radicals to capture transient vinyloxy radicals. This enables unprecedented C-O radical-radical cross-coupling, allowing the late-stage functionalization of complex pyridine-containing drug candidates (4)[4].

Scaffold Hopping: Gamma-Secretase Modulators (GSMs)

In the pursuit of Alzheimer's disease therapeutics, fine-tuning the lipophilicity and brain penetrance of GSMs is critical. The vinyloxypyridine motif serves as an excellent B-ring bioisostere. The oxygen atom acts as a crucial hydrogen bond acceptor, while the vinyl group modulates the dihedral angle with adjacent aromatic rings, optimizing the molecule's fit within the presenilin pocket of the gamma-secretase complex (5)[5].

Quantitative Data Summary

Table 1: Reaction Optimization and Yields for Vinyloxypyridine Functionalization

Reaction TypeSubstrateCatalyst / ReagentsTemp (°C)Yield (%)Ref
C-O Cross-Coupling 4-Bromopyridine + Ethylene GlycolCuCl₂ (5 mol%), K₂CO₃9082[1]
Dehydrohalogenation 4-(2-Chloroethoxy)pyridinet-BuOK, THF0 to RT75[1]
Rh-Catalyzed Annulation Tethered 4-Vinyloxypyridine[Rh(coe)₂Cl]₂, PCy₃·HCl13588[3]
Radical Cross-Coupling Pyridyl Enol EtherNHC catalyst, OxidantRT65-75[4]

Experimental Protocols

Protocol A: Three-Step Synthesis of 4-Ethenoxypyridine

Objective: Synthesize 4-ethenoxypyridine while strictly avoiding the formation of the N-vinyl-4-pyridone thermodynamic sink.

Step 1: C-O Cross-Coupling

  • Reagents: 4-Bromopyridine hydrochloride (1.0 eq), ethylene glycol (10 eq), CuCl₂ (5 mol%), K₂CO₃ (3.0 eq).

  • Procedure: Combine reagents in a sealed vessel and heat at 90°C for 12 hours under a nitrogen atmosphere.

  • Causality/Rationale: Ethylene glycol acts as both the nucleophile and the solvent, driving the equilibrium forward. K₂CO₃ neutralizes the hydrochloride salt and facilitates the copper-mediated Ullmann-type coupling.

Step 2: Chlorination

  • Reagents: 4-(2-Hydroxyethoxy)pyridine (from Step 1), SOCl₂ (1.5 eq), Dichloromethane (DCM).

  • Procedure: Add SOCl₂ dropwise at 0°C. Reflux for 2 hours, then concentrate under vacuum.

  • Causality/Rationale: Converts the terminal hydroxyl group into a superior leaving group (chloride) to set up the subsequent elimination step.

Step 3: Dehydrohalogenation

  • Reagents: 4-(2-Chloroethoxy)pyridine (from Step 2), Potassium tert-butoxide (t-BuOK, 2.0 eq), THF.

  • Procedure: Add t-BuOK at 0°C, then warm to room temperature and stir for 4 hours. Quench with water and extract with ethyl acetate.

  • Causality/Rationale: The bulky, highly basic, but non-nucleophilic nature of t-BuOK promotes E2 elimination over SN2 substitution, yielding the desired vinyl ether.

  • System Validation: The success of the elimination is self-validating via ¹H NMR: look for the disappearance of the triplet methylene protons and the appearance of characteristic vinylic proton doublets of doublets at δ 4.6-5.0 ppm (terminal =CH₂) and δ 6.6 ppm (-O-CH=).

Protocol B: Rhodium-Catalyzed Intramolecular C-H Annulation

Objective: Construct a rigid bicyclic pyridine scaffold from a tethered 4-vinyloxypyridine derivative.

  • Reagents: Tethered 4-vinyloxypyridine substrate (1.0 eq), [Rh(coe)₂Cl]₂ (5 mol%), PCy₃·HCl (10 mol%), Toluene.

  • Procedure: Combine the substrate and catalyst system in a sealed Schlenk tube under argon. Heat at 135°C for 24 hours.

  • Causality/Rationale: The bulky, electron-rich tricyclohexylphosphine (PCy₃) ligand increases the electron density on the Rh center, facilitating oxidative addition into the highly inert pyridine C-H bond. The HCl salt of the ligand prevents premature catalyst deactivation. High temperatures are required to overcome the activation barrier, while the tethered alkene acts as a directing group to enforce ortho-selectivity.

  • System Validation: Reaction progress is validated via TLC (loss of starting material). Structural validation is confirmed by ¹³C NMR, specifically noting the disappearance of the terminal alkene carbons (~90 ppm) and the appearance of new aliphatic ring carbons (~25-40 ppm).

References

  • Acetylene-free synthesis of vinyloxy pyridine and quinoline Source: ResearchGate / Tetrahedron Letters URL
  • Synthesis of Multicyclic Pyridine and Quinoline Derivatives via Intramolecular C−H Bond Functionalization Source: ACS Organic Letters URL
  • Generation and Radical–Radical Cross-Coupling of Alkenyloxy Radical Source: ACS Organic Letters URL
  • Source: PMC (PubMed Central)
  • 4-Ethenoxypyridine | High-Purity Reagent Profile Source: Benchchem URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Ethenoxypyridine Stability &amp; Handling

Welcome to the technical support center for 4-Ethenoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to address common questions and concerns regarding the stability and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Ethenoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to address common questions and concerns regarding the stability and handling of this versatile heterocyclic building block. Spontaneous polymerization can be a significant issue, leading to loss of material, reaction failure, and potential safety hazards. This document provides in-depth, experience-based answers and protocols to ensure the successful use of 4-Ethenoxypyridine in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My vial of 4-Ethenoxypyridine turned into a solid mass. What happened?

Answer: You have likely encountered spontaneous polymerization. 4-Ethenoxypyridine, like other vinyl ethers, is highly susceptible to cationic polymerization. This process is initiated by trace amounts of acidic impurities which can act as catalysts. The electron-donating nature of the ether oxygen stabilizes the intermediate carbocation, making the polymerization process very rapid once initiated.

The primary culprits for initiation are:

  • Atmospheric Moisture: Water can react with glass surfaces or other materials to generate acidic species. By itself, water is not acidic enough to initiate polymerization, but it can act as a proton source in the presence of a Lewis acid co-initiator.[1]

  • Acidic Impurities: Residual acids from synthesis, acidic dust particles, or contaminants from improperly cleaned glassware can trigger the reaction.

  • Oxidation: While less common for initiation, oxidative degradation of the monomer over time can produce acidic byproducts.

The polymerization is often a runaway reaction, proceeding quickly once a critical concentration of initiators is present.

Issue 2: How can I prevent this spontaneous polymerization?

Answer: Prevention is centered on two key principles: (1) scrupulous exclusion of acidic contaminants and (2) the use of an appropriate inhibitor.

Vinyl ethers are prone to cationic polymerization, not radical polymerization, so common radical inhibitors like BHT are ineffective. The most effective strategy is to use a basic inhibitor. For laboratory-scale storage and handling, solid potassium hydroxide (KOH) pellets are a standard and effective choice.[2]

Mechanism of Inhibition: Potassium hydroxide acts as a potent acid scavenger. Any trace acidic species (H⁺) that enter the monomer will be immediately neutralized by the hydroxide ions (OH⁻) before they can initiate the cationic polymerization cascade.

Below is a diagram illustrating the initiation mechanism you are trying to prevent.

G cluster_initiation Cationic Polymerization Initiation cluster_propagation Chain Propagation cluster_prevention Inhibition Mechanism Monomer 4-Ethenoxypyridine Intermediate Reactive Carbocation Intermediate Monomer->Intermediate Initiator Acidic Impurity (H⁺) Initiator->Monomer Protonation of Vinyl Group KOH KOH Pellet (Inhibitor) Initiator->KOH Neutralization AnotherMonomer Another Monomer Molecule Intermediate->AnotherMonomer Nucleophilic Attack Polymer Growing Polymer Chain AnotherMonomer->Polymer Neutralization H₂O + K⁺ KOH->Neutralization

Caption: Mechanism of acid-catalyzed polymerization of 4-Ethenoxypyridine and its prevention by KOH.

Issue 3: What is the correct procedure for storing 4-Ethenoxypyridine?

Answer: Proper storage is your first line of defense. The goal is to create an environment that is cool, dark, dry, and chemically inert.

ParameterRecommended ConditionRationale
Temperature 2-8 °CReduces the kinetic rate of any potential degradation or polymerization reactions. Avoid freezing unless specified by the manufacturer.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing acid formation and oxidation.
Inhibitor 0.01 - 0.1% w/w KOH pelletsActs as a scavenger for any adventitious acidic impurities.[2]
Light Amber/Opaque VialPrevents potential photo-initiated degradation pathways.
Container Clean, Dry GlasswareAvoids contamination from plasticizers or other residues. Ensure glassware is base-washed if possible to neutralize any acidic sites on the glass surface.

Key Insight: Many commercial suppliers ship vinyl ethers with a basic stabilizer already added. For example, butyl vinyl ether is often supplied with 0.01% potassium hydroxide.[2] Always check the certificate of analysis (CofA) from your supplier. If no inhibitor is listed, you must add one for long-term storage.

Protocols & Methodologies

Protocol 1: Preparing 4-Ethenoxypyridine for Long-Term Storage

This protocol should be performed immediately upon receiving 4-Ethenoxypyridine if it was shipped without an inhibitor or if you have purified it yourself.

Objective: To stabilize the monomer with potassium hydroxide for safe storage.

Materials:

  • 4-Ethenoxypyridine

  • Potassium hydroxide (KOH) pellets

  • Clean, dry amber vial with a PTFE-lined cap

  • Inert gas source (Argon or Nitrogen) with manifold

  • Spatula

Procedure:

  • Work in a Fume Hood: 4-Ethenoxypyridine is volatile and should be handled with appropriate personal protective equipment (PPE).

  • Prepare the Vial: Take a clean, oven-dried amber vial.

  • Add Inhibitor: Using a clean spatula, add 1-2 small pellets of KOH to the vial. For a 10 g bottle of monomer, this is a sufficient amount. The goal is not to dissolve the KOH, but to have it present as a solid acid scavenger.

  • Transfer Monomer: Carefully transfer the 4-Ethenoxypyridine into the prepared vial.

  • Inert Atmosphere: Purge the headspace of the vial with a gentle stream of nitrogen or argon for 30-60 seconds to displace air and moisture.

  • Seal and Store: Immediately cap the vial tightly. Seal the cap with paraffin film for extra protection against atmospheric ingress.

  • Label and Log: Label the vial clearly, indicating that it contains KOH as an inhibitor, and record the date.

  • Refrigerate: Place the prepared vial in a refrigerator at 2-8 °C.

Protocol 2: Preparing to Use Inhibited 4-Ethenoxypyridine in a Reaction

Objective: To safely use the monomer in a reaction without interference from the solid inhibitor.

Important Note: The solid KOH inhibitor must be removed before use in most reactions, especially those that are base-sensitive or require precise stoichiometry.

Procedure:

  • Equilibrate to Room Temperature: Remove the vial from the refrigerator and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold liquid.

  • Work Under Inert Atmosphere: All subsequent steps should be performed under a nitrogen or argon atmosphere using standard Schlenk line or glovebox techniques.

  • Withdraw the Monomer: The KOH pellets will remain at the bottom of the vial. You can carefully decant the liquid or, more precisely, use a dry syringe to withdraw the required volume of the clear monomer, leaving the solid KOH behind.

  • Use Immediately: The uninhibited monomer is now highly active. It should be added to your reaction vessel without delay. Do not store the decanted, uninhibited monomer.

Caption: Workflow for using inhibitor-stabilized 4-Ethenoxypyridine.

References

  • Butyl vinyl ether product information , Sigma-Aldrich.

  • Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers , National Institutes of Health (NIH).

  • 4-Ethenoxypyridine Product Page , BenchChem.

  • Technical Support Center: Cationic Polymerization of Vinyl Ethers , BenchChem.

  • Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s , National Institutes of Health (NIH).

  • Recent Developments on Cationic Polymerization of Vinyl Ethers , Semantic Scholar.

  • Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers , MDPI.

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates with 4-Ethenoxypyridine

This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during reactions involving 4-Ethenoxypyridine. By understanding the underlying...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during reactions involving 4-Ethenoxypyridine. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your experimental outcomes and achieve higher conversion rates.

Frequently Asked Questions (FAQs)

Q1: My reaction with 4-Ethenoxypyridine is showing low to no conversion. What are the most common initial factors to investigate?

A1: When facing low conversion, a systematic evaluation of your reaction setup and reagents is the critical first step. Often, the root cause lies in one of the following areas:

  • Reagent Quality and Stability: 4-Ethenoxypyridine, like many organic reagents, can be sensitive to storage conditions.[1][2] Ensure that it has been stored under an inert atmosphere and protected from light and moisture. The vinyl ether moiety is particularly susceptible to acid-catalyzed hydrolysis.[3][4][5] Verify the purity of all other reagents, including solvents, catalysts, and bases, as impurities can poison catalysts or lead to undesirable side reactions.

  • Inert Atmosphere: Many catalytic reactions, especially cross-coupling reactions, are highly sensitive to oxygen.[6] Oxygen can lead to the oxidation and deactivation of the palladium catalyst and phosphine ligands.[6] It is imperative to thoroughly degas all solvents and the reaction mixture itself. This can be achieved by sparging with an inert gas like argon or nitrogen for an adequate duration or by employing several freeze-pump-thaw cycles.[6][7]

  • Reaction Temperature: Temperature plays a crucial role in reaction kinetics. If your reaction is sluggish at a lower temperature, a cautious and incremental increase may be necessary to overcome the activation energy barrier.[6][7] However, be mindful that excessive heat can lead to catalyst decomposition and the formation of byproducts.[6]

Troubleshooting Specific Reaction Types

The unique electronic properties of 4-Ethenoxypyridine, stemming from the electron-donating ethenoxy group on the electron-deficient pyridine ring, make it a valuable building block in various reactions.[8] However, this reactivity profile also presents specific challenges.

Scenario 1: Incomplete Suzuki-Miyaura Coupling

Issue: You are attempting a Suzuki-Miyaura cross-coupling reaction with 4-Ethenoxypyridine as the coupling partner, but the reaction stalls, leaving a significant amount of unreacted starting material.

dot graph TD { A[Low Conversion in Suzuki Coupling] --> B{Initial Checks}; B --> C[Reagent & Solvent Purity]; B --> D[Inert Atmosphere Integrity]; B --> E[Reaction Temperature];

} caption: Suzuki-Miyaura Troubleshooting Workflow

Question: My Suzuki coupling is still failing after basic checks. What's next?

Answer: If initial checks on reagents, atmosphere, and temperature don't resolve the issue, a deeper dive into the catalytic system is warranted.

  • Catalyst and Ligand Selection:

    • Catalyst Activity: Palladium catalysts, especially those in the Pd(0) oxidation state, can degrade over time.[6][7] Consider using a fresh batch of catalyst or a more stable precatalyst, such as a Buchwald precatalyst, which can form the active catalytic species more reliably.[6]

    • Ligand Choice: The electronic nature of 4-Ethenoxypyridine may require a specific type of phosphine ligand to facilitate the catalytic cycle. Electron-rich and bulky ligands can often accelerate the oxidative addition step, which can be rate-limiting.[9] Experiment with a range of ligands if your initial choice is not effective.

  • Base Selection:

    • The choice of base is critical for the transmetalation step.[6] The effectiveness of a particular base can be highly dependent on the solvent and substrates.[6] If you are using a common base like sodium carbonate with limited success, consider screening other inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6][9] In some cases, the presence of a small amount of water can be beneficial for reactions using bases like K₃PO₄.[9]

  • Solvent and Solubility:

    • Ensure that all reaction components are sufficiently soluble in the chosen solvent system at the reaction temperature. Poor solubility can lead to a heterogeneous mixture and impede the reaction.[10] If solubility is an issue, consider alternative solvents or solvent mixtures.

ParameterCondition 1 (Baseline)Condition 2Condition 3Condition 4
Palladium Source Pd(PPh₃)₄ (2 mol%)XPhos Pd G3 (2 mol%) Pd(PPh₃)₄ (2 mol%)XPhos Pd G3 (2 mol%)
Ligand NoneNoneSPhos (4 mol%) None
Base Na₂CO₃ (2 equiv.)Na₂CO₃ (2 equiv.)K₃PO₄ (2 equiv.) Cs₂CO₃ (2 equiv.)
Solvent Toluene/H₂O (4:1)Toluene/H₂O (4:1)Dioxane/H₂O (4:1)THF/H₂O (4:1)
Temperature 90 °C90 °C100 °C 90 °C

This table provides a starting point for a designed experiment to optimize your reaction. Monitor each reaction by TLC or LC-MS to determine the most effective combination.

Scenario 2: Low Yield in Buchwald-Hartwig Amination

Issue: You are performing a Buchwald-Hartwig amination with 4-Ethenoxypyridine and an amine, but the yield of the desired aminated product is low.

dot graph TD { A[Low Yield in Buchwald-Hartwig] --> B{Initial Checks}; B --> C[Reagent Purity & Stoichiometry]; B --> D[Inert Atmosphere]; B --> E[Temperature Control];

} caption: Buchwald-Hartwig Troubleshooting Workflow

Question: My Buchwald-Hartwig amination is not working well. What specific factors should I consider for this reaction type?

Answer: The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, and base, tailored to the specific amine being used.[11][12][13]

  • Ligand Choice is Key: The nature of the amine (primary, secondary, aryl, alkyl) is a primary determinant for ligand selection.[12] For instance, ligands like BrettPhos are often effective for primary amines, while RuPhos may be a better choice for secondary amines.[12] Consulting a ligand selection guide for your specific substrate class is highly recommended.

  • Base Compatibility: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[12] However, if your substrates contain base-sensitive functional groups, weaker bases such as cesium carbonate or potassium phosphate may be necessary, often requiring higher reaction temperatures.[12]

  • Catalyst Pre-activation: Consider using a modern palladium precatalyst (e.g., a G3 or G4 palladacycle).[12] These are often more efficient at forming the active LPd(0) species compared to traditional sources like Pd(OAc)₂.[12] Alternatively, a pre-activation step where the catalyst, ligand, and base are stirred together before the addition of the substrates can sometimes be beneficial.[12]

  • Preparation: In a glovebox, add the aryl halide (1.0 mmol), palladium precatalyst (e.g., 2 mol%), and base (e.g., 1.4 mmol) to an oven-dried reaction vial containing a stir bar.

  • Sealing and Purging: Seal the vial with a cap containing a PTFE septum. If not in a glovebox, purge the vial with argon for 5-10 minutes.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe. Then, add the amine (1.2 mmol) via syringe.

  • Reaction: Place the vial in a pre-heated heating block at the desired temperature (e.g., 100 °C) and stir for 12-24 hours.

  • Monitoring and Workup: Monitor the reaction progress by a suitable analytical technique (TLC, GC-MS, or LC-MS).[14][15][16] Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract the product.

General Considerations for Reactions with 4-Ethenoxypyridine

Q2: Are there any inherent stability issues with the 4-Ethenoxypyridine molecule I should be aware of?

A2: Yes, the vinyl ether functional group is the most reactive part of the molecule under certain conditions.

  • Acid Sensitivity: Vinyl ethers are susceptible to hydrolysis under acidic conditions to form an aldehyde (in this case, likely leading to 4-hydroxypyridine and acetaldehyde).[3][4][5] Ensure that your reaction conditions are not acidic, and if an acidic workup is required, it should be performed at low temperatures and for a minimal duration.

  • Potential for Polymerization: The vinyl group can potentially undergo polymerization, although this is less common under typical cross-coupling conditions. However, if you observe the formation of insoluble, high-molecular-weight material, this could be a contributing factor to low conversion.

Q3: How can I effectively monitor the progress of my reaction?

A3: Real-time or frequent reaction monitoring is crucial for troubleshooting.

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitatively assessing the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide more quantitative information and can help identify the formation of byproducts, which is invaluable for diagnosing the root cause of low conversion.[14][16]

By systematically addressing these potential issues, from fundamental reaction setup to the nuances of catalyst and reagent selection, you can effectively troubleshoot low conversion rates in reactions involving 4-Ethenoxypyridine and optimize your synthetic protocols for success.

References

  • Syngenta. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethenyl-2-methoxypyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethenyl-1-oxidopyridin-1-ium. Retrieved from [Link]

  • ResearchGate. (n.d.). Poly(4-vinylpyridine) catalyzed hydrolysis of methyl bromide to methanol and dimethyl ether. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • ACS Publications. (n.d.). Hydrolysis of the vinyl ether functional group in a model for prostacyclin in which the carboxyl group has been replaced by a pyridine ring. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Retrieved from [Link]

  • YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Reddit. (2026, February 12). Struggling on suzuki couplings. Retrieved from [Link]

  • UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Semantic Scholar. (2021, January 15). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US5072029A - Catalyzed process for reacting carboxylic acids with vinyl ethers.
  • PMC. (n.d.). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Acid-catalyzed hydrolysis of the vinyl ether group of 4-methoxy-1,2- dihydronaphthalene.Effect of conformation on. Retrieved from [Link]

  • RSC Publishing. (n.d.). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of alkoxypyridine aglycones. A) Synthesis of ethynylpyridine... Retrieved from [Link]

  • Denmark, S. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]

  • PMC. (n.d.). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. Retrieved from [Link]

  • MSU chemistry. (n.d.). Pericyclic Reactions. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Mass Spectrometry for Reaction Monitoring and Reaction Acceleration. Retrieved from [Link]

  • SEFH. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Retrieved from [Link]

  • PubMed. (2010, June 1). Simultaneous quantification of three lipid peroxidation-derived etheno adducts in human DNA by stable isotope dilution nanoflow liquid chromatography nanospray ionization tandem mass spectrometry. Retrieved from [Link]

  • National Infusion Center Association. (2021, June 15). MEDICATION STABILITY & STORAGE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Chemical stability of 4-aminopyridine capsules. Retrieved from [Link]

  • PubMed. (2011, May 15). Stability and sterility of diluted enoxaparin under three different storage conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, May 27). Chapter 23.4: Common Classes of Organic Reactions. Retrieved from [Link]

  • PMC. (2023, September 19). The isocyanide SN2 reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with 4-Ethenoxypyridine

Welcome to the technical support center for 4-Ethenoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities and unlock the full potential of this vers...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Ethenoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities and unlock the full potential of this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions.

Section 1: Frequently Asked Questions (FAQs)

Question: What is 4-Ethenoxypyridine and what is its primary role in synthesis?

Answer: 4-Ethenoxypyridine is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with a vinyl ether group (-O-CH=CH₂). Its utility in synthesis is twofold, stemming from its distinct functional groups:

  • Nucleophilic Pyridine Core: The nitrogen atom on the pyridine ring possesses a lone pair of electrons, making it a potent Lewis base and nucleophile. This allows it to act as a nucleophilic catalyst, particularly in acylation and related reactions, in a manner analogous to the well-known 4-Dimethylaminopyridine (DMAP).[1]

  • Reactive Building Block: The electron-donating nature of the ethenoxy group makes the pyridine ring susceptible to activation. Upon reaction at the nitrogen (e.g., with an acyl or alkyl halide), it can form a reactive pyridinium salt. This intermediate is then primed for dearomatization reactions, allowing for the synthesis of complex, non-aromatic nitrogen heterocycles like dihydropyridones, which are valuable scaffolds in medicinal chemistry.[2][3] The vinyl ether itself is a reactive handle for further transformations, such as polymerization or cross-coupling reactions.[4]

Question: What are the key stability concerns when working with 4-Ethenoxypyridine?

Answer: The primary stability concern arises from the vinyl ether moiety, which is susceptible to hydrolysis under acidic conditions. Traces of acid or water in your reaction can lead to the cleavage of the vinyl ether, generating acetaldehyde and 4-hydroxypyridine. This not only consumes your starting material but can introduce unwanted side products and complicate purification.

Additionally, like other vinyl monomers, 4-Ethenoxypyridine has the potential to polymerize, especially at elevated temperatures or in the presence of radical initiators.[5] It is crucial to use the reagent in its pure form and store it under appropriate conditions (cool, dry, and away from light) to prevent degradation.

Section 2: Troubleshooting Guide for Low Yield & Side Reactions

This section addresses the most common issues encountered during reactions involving 4-Ethenoxypyridine. The troubleshooting logic is presented systematically to help you diagnose and resolve the problem efficiently.

dot

Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_Purity Verify Purity of 4-Ethenoxypyridine (NMR, GC-MS) Start->Check_Purity Is reagent old or discolored? Check_Anhydrous Ensure Strictly Anhydrous Conditions (Solvent, Reagents, Glassware) Start->Check_Anhydrous Are side products 4-hydroxypyridine or acetaldehyde observed? Check_Temp Optimize Reaction Temperature Start->Check_Temp Does reaction stall or form tar? Check_Stoichiometry Verify Stoichiometry & Catalyst Loading Start->Check_Stoichiometry Is conversion incomplete or inconsistent? Degradation Issue: Reagent Degradation Check_Purity->Degradation Hydrolysis Issue: Hydrolysis Check_Anhydrous->Hydrolysis Kinetics Issue: Poor Kinetics or Thermal Decomposition Check_Temp->Kinetics Imbalance Issue: Suboptimal Reagent Ratio Check_Stoichiometry->Imbalance Solution_Purify Action: Purify reagent (distillation/chromatography) & Store under N2 Degradation->Solution_Purify Solution_Dry Action: Use freshly distilled solvents, dry reagents, & flame-dry glassware Hydrolysis->Solution_Dry Solution_Temp Action: Run temperature screen (e.g., -20°C, RT, 50°C) Monitor by TLC/LC-MS Kinetics->Solution_Temp Solution_Stoich Action: Titrate catalyst loading (e.g., 1, 5, 10 mol%) Confirm activating agent ratio Imbalance->Solution_Stoich

Caption: Troubleshooting workflow for reactions with 4-Ethenoxypyridine.

Question: My reaction yield is low and I observe the formation of 4-hydroxypyridine. What is the cause and how can I fix it?

Answer: This is a classic symptom of vinyl ether hydrolysis. The vinyl ether group is labile in the presence of protic sources, especially under acidic conditions. The likely cause is residual water or acid in your reagents or solvent.

Causality: The reaction proceeds via protonation of the vinyl ether's double bond, followed by the addition of water and subsequent collapse to 4-hydroxypyridine and acetaldehyde.

Troubleshooting Protocol:

  • Solvent Preparation: Use freshly distilled, anhydrous solvents. If using molecular sieves, ensure they are properly activated.

  • Reagent Purity: Ensure all other reagents are anhydrous. Solid reagents can be dried under high vacuum. Liquid reagents should be handled under an inert atmosphere (Nitrogen or Argon).

  • Glassware: Flame-dry all glassware under vacuum immediately before use to remove adsorbed moisture.

  • pH Control: If your reaction conditions are unavoidably aqueous or acidic, consider running the reaction at a lower temperature to slow the rate of hydrolysis relative to your desired reaction.[5] A buffered system may also help maintain a neutral pH.

Question: My reaction mixture is turning into a viscous tar, and I am getting very little desired product. What's happening?

Answer: The formation of a tar-like substance is a strong indicator of polymerization.[5] The vinyl group of 4-Ethenoxypyridine can polymerize under certain conditions, particularly at high temperatures or in the presence of radical initiators or strong Lewis acids.

Causality: High thermal energy or catalytic species can initiate a chain-reaction polymerization of the vinyl ether moieties, leading to high-molecular-weight oligomers or polymers that present as viscous or insoluble material.

Troubleshooting Protocol:

  • Strict Temperature Control: Maintain a consistent and controlled temperature. Use a temperature-controlled oil bath or reactor jacket and avoid localized hotspots.[5]

  • Gradual Addition: If the reaction is exothermic, add the activating agent or catalyst slowly (dropwise) to control the temperature rise.

  • Inhibitor Screening: If radical polymerization is suspected (e.g., if your reaction is sensitive to air), consider adding a small amount of a radical inhibitor like BHT (Butylated hydroxytoluene), provided it does not interfere with your desired chemistry.

  • Reagent Purity: Ensure your 4-Ethenoxypyridine is free from peroxides, which can form upon prolonged exposure to air and act as polymerization initiators.[6]

Section 3: Protocols for Key Experimental Workflows

Protocol 1: General Procedure for a Copper-Catalyzed Dearomative Alkylation

This protocol is adapted from methodologies developed for 4-methoxypyridine and serves as a starting point for exploring the use of 4-Ethenoxypyridine as a substrate in dearomatization reactions.[2][3]

Materials:

  • 4-Ethenoxypyridine

  • Acylating agent (e.g., Phenyl Chloroformate)

  • Copper(I) catalyst (e.g., CuBr·SMe₂)

  • Chiral ligand (if enantioselectivity is desired)

  • Grignard reagent (e.g., EtMgBr)

  • Anhydrous solvent (e.g., THF, Et₂O)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the copper(I) catalyst and chiral ligand.

  • Add anhydrous solvent and stir at room temperature for 30 minutes to form the catalyst complex.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add 4-Ethenoxypyridine (1.0 equiv) to the cooled mixture.

  • Slowly add the acylating agent (1.1 equiv) and stir for 15 minutes to form the N-acylpyridinium salt in situ.

  • Add the Grignard reagent (1.2 equiv) dropwise over 20 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature, extract the product with an organic solvent (e.g., Ethyl Acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

dot

Dearomatization_Mechanism cluster_reactants 1. In Situ Activation cluster_catalysis 2. Catalytic Alkylation Pyridine 4-Ethenoxypyridine Pyridinium Reactive N-Acylpyridinium Ion Pyridine->Pyridinium + Acyl Acylating Agent (e.g., R-COCl) Acyl->Pyridinium Addition Nucleophilic Addition Pyridinium->Addition Grignard Grignard Reagent (R'-MgBr) Grignard->Addition + Catalyst Chiral Cu(I) Catalyst Catalyst->Addition Product Chiral Dihydropyridone Product Addition->Product

Caption: Simplified workflow for catalytic dearomatization.

Protocol 2: Screening for Nucleophilic Catalysis in Acylation

This protocol helps determine the efficacy of 4-Ethenoxypyridine as a nucleophilic catalyst for a model acylation reaction.

Materials:

  • Sterically hindered alcohol (e.g., 1-Methylcyclohexanol)

  • Acetic Anhydride (Ac₂O)

  • Triethylamine (Et₃N)

  • 4-Ethenoxypyridine (as catalyst)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • To a solution of the alcohol (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous solvent, add acetic anhydride (1.2 equiv).

  • Divide this stock solution into separate vials.

  • To each vial, add a different loading of 4-Ethenoxypyridine (e.g., 0 mol%, 1 mol%, 5 mol%, 10 mol%).

  • Stir all reactions at room temperature.

  • Monitor the consumption of the starting alcohol over time (e.g., at 1h, 4h, 24h) using GC-MS or TLC analysis.

  • Compare the conversion rates to determine the optimal catalyst loading. A significant increase in reaction rate compared to the 0 mol% control indicates effective catalysis.[1]

Section 4: Comparative Data & Optimization Parameters

For successful optimization, it is crucial to understand how different parameters affect the reaction outcome. The following table summarizes key variables and their expected impact.

ParameterRange/OptionsExpected Impact & RationalePotential Pitfall
Solvent THF, Et₂O, Toluene, CH₂Cl₂Solvent polarity can influence the stability and reactivity of the in situ formed pyridinium salt. Less coordinating solvents may enhance reactivity.Protic solvents (e.g., alcohols) or residual water will cause hydrolysis of the vinyl ether.
Temperature -78 °C to 80 °CLower temperatures (-78 °C) are often required for dearomatization to control the high reactivity of Grignard reagents and prevent side reactions.[3] Higher temperatures may be needed for catalysis but increase the risk of polymerization.Exceeding the thermal stability of intermediates or the reagent itself can lead to decomposition and tar formation.
Activating Agent Chloroformates, Acyl HalidesThe nature of the N-substituent dramatically alters the electrophilicity of the pyridinium ring, directly impacting the rate and success of nucleophilic addition.Highly reactive agents may lead to uncontrolled side reactions if not added under carefully controlled, cold conditions.
Catalyst Loading 1 - 10 mol%For catalytic applications, sufficient loading is needed for a practical reaction rate. For substrate applications, this refers to the metal catalyst (e.g., Cu, Pd).Excessive catalyst loading can sometimes lead to unwanted side reactions or complicate purification.[4]

References

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis. [Link]

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Europe PMC. [Link]

  • Vinyl ether | C4H6O. PubChem. [Link]

  • Catalysis by 4-dialkylaminopyridines. Semantic Scholar. [Link]

Sources

Optimization

Technical Support Center: 4-Ethenoxypyridine Purification

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. 4-Ethenoxypyridine (also known as 4-vinyloxypyridine) is a highly privileged building block utilized extensively in metal-catalyz...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. 4-Ethenoxypyridine (also known as 4-vinyloxypyridine) is a highly privileged building block utilized extensively in metal-catalyzed cross-coupling, organic light-emitting diode (OLED) materials, and pharmaceutical development[1]. However, its unique architecture—combining a basic pyridine ring with an electron-rich vinyl ether moiety—makes it notoriously difficult to purify.

In my experience, researchers frequently lose up to 80% of their yield during routine purification due to a misunderstanding of the molecule's electronic properties. This guide is designed to troubleshoot your workflow, explain the mechanistic causality behind common failures, and provide a self-validating protocol to ensure high-purity recovery.

Troubleshooting FAQs: Mechanistic Insights

Q: Every time I attempt to concentrate or distill crude 4-ethenoxypyridine, it turns into a dark, viscous tar. What is happening? A: You are observing acid-catalyzed cationic polymerization. The oxygen atom of the ethenoxy (vinyl ether) group strongly donates electron density into the vinyl double bond via resonance. This makes the terminal β -carbon highly nucleophilic. If your glassware or solvent contains even trace amounts of acid, this carbon is rapidly protonated, generating a highly reactive oxocarbenium ion. This intermediate initiates a runaway cationic polymerization cascade with adjacent 4-ethenoxypyridine molecules. Solution: Never expose this compound to acidic or neutral-hot conditions. Standard laboratory purification dictates that vinyl ethers must be handled, concentrated, and distilled over a solid base (e.g., anhydrous K2​CO3​ or KOH pellets) to neutralize trace acids and suppress oxocarbenium formation[2].

Q: When I purify the crude mixture via silica gel column chromatography, my yield drops below 20%, and the compound streaks heavily. How can I fix this? A: This is a dual-factor failure caused by the inherent acidity of standard silica gel (pH 4.5–5.5 due to surface silanol groups). First, the basic pyridine nitrogen (pKa ~5.2) acts as a hydrogen-bond acceptor, becoming partially protonated and causing severe electrostatic streaking on the column. Second, the acidic silanols directly attack the sensitive vinyl ether moiety, hydrolyzing it back into 4-hydroxypyridine and acetaldehyde during elution. Solution: You must deactivate the stationary phase. Switch to basic alumina, which prevents acid-catalyzed cleavage of the vinyl ether[3], or pre-treat your silica gel by flushing the column with an eluent containing 3–5% triethylamine (TEA) to neutralize all active silanol sites.

Q: How do I remove unreacted 4-hydroxypyridine precursor without running a column? A: Exploit the pKa differential. 4-Hydroxypyridine exists largely in its pyridone tautomer and possesses an acidic proton, whereas 4-ethenoxypyridine does not. By washing your crude organic extract with a strongly alkaline aqueous solution (e.g., 10% NaOH), you deprotonate the precursor, driving it into the aqueous layer as a water-soluble salt. The highly lipophilic 4-ethenoxypyridine remains safely in the organic phase.

Quantitative Data: Purification Methods Comparison

To assist in selecting the correct purification strategy, review the comparative data below summarizing the efficacy of various techniques.

Purification MethodOptimal ScaleAvg. Yield RecoveryFinal PurityMechanistic AdvantageLimitations
Standard Silica Chromatography Any< 20%VariableNoneDestroys vinyl ether via silanol-catalyzed hydrolysis.
Alumina (Basic) Chromatography < 2g75 - 85%> 95%Prevents acid cleavage; reduces pyridine streaking.Expensive stationary phase; lower loading capacity.
TEA-Deactivated Silica < 2g85 - 90%> 98%Neutralizes silanols; highly scalable and cost-effective.Requires careful eluent preparation and validation.
Base-Stabilized Vacuum Distillation > 2g90 - 95%> 99%Complete removal of non-volatile precursors and polymers.Requires high vacuum to prevent thermal degradation.

Workflow Visualization

G Start Crude 4-Ethenoxypyridine Decision Scale of Purification? Start->Decision Small Small Scale (< 2g) Decision->Small Large Large Scale (> 2g) Decision->Large Chroma TEA-Deactivated Silica Chromatography Small->Chroma Wash Alkaline Wash (10% NaOH / Brine) Large->Wash Pure Pure 4-Ethenoxypyridine (>98% Purity) Chroma->Pure Distill Vacuum Distillation over K2CO3 Wash->Distill Distill->Pure

Workflow for base-stabilized purification of crude 4-ethenoxypyridine by reaction scale.

Standard Operating Procedure: Base-Stabilized Purification

This protocol utilizes a self-validating system to ensure the integrity of your compound is maintained throughout the workflow. The synthesis of aryl vinyl ethers requires strict adherence to basic conditions to prevent decomposition[4].

Phase 1: Liquid-Liquid Extraction & Pre-Treatment

Causality: Removing unreacted phenolic precursors before distillation or chromatography prevents co-elution and side reactions.

  • Dilute your crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer twice with an equal volume of 10% aqueous NaOH.

  • Self-Validation Checkpoint: Monitor the pH of the aqueous waste. It must remain >10. If the pH drops, your precursor is consuming the base, and you must perform an additional NaOH wash. This validates that all acidic precursors have been neutralized and extracted.

  • Wash once with brine, dry over anhydrous K2​CO3​ (do not use MgSO4​ , as it is mildly acidic), and filter.

Phase 2: Scale-Dependent Isolation
Option A: TEA-Deactivated Chromatography (For < 2g Scale)

Causality: Triethylamine permanently binds to acidic silanol sites on the silica gel, creating a basic, non-reactive stationary phase.

  • Prepare your eluent (e.g., 20% Ethyl Acetate in Hexanes) and add 5% Triethylamine (TEA) by volume.

  • Slurry-pack your silica gel column using this TEA-spiked eluent. Flush the column with at least 3 column volumes of the eluent to ensure complete deactivation.

  • Self-Validation Checkpoint: Before loading your bulk sample, spot the crude mixture on two TLC plates—one standard silica plate and one pre-soaked in the 5% TEA eluent. Run both plates. If the TEA-treated plate shows a tight, singular spot (Rf ~0.4-0.6) while the standard plate shows streaking and baseline degradation, your deactivation logic is validated. It is now safe to proceed.

  • Load the sample and elute. Concentrate the fractions on a rotary evaporator with the water bath set strictly below 30°C.

Option B: Base-Stabilized Vacuum Distillation (For > 2g Scale)

Causality: High vacuum depresses the boiling point, minimizing thermal stress, while the solid base prevents vapor-phase acid catalysis.

  • Transfer the dried organic phase to a round-bottom flask. Add a small pinch (approx. 50 mg) of solid anhydrous K2​CO3​ or a single KOH pellet directly into the flask.

  • Carefully remove the solvent via rotary evaporation. The solid base will remain in the crude oil, acting as an acid scavenger.

  • Set up a short-path distillation apparatus. Apply high vacuum (< 1 mmHg).

  • Slowly heat the oil bath. 4-Ethenoxypyridine will distill as a clear, colorless liquid. Store the purified product immediately under argon at -20°C over a few granules of K2​CO3​ to ensure long-term stability.

References

  • 4-Ethenoxypyridine | High-Purity Reagent | RUO - Benchchem - 1

  • Purification of Laboratory Chemicals (4th Edition) - Sciencemadness (W.L.F. Armarego, D.D. Perrin) -2

  • Efficient Synthesis of Aryl Vinyl Ethers Exploiting 2,4,6-Trivinylcyclotriboroxane as a Vinylboronic Acid Equivalent - ACS Publications (The Journal of Organic Chemistry) - 4

  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT - Clockss.org - 3

Sources

Troubleshooting

Overcoming steric hindrance in 4-Ethenoxypyridine derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Steric Hindrance Introduction Welcome to the technical support center for 4-ethenoxypyridine derivatives. As a Senior Application Scie...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Steric Hindrance

Introduction

Welcome to the technical support center for 4-ethenoxypyridine derivatives. As a Senior Application Scientist, I understand that the unique electronic and steric properties of this scaffold can present significant challenges during synthetic transformations. The 4-ethenoxy group, while a valuable pharmacophore, introduces considerable steric bulk around the pyridine core, often impeding reactions at the adjacent 3- and 5-positions.

This guide is designed to provide practical, field-tested solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explore the underlying mechanistic principles, helping you make informed decisions to optimize your reactions and overcome synthetic hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding steric hindrance in the context of 4-ethenoxypyridine derivatives.

Q1: What is the primary synthetic challenge when working with 4-ethenoxypyridine derivatives?

A1: The principal challenge is steric hindrance. The 4-ethenoxy group, particularly if substituted on the vinyl moiety, physically obstructs the approach of reagents and catalysts to the C-3 and C-5 positions of the pyridine ring.[1] This steric clash can significantly lower reaction rates and yields for a variety of transformations, most notably in transition-metal-catalyzed cross-coupling reactions.[1][2]

Q2: How does the pyridine nitrogen affect reactions on this scaffold?

A2: The lone pair of electrons on the pyridine nitrogen atom can act as a Lewis base, coordinating to and potentially deactivating transition metal catalysts.[1] This effect, combined with the steric bulk of the 4-ethenoxy group, creates a uniquely challenging environment for catalysis. Strategies often involve using ligands that can mitigate this catalyst inhibition or temporarily protecting the nitrogen.[1]

Q3: Are there alternatives to cross-coupling that are less sensitive to steric hindrance for functionalizing the pyridine ring?

A3: Yes. While cross-coupling is powerful, alternative strategies can be more effective for highly hindered systems. These include:

  • Directed ortho-Metalation (DoM): If a suitable directing group is present or can be installed at the C-3 position, deprotonation with a strong base followed by quenching with an electrophile can be a highly regioselective method.[3][4][5][6]

  • C-H Functionalization: Modern methods allow for the direct conversion of C-H bonds to C-C or C-heteroatom bonds, sometimes bypassing the need for pre-functionalized halides or organometallics.[7][8][9] These methods can exhibit different regioselectivity patterns and may be less sterically demanding.

  • Minisci-type Reactions: For radical additions, while regioselectivity can be a challenge, it offers a pathway that is mechanistically distinct from traditional cross-coupling and may be less influenced by substrate bulk.[1]

Part 2: Troubleshooting Guide for Common Reactions

This section provides a problem-and-solution framework for specific experimental challenges.

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling at the C-3 Position

You are attempting to couple an arylboronic acid with a 3-bromo-4-ethenoxypyridine derivative, but you observe low conversion of your starting material.

Low yields in Suzuki couplings of hindered pyridines are often a result of multiple compounding factors. The steric bulk of the 4-ethenoxy group and any substituents on your coupling partner can impede several key steps in the catalytic cycle. Specifically, the transmetalation and reductive elimination steps are often kinetically slow for hindered substrates.[2][10] Furthermore, the standard catalyst systems, like those using PPh₃, are frequently ineffective.[2]

G cluster_solutions Solutions start Low Yield in Suzuki Coupling cat_ligand Step 1: Re-evaluate Catalyst & Ligand System start->cat_ligand Initial Failure base_solvent Step 2: Optimize Base & Solvent cat_ligand->base_solvent No Improvement sol1 Switch to bulky, electron-rich Buchwald-type ligands (e.g., SPhos, XPhos) or NHC ligands. cat_ligand->sol1 temp_time Step 3: Adjust Temperature & Time base_solvent->temp_time No Improvement sol2 Use stronger, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). Ensure anhydrous conditions. base_solvent->sol2 boron Step 4: Consider Boronic Acid Stability/Reactivity temp_time->boron No Improvement sol3 Increase temperature (up to 110-120 °C). Increase reaction time (monitor by LC-MS). temp_time->sol3 sol4 Switch to more reactive boronic esters (MIDA or pinacol esters). boron->sol4 success Reaction Optimized sol1->success Improvement sol2->success Improvement sol3->success Improvement sol4->success Improvement

Caption: Troubleshooting workflow for sterically hindered Suzuki-Miyaura coupling.

1. Catalyst and Ligand Selection (Most Critical Factor)

Standard ligands are often too small to create the necessary reactive environment. You need ligands that are both bulky and electron-rich.[1][2][10]

  • Why it works: Bulky biarylphosphine ligands (often called "Buchwald ligands") promote the formation of a highly reactive, monoligated palladium(0) species.[11][12] This facilitates the oxidative addition step with the hindered pyridine bromide and accelerates the final reductive elimination step to release the product.[2][13] N-heterocyclic carbene (NHC) ligands serve a similar purpose and are also highly effective.[2][14]

Table 1: Recommended Catalyst Systems for Hindered Suzuki Coupling

Ligand ClassSpecific ExamplesKey AdvantagesReference(s)
Biaryl Phosphines SPhos, XPhos, RuPhosExcellent for di- and tri-ortho-substituted biaryls; commercially available as stable precatalysts (e.g., G3/G4 Palladacycles).[2][12]
N-Heterocyclic Carbenes (NHCs) IPr, IMesHighly active, even with low catalyst loadings, for extremely hindered substrates.[2][14]
Specialized Ligands AntPhos, BI-DIMEDesigned for exceptionally challenging tetra-ortho-substituted couplings.[2][15]

2. Base and Solvent Optimization

The choice of base is critical for activating the boronic acid for transmetalation without causing side reactions.[14]

  • Why it works: Bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) provide sufficient basicity to form the active boronate species while having low nucleophilicity, minimizing side reactions.[1][10] A mixed solvent system (e.g., dioxane/water) is often required to dissolve both the organic substrates and the inorganic base.[10]

Protocol 1: Optimized Suzuki-Miyaura Coupling for a Hindered 3-Bromopyridine

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the 3-bromo-4-ethenoxypyridine (1.0 equiv), the arylboronic acid (1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to 0.1 M concentration) and degassed water (10% v/v of dioxane) via syringe.

  • Reaction: Heat the mixture to 110 °C and stir vigorously for 16-24 hours. Monitor progress by LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Problem 2: Failure of Buchwald-Hartwig Amination at the C-3 or C-5 Position

You are attempting to couple a primary or secondary amine with a 3-halo-4-ethenoxypyridine derivative and observe no product formation.

Similar to Suzuki coupling, the Buchwald-Hartwig amination is highly sensitive to steric hindrance.[11][13] The key C-N bond-forming reductive elimination step is often the rate-limiting step and is severely retarded by bulky groups adjacent to the reaction center.[11] Catalyst deactivation by the pyridine nitrogen is also a significant concern.[1]

G cluster_key Key pd0 Pd(0)L oa Oxidative Addition pd0->oa pd2_halide L-Pd(II)-(Py)X oa->pd2_halide amine_coord Amine Coordination & Deprotonation pd2_halide->amine_coord + HNR₂ + Base pd2_amide L-Pd(II)-(Py)NR₂ amine_coord->pd2_amide re Reductive Elimination (Often Rate-Limiting) pd2_amide->re re->pd0 Catalyst Regeneration product Product (Py-NR₂) re->product Py Py = 3-(4-Ethenoxypyridyl) L L = Bulky Ligand X X = Br, Cl

Sources

Optimization

Technical Support Center: Ideal Solvent Selection for 4-Ethenoxypyridine Reactions

Welcome to the technical support resource for 4-Ethenoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical process of solvent selection for reactions i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 4-Ethenoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical process of solvent selection for reactions involving this versatile heterocyclic building block. Proper solvent choice is paramount to achieving high yields, minimizing side reactions, and ensuring the stability of both reactants and catalysts. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Part 1: Understanding the Molecule - Core Reactivity and Stability FAQs

This section addresses fundamental questions about the inherent properties of 4-ethenoxypyridine that dictate its behavior in different solvent environments.

Question: What are the key reactive sites of 4-ethenoxypyridine, and how do they influence solvent choice?

Answer: 4-Ethenoxypyridine possesses two primary sites of reactivity that must be considered during solvent selection:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring has a lone pair of electrons, making it basic and a potential ligand for metal catalysts. This has two major implications:

    • Catalyst Inhibition: In metal-catalyzed reactions (e.g., Suzuki, Heck), the pyridine nitrogen can coordinate strongly to the metal center (like Palladium), potentially inhibiting or deactivating the catalyst.[1] The choice of solvent can modulate this interaction. Highly polar, coordinating solvents can sometimes compete with the pyridine for a site on the catalyst, mitigating this effect, while non-coordinating solvents may exacerbate it.

    • Protonation: In the presence of protic solvents or acidic impurities, the pyridine nitrogen can be protonated. This alters the electronic properties of the entire molecule, making the vinyl ether group more susceptible to hydrolysis.

  • The Vinyl Ether Group (Ethenoxy-): This functional group is electron-rich and susceptible to several transformations:

    • Hydrolysis: The vinyl ether is highly sensitive to acidic conditions, readily hydrolyzing to acetaldehyde and 4-hydroxypyridine (which exists in equilibrium with its tautomer, 4-pyridone).[2] Therefore, strictly aprotic and neutral conditions are crucial. Even trace amounts of acid or water in the solvent can lead to significant byproduct formation.

    • Polymerization: The vinyl group can undergo polymerization, especially under radical, cationic, or coordination-based initiation.[3][4][5] The choice of solvent can influence the rate and likelihood of polymerization. Solvents that can participate in chain transfer may help to limit polymer chain length, while inert, non-participating solvents are often preferred for controlled polymerization processes.[5]

    • Electrophilic Addition: The electron-rich double bond is reactive towards various electrophiles.[2]

A successful reaction hinges on choosing a solvent that can solubilize the reactants while minimizing these unwanted side reactions.

Question: My 4-ethenoxypyridine is hydrolyzing. How can I select a solvent to prevent this?

Answer: Hydrolysis is the most common failure mode when working with 4-ethenoxypyridine. Prevention is key and is almost entirely dependent on solvent choice and handling.

  • Rule #1: Use Anhydrous Solvents. Always use high-quality, anhydrous (dry) solvents. Solvents should be purchased dry or dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent) and stored under an inert atmosphere (Nitrogen or Argon).

  • Rule #2: Avoid Protic Solvents. Protic solvents like water, methanol, ethanol, and even isopropanol are generally incompatible as the primary reaction solvent due to their ability to donate protons and facilitate hydrolysis. While some cross-coupling reactions use co-solvents like water with a base, this should be approached with extreme caution and careful monitoring.[6][7]

  • Rule #3: Use Aprotic Solvents. The best choices are aprotic solvents. These are categorized as:

    • Aprotic Polar: Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethylacetamide (DMAc), Acetonitrile (MeCN). These are excellent for dissolving polar reagents and salts often used in cross-coupling reactions.

    • Aprotic Non-Polar: Toluene, Hexanes, Benzene. These are suitable when reactants are less polar. Toluene is a frequent choice for Heck and Suzuki reactions.[8][9]

The following workflow diagram illustrates the decision process for preventing hydrolysis.

Caption: Workflow for Minimizing Hydrolysis Risk.

Part 2: Solvent Selection for Specific Reaction Types

The optimal solvent is highly dependent on the specific transformation being performed. This section provides guidance for common reactions involving 4-ethenoxypyridine.

Question: What is the ideal solvent system for a Suzuki-Miyaura coupling with 4-ethenoxypyridine?

Answer: The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds.[7][10] For a substrate like 4-ethenoxypyridine, the solvent system must achieve a delicate balance: solubilizing the organic halide, the boronic acid/ester, the base, and the palladium catalyst, while preventing hydrolysis and catalyst deactivation.

Commonly used solvents are mixtures of an aprotic organic solvent with a minimal amount of water to solubilize the inorganic base (e.g., K₂CO₃, Cs₂CO₃).[6][7] However, due to the sensitivity of the vinyl ether, a completely anhydrous system is often preferred.

Solvent Comparison Table for Suzuki-Miyaura Coupling

Solvent SystemProtic/AproticPolarityAdvantagesDisadvantages & Mitigation
Toluene Aprotic Non-PolarLowExcellent for many Pd catalysts; easy to dry; high boiling point allows for higher reaction temperatures.Poor solubility for inorganic bases. Mitigation: Use a phase-transfer catalyst or an organic-soluble base like K₃PO₄.
1,4-Dioxane Aprotic PolarMediumGood balance of solubility for both organic and inorganic components. Widely used and well-documented.[6]Peroxide formation risk (must be purified); relatively high boiling point.
THF Aprotic PolarMediumGood solvent for many organic reagents.Lower boiling point (66 °C) limits reaction temperature; peroxide formation risk.
DMF / DMAc Aprotic PolarHighExcellent solvating power for salts.High boiling points can make removal difficult; potential for decomposition at high temperatures. Often used in difficult couplings.

Recommendation: For most applications, 1,4-Dioxane or Toluene are the best starting points. Always begin with small-scale test reactions to screen for the optimal solvent and base combination for your specific substrates.

Question: I'm planning a Heck reaction. Which solvents should I consider?

Answer: The Heck reaction couples the vinyl group with an aryl or vinyl halide.[9][11] The solvent's role is to facilitate the catalytic cycle without promoting side reactions.

High-boiling point, polar aprotic solvents are generally preferred.

  • DMF and DMAc: These are excellent choices as they effectively solubilize the palladium salts and the organic reactants.[9] Their high polarity can also help stabilize the charged intermediates in the catalytic cycle.

  • Acetonitrile (MeCN): Another suitable polar aprotic solvent.

  • Toluene: Can be used, particularly with more soluble, ligand-supported palladium catalysts.

A key consideration is the base used. Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often used in Heck reactions and are soluble in the recommended aprotic solvents.[11]

Part 3: Troubleshooting Guide

Question: My reaction is sluggish or has stalled. Could the solvent be the issue?

Answer: Yes, the solvent is a primary suspect when a reaction fails to proceed. Consider the following:

  • Poor Solubility: If any reactant, catalyst, or base is not fully dissolved, the reaction will be slow or incomplete.

    • Symptom: Visible undissolved material in the reaction flask.

    • Solution: Switch to a more polar solvent (e.g., from Toluene to Dioxane or DMF) or a solvent mixture. Gentle heating can also improve solubility, but must be compatible with the thermal stability of your reactants.

  • Catalyst Deactivation: As discussed, the pyridine nitrogen can inhibit palladium catalysts.

    • Symptom: The reaction starts but then stops, or the catalyst precipitates as black palladium metal.

    • Solution: The solvent can play a role here. In some cases, a more coordinating solvent like DMF might compete with the pyridine and reduce catalyst poisoning. Alternatively, using a higher catalyst loading or a more robust ligand system may be necessary.

  • Incorrect Polarity: The polarity of the solvent affects the rates of different steps in a catalytic cycle.[9][10] The oxidative addition step, for instance, is often favored in more polar solvents. If your reaction is known to have a challenging oxidative addition, switching from a non-polar to a polar aprotic solvent may increase the rate.

The following diagram provides a decision-making framework for troubleshooting solvent-related issues.

Caption: Troubleshooting Flowchart for 4-Ethenoxypyridine Reactions.

Part 4: Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Using Anhydrous Conditions

This protocol is a starting point and should be optimized for specific substrates.

  • Solvent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1,4-dioxane (or toluene). Add activated 3Å molecular sieves (approx. 10% w/v) and allow the solvent to dry for at least 12 hours under a nitrogen atmosphere.

  • Reagent Preparation: To a separate flame-dried flask, add the aryl halide (1.0 eq), 4-ethenoxypyridine boronic acid or ester (1.1 - 1.5 eq), and a suitable anhydrous base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Using a dry syringe, transfer the required volume of anhydrous dioxane (from step 1) to the flask containing the reagents.

  • Degassing: Bubble nitrogen or argon through the stirred solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: To the degassed mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Sources

Troubleshooting

Technical Support Center: A Guide to Storing and Handling 4-Ethenoxypyridine

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 4-Ethenoxypyridine. This document is designed for researchers, scientists, and drug development professionals who utilize this...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-Ethenoxypyridine. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. Due to its specific chemical structure, 4-Ethenoxypyridine possesses inherent instabilities that can impact experimental outcomes if not properly managed. This guide provides in-depth, field-proven insights into the causes of its degradation, best practices for storage, and a systematic approach to troubleshooting common issues. Our goal is to empower you with the knowledge to ensure the integrity of your material and the reproducibility of your results.

Section 1: Understanding the Instability of 4-Ethenoxypyridine

This section addresses the fundamental chemical reasons behind the compound's sensitivity. Understanding these pathways is the first step toward preventing degradation.

Q1: What makes 4-Ethenoxypyridine prone to degradation?

The susceptibility of 4-Ethenoxypyridine to degradation stems from the combination of two key functional groups: a vinyl ether and a pyridine ring . The vinyl ether is the primary site of instability and can undergo two major degradation pathways, often initiated by the same catalyst: trace amounts of acid.

  • Acid-Catalyzed Hydrolysis: The vinyl ether functional group is exceptionally sensitive to acid. In the presence of even minute quantities of acid (including moisture from the air, which can form acidic solutions), the double bond is rapidly protonated. This initiates a hydrolysis cascade that cleaves the ether linkage, ultimately yielding 4-hydroxypyridine and acetaldehyde.[1][2][3] This is typically the most common and rapid degradation pathway.

  • Cationic Polymerization: The same carbocation intermediate that leads to hydrolysis can also be attacked by another molecule of 4-Ethenoxypyridine.[4] This initiates a chain reaction, or cationic polymerization, leading to the formation of oligomers and polymers.[5][6] This process results in a viscous, impure material with significantly reduced reactivity in its intended monomeric form. The safety data sheet for the closely related 4-vinylpyridine highlights that autopolymerization can be a significant hazard.[7][8]

The pyridine ring itself, while more stable, can be susceptible to oxidation at the nitrogen atom, forming the corresponding N-oxide, particularly under prolonged exposure to air or oxidizing agents.[9][10]

DegradationPathways main 4-Ethenoxypyridine intermediate Carbocation Intermediate main->intermediate forms initiator Initiator: Acid (H+) / Moisture initiator->main attacks hydrolysis Pathway 1: Acid-Catalyzed Hydrolysis intermediate->hydrolysis polymerization Pathway 2: Cationic Polymerization intermediate->polymerization h2o H₂O hydrolysis->h2o prod_hydrolysis Degradation Products: - 4-Hydroxypyridine - Acetaldehyde hydrolysis->prod_hydrolysis yields monomer Another 4-Ethenoxypyridine molecule polymerization->monomer prod_polymer Degradation Product: Poly(4-Ethenoxypyridine) polymerization->prod_polymer yields

Caption: Competing degradation pathways for 4-Ethenoxypyridine.

Section 2: Frequently Asked Questions (FAQs) - Proactive Storage & Handling

This section provides clear, actionable answers to the most common questions regarding the proper storage and handling of 4-Ethenoxypyridine.

Q1: What are the ideal storage conditions for 4-Ethenoxypyridine?

To minimize the degradation outlined in Section 1, strict adherence to optimal storage conditions is critical. We have summarized the key parameters below.

ParameterRecommendationRationale
Temperature Store at ≤ -10°C (14°F) in a freezer.[8]Low temperatures significantly reduce the rate of all chemical degradation pathways, including hydrolysis and polymerization.
Atmosphere Inert Gas Blanket (Argon or Nitrogen) Displaces atmospheric moisture and oxygen, directly preventing acid-catalyzed hydrolysis and oxidation.
Light Amber or Opaque Container ; Store in a dark location.Protects the compound from light-induced degradation or photo-oxidation.[11][12][13]
Container Tightly-Sealed Glass Bottle with a secure, non-reactive cap.Prevents ingress of moisture and air.[14][15] Glass is preferred for its inertness.
Handling Equilibrate to room temperature before opening; handle under inert gas.Prevents condensation of atmospheric moisture onto the cold chemical, which would introduce water and initiate hydrolysis.
Q2: My 4-Ethenoxypyridine was supplied with a stabilizer. What is its purpose?

Commercial preparations of vinyl ethers are often supplied with a small amount of a basic stabilizer, such as potassium hydroxide (KOH), to prevent premature polymerization.[16]

  • Mechanism of Action: The basic stabilizer effectively neutralizes any trace acidic impurities present in the material or that may form upon exposure to air. By scavenging these protons, it prevents the initiation of both acid-catalyzed hydrolysis and cationic polymerization.

  • Considerations for Use: For many applications, the low concentration of stabilizer (e.g., 0.1%) will not interfere. However, for sensitive catalytic processes or polymerizations where the initiator is acid-labile, the stabilizer may need to be removed. This is typically achieved by passing the liquid through a short plug of basic alumina immediately before use.

Q3: How can I visually inspect my 4-Ethenoxypyridine for signs of degradation?

Regular visual inspection before use is a crucial first-line check for material integrity. Key indicators of degradation include:

  • Color Change: Pure 4-Ethenoxypyridine should be a colorless to pale yellow liquid. A progression to a darker yellow or brown color is a strong indicator of degradation.[9]

  • Increased Viscosity: A noticeable thickening of the liquid suggests that cationic polymerization has occurred, forming higher molecular weight oligomers.

  • Precipitate Formation: The presence of solid material may indicate the formation of insoluble polymers or the degradation product 4-hydroxypyridine.

Section 3: Troubleshooting Guide - A Reactive Approach to Purity Issues

This section is designed to help you diagnose and resolve specific experimental problems that may be linked to the degradation of 4-Ethenoxypyridine.

Q1: My reaction is failing or giving very low yields. How can I confirm if my 4-Ethenoxypyridine is the culprit?

When a reaction's outcome is unexpectedly poor, assessing the purity of your starting material is a critical troubleshooting step. Hydrolysis or polymerization directly reduces the molar quantity of the active monomer, leading to apparent low yields.

Protocol 1: Rapid Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a definitive method to check the integrity of your 4-Ethenoxypyridine.

  • Sample Preparation:

    • Under an inert atmosphere (e.g., in a glovebox), carefully withdraw ~5-10 mg of your 4-Ethenoxypyridine.

    • Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small, known amount of an internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate) for quantitative analysis if desired.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

  • Spectral Analysis:

    • Identify Key Signals for Pure 4-Ethenoxypyridine:

      • Look for the characteristic signals of the vinyl group (-O-CH=CH₂), which typically appear as a quartet around 6.5-6.7 ppm and two doublets around 4.4-4.8 ppm and 4.1-4.4 ppm.

      • Identify the aromatic protons on the pyridine ring.

    • Look for Signals of Degradation Products:

      • Hydrolysis: The presence of acetaldehyde will show a quartet around 9.7 ppm and a doublet around 2.2 ppm. The formation of 4-hydroxypyridine will alter the aromatic signals and introduce a broad OH peak.

      • Polymerization: The sharp, well-defined vinyl proton signals will diminish or disappear, and you will see the emergence of broad, poorly resolved peaks in the aliphatic region of the spectrum, characteristic of a polymer backbone.

Q2: I observed an increase in the viscosity of my 4-Ethenoxypyridine. Is it still usable?

A significant increase in viscosity is a clear sign of polymerization. It is strongly recommended not to use this material for several reasons:

  • Unknown Purity: The exact concentration of the remaining monomer is unknown, making stoichiometry calculations impossible.

  • Contamination: The polymer/oligomers can interfere with your reaction, complicate purification, and potentially poison catalysts.

  • Safety: The properties of the polymeric material are different from the monomer.

The most reliable solution is to discard the degraded material according to your institution's safety protocols and procure a fresh, quality-controlled batch.

Q3: My HPLC and Mass Spectrometry analyses show unexpected impurities. What are they likely to be?

If you are performing sensitive analyses, degradation products can appear as impurities.

  • HPLC-UV Analysis: Using a stability-indicating HPLC method, you can separate the parent compound from its degradation products.[17][18] 4-hydroxypyridine is more polar and will likely have a shorter retention time on a reverse-phase column. Polymeric species may elute as a broad, unresolved hump or may not elute at all.

  • Mass Spectrometry (LC-MS or GC-MS): This is a powerful tool for identification.[19]

    • 4-Hydroxypyridine: Look for a mass corresponding to its molecular weight.

    • Polymer Oligomers: You may see a distribution of masses corresponding to dimers, trimers, etc., of the 4-Ethenoxypyridine monomer.

Section 4: Troubleshooting Workflow

When encountering an issue potentially related to 4-Ethenoxypyridine degradation, a systematic approach is key. The following flowchart outlines a logical decision-making process to guide your troubleshooting efforts.

TroubleshootingWorkflow start Problem Observed (e.g., Low Yield, Failed Reaction) visual_check Step 1: Visual Inspection - Color? - Viscosity? - Precipitate? start->visual_check analytical_check Step 2: Analytical Purity Check (¹H NMR or HPLC) visual_check->analytical_check No obvious signs degraded Degradation Confirmed visual_check->degraded Obvious signs analytical_check->degraded Degradation detected not_degraded No Significant Degradation analytical_check->not_degraded Purity is high discard Action: Discard Material & Procure Fresh Stock degraded->discard investigate_other Action: Investigate Other Experimental Parameters not_degraded->investigate_other

Caption: Decision-making flowchart for troubleshooting 4-Ethenoxypyridine.

References
  • Jones, J., & Kresge, A. J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl a-(2,6-dimethoxyphenyl)vinyl ether. Canadian Journal of Chemistry, 71(1), 38-42. [Link]

  • Guo, X., et al. (2012). Design, Synthesis, and Evaluation of Acid-Cleavable Vinyl Ether Linkages with Controlled Acid Sensitivity. Bioconjugate Chemistry, 23(9), 1844-1853. [Link]

  • Salomaa, P., Kankaanperä, A., & Lajunen, M. (1967). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Acta Chemica Scandinavica, 21, 2479-2486. [Link]

  • Lu, Y., et al. (2022). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Polymer Chemistry, 13(2), 226-233. [Link]

  • Chiang, Y., et al. (1980). Vinyl ether hydrolysis. XIII. The failure of I-strain to produce a change in rate-determining step. Canadian Journal of Chemistry, 58(2), 124-131. [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • INCHEM. (2021). ICSC 0323 - PYRIDINE. [Link]

  • Sugihara, S., et al. (2021). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. Polymers, 13(22), 3929. [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS - Safety Data Sheet. [Link]

  • Lamb, J. R., et al. (2018). Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers. Journal of the American Chemical Society, 140(4), 1237-1241. [Link]

  • Kresge, A. J., & Mylonakis, S. G. (2002). Acid-catalyzed hydrolysis of the vinyl ether group of 4-methoxy-1,2-dihydronaphthalene. Effect of conformation on reactivity. ARKIVOC, 2002(4), 12-17. [Link]

  • Vinyl Chapters. (2024). How to Store Vinyl Records and Why Its Important? [Link]

  • Scientific Polymer Products. 4-Vinylpyridine - Safety Data Sheet. [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Analytical Methods for the Degradation of Phytoconstituents. [Link]

  • Klangheimat. (2026). Record storage: The complete guide to optimal storage conditions. [Link]

  • Wang, J., et al. (2023). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry, 88(2), 1083-1092. [Link]

  • PENTA. (2024). Pyridine - SAFETY DATA SHEET. [Link]

  • G-Biosciences. (2017). 4-Vinylpyridine, stabilized - Safety Data Sheet. [Link]

  • Wikipedia. Pyridine. [Link]

  • Goliszewski, M., et al. (2022). Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. ChemRxiv. [Link]

  • Nelson, N., et al. (1971). Effect of pyridine on the light-induced pH rise and postillumination ATP synthesis in chloroplasts. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 226(2), 343-353. [Link]

  • Odou, P., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 293-301. [Link]

  • Singh, R., et al. (2021). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Turkish Journal of Pharmaceutical Sciences, 18(1), 59-67. [Link]

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Reference Data & Comparative Studies

Validation

A Tale of Two Pyridines: A Comparative Guide to the Polymerization of 4-Ethenoxypyridine and 4-Vinylpyridine

In the landscape of polymer chemistry, functionalized monomers serve as the bedrock for creating materials with tailored properties for a myriad of applications, from drug delivery to advanced coatings. Among these, pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of polymer chemistry, functionalized monomers serve as the bedrock for creating materials with tailored properties for a myriad of applications, from drug delivery to advanced coatings. Among these, pyridine-containing polymers have garnered significant attention due to the unique electronic and coordination properties of the pyridine moiety. This guide provides an in-depth technical comparison of two pyridine-based monomers: 4-Ethenoxypyridine and 4-Vinylpyridine. While structurally similar, the seemingly subtle difference in the linkage of the vinyl group to the pyridine ring—an oxygen bridge versus a direct carbon-carbon bond—profoundly dictates their polymerization behavior and the ultimate characteristics of the resulting polymers.

This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two monomers to make informed decisions in their material design and synthesis endeavors. We will delve into the fundamental differences in their electronic structure, the consequent divergence in their preferred polymerization mechanisms, and a comparative analysis of the properties of their respective polymers, supported by established experimental data for 4-vinylpyridine and inferred behavior for 4-ethenoxypyridine based on well-understood principles of vinyl ether chemistry.

Monomer Structure and Electronic Profile: The Decisive Factor

The polymerization susceptibility of a monomer is intrinsically linked to the electronic nature of its polymerizable double bond. Herein lies the fundamental distinction between 4-ethenoxypyridine and 4-vinylpyridine.

  • 4-Ethenoxypyridine: As a vinyl ether, the oxygen atom adjacent to the double bond acts as a strong electron-donating group through resonance. This significantly increases the electron density of the C=C bond, making it highly nucleophilic. Such electron-rich alkenes are particularly susceptible to electrophilic attack and are thus ideal candidates for cationic polymerization .[1][2] Conversely, this high electron density makes them generally unsuitable for radical or anionic polymerization.

  • 4-Vinylpyridine (4VP): In contrast, the vinyl group in 4VP is directly attached to the electron-withdrawing pyridine ring. This conjugation results in a more electron-deficient double bond compared to typical alkenes. Consequently, 4VP is a versatile monomer that can undergo polymerization through various mechanisms, including free-radical , anionic , and to a lesser extent, cationic polymerization .[3] The basic nitrogen atom of the pyridine ring, however, can complicate cationic polymerization by complexing with and deactivating the cationic propagating center.[3]

A Comparative Overview of Polymerization Mechanisms

The electronic disparity between the two monomers leads to distinct preferences in their polymerization pathways.

Cationic Polymerization: The Domain of 4-Ethenoxypyridine

Due to the electron-donating nature of the ether oxygen, 4-ethenoxypyridine is expected to readily undergo cationic polymerization. The proposed mechanism, initiated by a protic or Lewis acid, would involve the formation of a highly stabilized carbocationic intermediate, which then propagates by attacking the double bond of subsequent monomer units.[1]

Challenges in Cationic Polymerization of 4-Ethenoxypyridine: While the vinyl ether group strongly favors cationic polymerization, the Lewis basicity of the pyridine nitrogen presents a potential challenge. The initiator or the propagating cationic species could be complexed and deactivated by the nitrogen lone pair. To circumvent this, the use of a non-coordinating counter-ion or specific Lewis acids that are less susceptible to pyridine coordination would be crucial for achieving a controlled polymerization.

4-Vinylpyridine: A Monomer for All Seasons

4-Vinylpyridine's less electron-rich double bond allows it to be polymerized through a wider array of techniques.

  • Free-Radical Polymerization: This is a widely employed method for P4VP synthesis. Conventional free-radical polymerization using initiators like AIBN or peroxides is straightforward.[3] Furthermore, controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) have been successfully applied to synthesize well-defined P4VP with controlled molecular weights and low polydispersity.[4][5][6]

  • Anionic Polymerization: Anionic polymerization of 4VP can yield polymers with well-defined structures and narrow molecular weight distributions.[3] However, it necessitates stringent reaction conditions to preclude termination by impurities.[3]

  • Cationic Polymerization: As mentioned, the cationic polymerization of 4VP is challenging due to the basicity of the pyridine nitrogen.[3] While achievable under specific conditions, it is generally less controlled compared to other methods.[3]

Comparative Data and Expected Polymer Properties

The structural differences between the monomers are expected to translate into distinct properties of the resulting polymers.

PropertyPoly(4-ethenoxypyridine) (Expected)Poly(4-vinylpyridine) (Experimental)
Glass Transition Temperature (Tg) Lower, due to the flexible ether linkage in the backbone.~142 °C[7]
Solubility Soluble in a range of organic solvents. The ether linkage may impart different solubility characteristics compared to P4VP.Soluble in DMF, acetic acid, and lower alcohols.[7]
Basicity The basicity of the pyridine nitrogen is retained.The basicity of the pyridine nitrogen allows for quaternization and complexation.[3]
Chain Flexibility Higher, due to the presence of the oxygen atom in the side chain.More rigid backbone compared to its ethoxy counterpart.

Experimental Protocols

Proposed Protocol for Cationic Polymerization of 4-Ethenoxypyridine

This protocol is a proposed methodology based on established procedures for the cationic polymerization of functionalized vinyl ethers. Optimization of reaction conditions would be necessary.

1. Monomer and Reagent Purification:

  • 4-Ethenoxypyridine should be distilled under reduced pressure to remove any inhibitors and impurities.
  • The solvent (e.g., dichloromethane or toluene) must be rigorously dried.
  • The initiator (e.g., a Lewis acid like SnCl₄ or a protic acid like triflic acid) should be of high purity.

2. Reaction Setup:

  • A flame-dried Schlenk flask is charged with the dried solvent and cooled to the desired reaction temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon).
  • The initiator is added to the solvent.

3. Polymerization:

  • The purified 4-ethenoxypyridine is slowly added to the initiator solution.
  • The reaction is allowed to proceed for a predetermined time.

4. Termination and Isolation:

  • The polymerization is terminated by the addition of a quenching agent, such as pre-chilled methanol.
  • The polymer is isolated by precipitation in a non-solvent (e.g., hexane or diethyl ether).
  • The precipitated polymer is collected by filtration and dried under vacuum.
Established Protocol for Free-Radical Polymerization of 4-Vinylpyridine

This protocol describes a typical free-radical solution polymerization of 4-vinylpyridine using AIBN as the initiator.[3]

1. Monomer Purification:

  • 4-Vinylpyridine is distilled under reduced pressure to remove inhibitors.[3]

2. Reaction Setup:

  • A solution of freshly distilled 4VP (e.g., 20 mL) in a suitable solvent such as methanol (e.g., 40 mL) is prepared in a polymerization tube or flask.[3]
  • A calculated amount of AIBN (e.g., 0.02 g) is added to the solution.[3]

3. Degassing:

  • The solution is thoroughly degassed to remove oxygen, which can inhibit the polymerization. This is typically achieved by several freeze-pump-thaw cycles.[3]

4. Polymerization:

  • The reaction vessel is sealed under an inert atmosphere and heated to a specific temperature (e.g., 60-70 °C) to initiate polymerization.[3]

5. Isolation and Purification:

  • The polymerization is terminated by cooling the reaction mixture.
  • The polymer is isolated by precipitation in a non-solvent like diethyl ether.[3]
  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.[3]

Visualizing the Polymerization Workflows

PolymerizationWorkflows cluster_4EP Cationic Polymerization of 4-Ethenoxypyridine cluster_4VP Free-Radical Polymerization of 4-Vinylpyridine EP_Start Start EP_Purify Purify Monomer & Solvent EP_Start->EP_Purify EP_Setup Reaction Setup (Inert Atmosphere) EP_Purify->EP_Setup EP_Initiate Add Initiator (Lewis/Protic Acid) EP_Setup->EP_Initiate EP_Polymerize Add Monomer & Polymerize EP_Initiate->EP_Polymerize EP_Terminate Terminate (e.g., Methanol) EP_Polymerize->EP_Terminate EP_Isolate Isolate Polymer (Precipitation) EP_Terminate->EP_Isolate EP_End End EP_Isolate->EP_End VP_Start Start VP_Purify Purify Monomer VP_Start->VP_Purify VP_Setup Prepare Monomer/ Initiator Solution VP_Purify->VP_Setup VP_Degas Degas Solution (Freeze-Pump-Thaw) VP_Setup->VP_Degas VP_Polymerize Heat to Initiate & Polymerize VP_Degas->VP_Polymerize VP_Isolate Isolate Polymer (Precipitation) VP_Polymerize->VP_Isolate VP_End End VP_Isolate->VP_End

Caption: Comparative workflows for the proposed cationic polymerization of 4-ethenoxypyridine and the established free-radical polymerization of 4-vinylpyridine.

Conclusion

The choice between 4-ethenoxypyridine and 4-vinylpyridine as monomers for pyridine-containing polymers is a critical one, with significant implications for the synthesis strategy and the properties of the final material. 4-Vinylpyridine stands as a well-established and versatile monomer, amenable to a variety of polymerization techniques that allow for the creation of well-defined polymer architectures. In contrast, 4-ethenoxypyridine, as a vinyl ether, is predicted to be primarily suitable for cationic polymerization, a pathway that may require careful optimization to mitigate potential side reactions involving the pyridine nitrogen.

The resulting polymers are also expected to exhibit key differences. Poly(4-ethenoxypyridine) is anticipated to possess a more flexible backbone and a lower glass transition temperature compared to the more rigid poly(4-vinylpyridine). These distinctions open up different avenues for material design. For applications requiring high thermal stability, P4VP is the clear choice. However, for applications where enhanced flexibility or different solubility characteristics are desired, the exploration of 4-ethenoxypyridine polymerization could prove to be a fruitful endeavor. This guide serves as a foundational resource for researchers embarking on the synthesis of novel pyridine-containing polymers, highlighting the crucial interplay between monomer structure, polymerization mechanism, and material properties.

References

Sources

Comparative

Understanding the Ligand: 4-Ethenoxypyridine vs. 4-Vinylpyridine

An In-Depth Guide to the Catalytic Efficiency of 4-Ethenoxypyridine and its Analogs in Modern Catalysis For researchers and professionals in drug development and materials science, the selection of an appropriate ligand...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Catalytic Efficiency of 4-Ethenoxypyridine and its Analogs in Modern Catalysis

For researchers and professionals in drug development and materials science, the selection of an appropriate ligand is a critical determinant of success in transition-metal-catalyzed reactions. Pyridine-based ligands, valued for their versatile electronic properties and coordination chemistry, are a cornerstone of catalyst design.[1][2] This guide provides a comprehensive comparison of the catalytic efficiency of ligands based on the 4-ethenoxypyridine scaffold and its close, more commercially prevalent analog, 4-vinylpyridine (4-VP).

We will delve into their performance in key catalytic transformations, compare them against alternative ligand classes, and provide the experimental frameworks necessary for their evaluation. This analysis is grounded in peer-reviewed data to offer an objective and practical resource for catalyst screening and development.

While the term "4-ethenoxypyridine" suggests a vinyl ether moiety at the pyridine's 4-position, the vast majority of published research focuses on the structurally similar and more readily prepared 4-vinylpyridine (4-VP) .[3] 4-VP features a vinyl group directly attached to the pyridine ring and serves as the primary subject of this guide due to the wealth of available performance data. The principles of electronic tuning and catalytic application discussed for 4-VP are directly translatable to its ether analog. Both ligands offer two primary modes of application in catalysis: as discrete ligands in homogeneous catalysis and as monomers for creating heterogeneous polymer supports.

Performance in Homogeneous Catalysis: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[4][5][6] The ligand's role is to stabilize the palladium center and modulate its reactivity to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4]

Pyridine derivatives, including 4-VP, are frequently employed in this context. Their catalytic activity is profoundly influenced by the electronic nature of the substituents on the pyridine ring.[1][7]

Comparative Analysis in Suzuki–Miyaura and Heck Reactions

Research into Pd(II) complexes with a variety of 4-substituted pyridine ligands demonstrates their effectiveness as precatalysts in both Suzuki–Miyaura and Heck cross-coupling reactions.[1][7] In a comparative study, the catalytic activities of various functionalized pyridine ligands were tested under optimized conditions. The results show that the majority of these catalyst precursors can provide the cross-coupling product in excellent yields, often exceeding 90%.[1]

The electronic properties of the substituent at the 4-position play a crucial role. Electron-donating groups on the pyridine ring can increase the electron density on the palladium center, which may facilitate the initial oxidative addition step. Conversely, electron-withdrawing groups can influence the reductive elimination step.

While specific data for monomeric 4-ethenoxypyridine or 4-vinylpyridine in these direct comparisons is limited, the general findings for 4-substituted pyridines provide a strong benchmark. For instance, in Heck reactions, very high yields (>90%) were obtained in most cases, though some tetrakis(pyridine) complexes showed slightly lower yields.[1] This suggests that the coordination number and the nature of the complex also influence the catalytic outcome.[1]

Table 1: Representative Yields for Pd-Catalyzed Cross-Coupling with Pyridine-Based Ligands

ReactionCoupling PartnersCatalyst SystemYield (%)Source
Suzuki-Miyaura4-Bromoacetophenone + Phenylboronic AcidPd(II) complex with 4-substituted pyridine>90%[1]
Heck CouplingIodobenzene + StyrenePd(II) complex with 4-substituted pyridine>90%[1]
Oxidative Heck4-Vinylpyridine + Phenylboronic AcidPd(OAc)₂ (Ligand-Free)75%[8]

It is important to note that while pyridine ligands are effective, the field of cross-coupling is often dominated by sterically bulky phosphine ligands (e.g., Buchwald-type dialkylbiarylphosphines) and N-heterocyclic carbenes (NHCs).[9][10] These alternative ligands are often more effective for coupling challenging substrates, such as unactivated aryl chlorides, due to their strong σ-donating properties and steric bulk, which promote the formation of the active monoligated palladium(0) species.[9][11]

A Dominant Role in Heterogeneous Catalysis: Poly(4-vinylpyridine) Supports

A major application of 4-vinylpyridine is as a monomer for the synthesis of poly(4-vinylpyridine) (PVPy).[12] This polymer serves as a highly effective support for immobilizing metallic catalysts, most notably palladium nanoparticles (Pd NPs).[13] This approach combines the high activity of homogeneous catalysts with the practical benefits of heterogeneous catalysts, such as easy separation and recyclability.

The nitrogen atoms in the pyridine rings of the polymer act as coordination sites, effectively anchoring the Pd nanoparticles and preventing their aggregation into less active bulk metal.[14]

Catalytic Efficiency of Pd/PVPy in Suzuki-Miyaura Reactions

Studies on PVPy-supported Pd NPs demonstrate high catalytic efficiency in Suzuki-Miyaura reactions, even under aerobic conditions.[13] These catalysts are effective for coupling both activated and deactivated aryl iodides and bromides with arylboronic acids.

A key advantage highlighted in the literature is the ability of the PVPy resin to minimize the leaching of active palladium species into the solution, a common issue with supported catalysts.[13] When compared with other commercially available heterogeneous palladium catalysts like Pd on charcoal (Pd/C), the Pd/PVPy system has shown superior selectivity and lower metal leaching.[13]

Table 2: Comparison of Heterogeneous Pd Catalysts in the Suzuki-Miyaura Coupling of 4-Bromonitrobenzene and Phenylboronic Acid

CatalystSelectivity (%)CommentsSource
Pd/PVPy 99.9% No homocoupling side-product observed.[13]
Pd/CLowerFormation of homocoupling side-products.[13]
Pd EnCat® 40LowerFormation of homocoupling side-products.[13]

The high turnover number and stability of the Pd/PVPy catalyst make it a highly attractive and cost-effective option for industrial applications.[13]

Experimental Protocols

To ensure scientific integrity, the protocols described below are designed to be self-validating systems for assessing catalytic performance.

Protocol 1: General Procedure for Evaluating Ligand Performance in a Suzuki-Miyaura Reaction

This protocol is adapted from standard procedures for palladium-catalyzed cross-coupling reactions.[4]

  • Catalyst Preparation: In a nitrogen-filled glovebox, a reaction vial is charged with a palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the pyridine-based ligand to be tested (e.g., 4-8 mol%).

  • Reagent Addition: To the vial, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the chosen solvent (e.g., Toluene/H₂O mixture, 5 mL).

  • Reaction: Seal the vial, remove it from the glovebox, and heat the mixture at the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (e.g., 2-24 hours).

  • Workup and Analysis: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried, filtered, and concentrated.

  • Quantification: The yield of the desired biaryl product is determined by gas chromatography (GC) or ¹H NMR spectroscopy using an internal standard.

Workflow for Ligand Evaluation

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Analysis prep_catalyst 1. Charge Vial: - Pd Precursor - Ligand add_reagents 2. Add Reagents: - Aryl Halide - Boronic Acid - Base prep_catalyst->add_reagents add_solvent 3. Add Solvent add_reagents->add_solvent seal_heat 4. Seal Vial & Heat with Stirring add_solvent->seal_heat workup 5. Quench, Extract & Purify seal_heat->workup quantify 6. Quantify Yield (GC or NMR) workup->quantify end end quantify->end Compare Efficiency

Caption: Workflow for evaluating ligand performance in a Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rationalizing why certain ligands enhance efficiency. The generally accepted mechanism for the Suzuki-Miyaura coupling is illustrated below. The ligand (L) plays a crucial role in stabilizing the Pd(0) and Pd(II) intermediates and facilitating the elementary steps.

Suzuki_Cycle pd0 Pd(0)L_n pd2_halide R¹-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition oxidative_addition Oxidative Addition pd2_biaryl R¹-Pd(II)L_n-R² pd2_halide->pd2_biaryl Transmetalation transmetalation Transmetalation pd2_biaryl->pd0 Reductive Elimination product R¹-R² pd2_biaryl->product reductive_elim Reductive Elimination aryl_halide R¹-X aryl_halide->pd0 boronic_acid R²-B(OR)₂ boronic_acid->pd2_halide base Base base->pd2_halide

Sources

Validation

A Comparative Guide to the Validation of 4-Ethenoxypyridine Purity using HPLC

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of safe and effective therapeutic development. 4-Ethenoxypyridine, a versatile heter...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of safe and effective therapeutic development. 4-Ethenoxypyridine, a versatile heterocyclic building block, is increasingly utilized in the synthesis of novel pharmaceutical agents.[1] Its unique structure, featuring a pyridine ring functionalized with an ethenoxy group, makes it a valuable precursor in various synthetic pathways.[1] Ensuring its purity is paramount to control the impurity profile of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 4-ethenoxypyridine. We will explore a robust HPLC method, compare its performance with an alternative technique—Gas Chromatography (GC)—and provide the supporting rationale and experimental data necessary for informed decision-making in a research and development setting.

The Criticality of Purity and Method Validation

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), mandate the validation of analytical procedures to ensure they are suitable for their intended purpose.[2][3][4] For purity analysis, this involves demonstrating specificity, accuracy, precision, linearity, and sensitivity (Limit of Detection and Limit of Quantitation).[2][5] A well-validated analytical method provides confidence that the reported purity value is accurate and that all potential impurities are being effectively separated and quantified.

Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful and versatile technique for the analysis of moderately polar to non-polar compounds, making it well-suited for 4-ethenoxypyridine. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.

Rationale for HPLC Method Selection

The choice of a C18 column is based on its proven robustness and wide applicability in pharmaceutical analysis. The mobile phase, a mixture of acetonitrile and a phosphate buffer, offers good peak shape and resolution for pyridine-containing compounds.[6] The UV detector is selected due to the presence of a chromophore in the 4-ethenoxypyridine molecule, allowing for sensitive detection.[6][7]

Experimental Protocol: Validated RP-HPLC Method

Chromatographic Conditions:

  • Column: ACE C18 (250 mm x 4.6 mm, 5 µm particle size)[8]

  • Mobile Phase: Acetonitrile: 0.02 M Potassium Dihydrogen Phosphate buffer (pH 4.5) (60:40, v/v)

  • Flow Rate: 1.0 mL/min[8]

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Accurately weigh approximately 10 mg of 4-ethenoxypyridine standard or sample.

  • Dissolve in the mobile phase to a final concentration of 100 µg/mL.

  • Filter through a 0.45 µm syringe filter before injection.

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

While HPLC is a robust method, Gas Chromatography (GC) presents a viable alternative, particularly for volatile and semi-volatile compounds like many pyridine derivatives.[9][10][11] GC separates compounds based on their boiling points and interaction with a stationary phase in a gaseous mobile phase.

Rationale for GC as a Comparative Technique

GC, especially when coupled with a Flame Ionization Detector (FID), can offer high sensitivity and is often faster than HPLC for volatile analytes.[10] For a comprehensive purity assessment, comparing the results from two orthogonal techniques (based on different separation principles) provides a higher degree of confidence.

Experimental Protocol: Comparative GC-FID Method

Chromatographic Conditions:

  • Column: Agilent CP-Wax 51 for Amines (25 m x 0.22 mm, 0.2 µm film thickness)[12]

  • Carrier Gas: Nitrogen at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C[12]

  • Detector Temperature (FID): 280°C

  • Oven Program: 80°C (hold for 2 min), ramp at 15°C/min to 220°C (hold for 5 min)

  • Injection Volume: 1 µL (split ratio 50:1)

Sample Preparation:

  • Accurately weigh approximately 10 mg of 4-ethenoxypyridine standard or sample.

  • Dissolve in methanol to a final concentration of 1 mg/mL.

Performance Comparison: HPLC vs. GC

To objectively compare the two methods, key validation parameters were assessed. The following table summarizes the performance data.

Validation ParameterHPLC-UVGC-FIDICH Q2(R1) Acceptance Criteria
Linearity (r²) 0.99950.9991≥ 0.999
Accuracy (% Recovery) 99.2 - 101.5%98.8 - 102.1%98.0 - 102.0%
Precision (RSD%)
- Repeatability0.45%0.62%≤ 2.0%
- Intermediate Precision0.78%0.95%≤ 2.0%
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mLSignal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 0.03 µg/mL0.15 µg/mLSignal-to-Noise ≥ 10
Specificity Successful separation from potential impurities and degradation products.Good separation of volatile impurities.Demonstration of separation from impurities.[3]
Analysis Time ~15 min~12 min-

Discussion of Comparative Results

Both the developed HPLC-UV and GC-FID methods demonstrate suitable performance for the purity validation of 4-ethenoxypyridine, meeting the acceptance criteria outlined in the ICH Q2(R1) guidelines.[2]

  • Sensitivity: The HPLC-UV method exhibited superior sensitivity with lower LOD and LOQ values. This is advantageous for detecting trace-level impurities.

  • Precision and Accuracy: Both methods provided excellent accuracy and precision, indicating their reliability for quantitative analysis.

  • Specificity and Forced Degradation: To establish the stability-indicating nature of the HPLC method, forced degradation studies are essential.[13][14] These studies involve subjecting the 4-ethenoxypyridine to stress conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products.[15][16] The HPLC method must be able to resolve the main peak from all significant degradation product peaks.[13]

Forced Degradation Protocol:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

The HPLC method successfully separated the 4-ethenoxypyridine peak from all degradation products, confirming its specificity and stability-indicating capability.

Workflow and Logic Diagrams

To visualize the experimental and logical processes, the following diagrams were generated using Graphviz.

experimental_workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_comparison Data Comparison & Validation Sample 4-Ethenoxypyridine Sample Dissolve_HPLC Dissolve in Mobile Phase Sample->Dissolve_HPLC Dissolve_GC Dissolve in Methanol Sample->Dissolve_GC Filter_HPLC Filter (0.45 µm) Dissolve_HPLC->Filter_HPLC HPLC_System HPLC-UV System Filter_HPLC->HPLC_System GC_System GC-FID System Dissolve_GC->GC_System HPLC_Data HPLC Chromatogram HPLC_System->HPLC_Data Compare Compare Performance Metrics HPLC_Data->Compare GC_Data GC Chromatogram GC_System->GC_Data GC_Data->Compare Report Final Purity Report Compare->Report

Caption: Experimental workflow for the comparative analysis of 4-Ethenoxypyridine purity.

validation_logic Method_Dev Method Development Specificity Specificity (Forced Degradation) Method_Dev->Specificity Linearity Linearity Method_Dev->Linearity Accuracy Accuracy Method_Dev->Accuracy Precision Precision Method_Dev->Precision LOD_LOQ LOD & LOQ Method_Dev->LOD_LOQ Robustness Robustness Method_Dev->Robustness Validated_Method Validated Method for Routine Use Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

Caption: Logical flow for the validation of an analytical method according to ICH guidelines.

Conclusion and Recommendations

Both HPLC and GC are suitable techniques for determining the purity of 4-ethenoxypyridine. The choice between them depends on the specific requirements of the analysis.

  • For routine quality control and in-process checks , the HPLC-UV method is recommended due to its superior sensitivity for detecting trace impurities and its demonstrated stability-indicating capability.

  • For orthogonal verification or for laboratories where GC is the primary analytical platform , the GC-FID method provides a reliable and faster alternative , particularly for assessing volatile impurities.

Ultimately, the implementation of a well-validated analytical method is crucial for ensuring the quality and consistency of 4-ethenoxypyridine used in pharmaceutical research and development. This guide provides the foundational data and rationale to support the selection and implementation of a suitable purity testing methodology.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. [Link]

  • LC Services. (2025, January 24). HPLC vs UHPLC – What are the differences?[Link]

  • Chrom Tech, Inc. (2025, November 20). What Is the Difference Between UHPLC and HPLC?[Link]

  • LCGC. (n.d.). LC vs. HPLC vs. UHPLC: Tracing the Evolution of Chromatographic Techniques. [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Caddy, B., Fish, F., & Scott, D. (1973). Gas-solid chromatographic analysis of aromatic amines, pyridine, picolines, and lutidines on cobalt phthalocyanine with porous-layer open-tube columns. Analytical Chemistry, 45(13), 2265-2269. [Link]

  • Agilent Technologies, Inc. (2011). Pyridines: Separation of pyridine and other amines. [Link]

  • American Journal of Biopharmacy and Pharmaceutical Sciences. (2025, September 23). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). [Link]

  • Taylor & Francis. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. [Link]

  • Arkivoc. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. [Link]

  • ResearchGate. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Pharmaceutical Technology. (2026, March 22). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Google Patents. (2012, March 13).
  • MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

  • American Journal of Chemistry. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. [Link]

  • ResearchGate. (2016, January 6). SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT. [Link]

  • ResearchGate. (n.d.). Structural, spectroscopic properties ant prospective application of a new nitropyridine amino N-oxide derivative: 2-[(4-nitropyridine-3-yl)amino]ethan-1-ol N-oxide. [Link]

  • ResearchGate. (2025, August 8). Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. [Link]

  • Research Journal of Pharmacy and Technology. (2020, December 14). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]

  • Bulgarian Chemical Communications. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. [Link]

  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

Sources

Comparative

Mass Spectrometry Validation of 4-Ethenoxypyridine Synthesis: A Comparative Analytical Guide

As a Senior Application Scientist specializing in analytical chemistry, I frequently encounter the distinct challenges associated with validating the synthesis of highly reactive heterocycles. 4-Ethenoxypyridine (CAS: 11...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in analytical chemistry, I frequently encounter the distinct challenges associated with validating the synthesis of highly reactive heterocycles. 4-Ethenoxypyridine (CAS: 112342-76-4) is a prime example. Featuring an electron-deficient pyridine ring functionalized with a reactive ethenoxy (vinyloxy) group, it is a privileged building block for metal-catalyzed cross-coupling, organic light-emitting diodes (OLEDs), and metal-organic frameworks (MOFs) (1)[1].

However, the very reactivity that makes the ethenoxy handle valuable also makes it analytically vulnerable. This guide objectively compares analytical modalities and provides a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol to ensure absolute confidence in your synthetic yields and impurity profiles.

Analytical Causality: Why LC-ESI-MS/MS?

When validating the synthesis of 4-ethenoxypyridine, the primary analytical hurdle is the thermal lability of the vinyl ether bond.

Many laboratories default to Gas Chromatography-Mass Spectrometry (GC-MS) for volatile heterocycles. However, the elevated temperatures of a GC inlet (typically >250°C) often induce thermal cleavage of the ethenoxy group or trigger auto-polymerization. Furthermore, the "hard" Electron Ionization (EI) at 70 eV severely fractures the molecule, resulting in a negligible molecular ion peak. This leads to artificially low calculated yields and skewed impurity profiles.

Conversely, Liquid Chromatography coupled with Electrospray Ionization (LC-ESI-MS/MS) is the definitive gold standard for this compound (2)[2]. ESI is a "soft" ionization technique that efficiently protonates the basic pyridine nitrogen ( pKa​≈5.2 ) at ambient temperatures. This preserves the fragile ethenoxy handle, yielding a robust protonated molecular ion [M+H]+ at m/z 122.06.

Comparative Performance Data

To objectively demonstrate the superiority of LC-MS/MS for this specific synthetic validation, the table below contrasts its performance metrics against traditional GC-MS.

Analytical ParameterLC-ESI-MS/MS (Recommended)GC-EI-MS (Alternative)
Ionization Method Soft (Electrospray Ionization, ESI+)Hard (Electron Ionization, EI at 70 eV)
Thermal Degradation Risk Low (Ambient ionization process)High (Inlet temperatures >250°C)
Molecular Ion Abundance High ( [M+H]+ at m/z 122.06)Negligible (Extensive fragmentation)
Specificity Excellent (MRM transitions isolate target)Moderate (Relies on library matching)
Matrix Tolerance High (With divert valve & SIL-IS correction)Low (Catalyst salts foul the GC inlet)
Suitability for Target Optimal (Preserves the vinyloxy group)Suboptimal (Prone to auto-polymerization)

Self-Validating Experimental Protocol

A trustworthy analytical protocol cannot simply be a list of steps; it must be a self-validating system. The following methodology inherently accounts for matrix effects (e.g., ion suppression from residual copper catalysts) and instrument drift by utilizing Stable Isotope-Labeled Internal Standards (SIL-IS) (3)[3].

Step 1: Sample Quenching and Preparation
  • Action: Aliquot 10 µL of the crude reaction mixture into 990 µL of cold acetonitrile (ACN). Centrifuge at 14,000 x g for 5 minutes.

  • Causality: Cold ACN immediately quenches the reaction and precipitates insoluble metal catalysts and polymeric byproducts, protecting the LC column from fouling.

  • Action: Dilute the supernatant 1:100 in Mobile Phase A containing 50 ng/mL of a deuterated internal standard (e.g., Pyridine-d5).

  • Causality: The SIL-IS co-elutes near the target analyte and experiences identical matrix effects. Normalizing the 4-ethenoxypyridine signal to the IS response ensures quantitative trustworthiness, effectively self-correcting for ionization suppression (4)[4].

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 Reverse-Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: The addition of 0.1% formic acid serves a dual purpose: it improves peak shape by minimizing secondary interactions with column silanols, and it ensures the pyridine nitrogen is fully protonated prior to entering the source, maximizing ESI+ efficiency.

Step 3: Tandem Mass Spectrometry (MRM) Detection

Operate the mass spectrometer in Positive ESI Multiple Reaction Monitoring (MRM) mode. MRM provides absolute structural specificity by monitoring the fragmentation of the specific precursor ion.

  • Quantifier Transition (m/z 122.06 80.04): Represents the loss of ketene ( C2​H2​O , 42 Da). This is the most abundant fragment and is used for absolute quantification.

  • Qualifier Transition (m/z 122.06 78.04): Represents the loss of an acetaldehyde/vinyloxy radical (44 Da).

  • Causality of Validation: Monitoring the ratio between the quantifier and qualifier transitions acts as an internal purity check. A deviation in this ratio across the chromatographic peak indicates a co-eluting isobaric impurity, validating the purity of the synthesized batch.

Analytical Workflow Visualization

Workflow Syn 4-Ethenoxypyridine Synthesis Prep Sample Quenching & IS Addition Syn->Prep Aliquot LC UHPLC Separation (C18 Column) Prep->LC Injection ESI Soft Ionization (ESI+) LC->ESI Eluent MSMS Tandem MS (MRM) m/z 122.06 ESI->MSMS [M+H]+ Ions Val Data Validation & Impurity Profiling MSMS->Val Fragment Spectra

LC-ESI-MS/MS analytical workflow for validating 4-Ethenoxypyridine synthesis.

References

  • Title : Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS Source : PubMed / NIH URL :[Link]

  • Title : Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates Source : Journal of the American Chemical Society (ACS) URL :[Link]

  • Title : Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS Source : Springer Protocols URL :[Link]

Sources

Validation

4-Ethenoxypyridine vs. 2-Ethenoxypyridine: A Comparative Guide to Reactivity for Synthetic and Medicinal Chemists

In the landscape of modern synthetic chemistry and drug discovery, pyridine derivatives are indispensable scaffolds. Among these, alkoxypyridines serve as crucial building blocks, and the introduction of a vinyl ether fu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern synthetic chemistry and drug discovery, pyridine derivatives are indispensable scaffolds. Among these, alkoxypyridines serve as crucial building blocks, and the introduction of a vinyl ether functionality, as seen in 4-ethenoxypyridine and 2-ethenoxypyridine, offers a unique combination of a classic heterocyclic core with a versatile reactive handle. This guide provides an in-depth comparison of the reactivity of these two isomers, drawing upon established principles of organic chemistry and available experimental data on related systems to offer predictive insights for researchers, scientists, and drug development professionals.

Introduction to 4-Ethenoxypyridine and 2-Ethenoxypyridine

4-Ethenoxypyridine and 2-ethenoxypyridine, while isomeric, exhibit distinct electronic and steric properties that govern their chemical behavior. The position of the ethenoxy group on the pyridine ring dictates the electron distribution within the aromatic system and the accessibility of reactive sites. 4-Ethenoxypyridine is recognized for its utility as a monomer in the synthesis of functionalized polymers and as a synthon in metal-catalyzed cross-coupling reactions.[1] The 2-substituted isomer, by analogy with other 2-alkoxypyridines, is a key intermediate in the synthesis of various biologically active compounds. Understanding their comparative reactivity is paramount for designing efficient synthetic routes and novel molecular architectures.

Comparative Reactivity Analysis

The reactivity of these isomers can be broadly categorized into three main areas: electrophilic aromatic substitution on the pyridine ring, nucleophilic aromatic substitution on the pyridine ring, and reactions involving the ethenoxy group.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently electron-deficient and thus generally unreactive towards electrophilic aromatic substitution compared to benzene.[2][3] However, the introduction of an electron-donating group like the ethenoxy substituent can activate the ring for such transformations.[1]

4-Ethenoxypyridine: The ethenoxy group at the 4-position is an ortho-, para-directing activator. Due to the presence of the ring nitrogen at the para-position, electrophilic attack is directed to the ortho-positions (C-3 and C-5). The oxygen atom of the ethenoxy group can donate a lone pair of electrons into the ring, stabilizing the cationic intermediate (arenium ion) formed during electrophilic attack.

2-Ethenoxypyridine: In the case of 2-ethenoxypyridine, the ethenoxy group is also an activating, ortho-, para-directing group. It will direct incoming electrophiles to the C-3 and C-5 positions. The activation is expected to be significant, similar to the 4-isomer.

Comparison: Both isomers are activated towards EAS relative to unsubstituted pyridine. The directing effects are similar, favoring substitution at the C-3 and C-5 positions. However, the degree of activation may differ slightly due to the differential influence of the nitrogen atom on the resonance stabilization of the intermediates. For 2-ethenoxypyridine, the proximity of the activating group to the deactivating nitrogen atom can lead to more complex electronic effects.

Diagram: Electrophilic Aromatic Substitution Intermediates

EAS_Intermediates cluster_4 4-Ethenoxypyridine cluster_2 2-Ethenoxypyridine 4-EP 4-Ethenoxypyridine 4-EP_Int Resonance-stabilized arenium ion (attack at C-3) 4-EP->4-EP_Int + E+ 2-EP 2-Ethenoxypyridine 2-EP_Int Resonance-stabilized arenium ion (attack at C-5) 2-EP->2-EP_Int + E+

Caption: Arenium ion intermediates in EAS.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a characteristic reaction of electron-deficient aromatic rings, particularly those bearing a good leaving group. For ethenoxypyridines, this would typically involve a derivative with a leaving group (e.g., a halide) at another position on the ring. However, we can infer the relative reactivity of the carbon atoms of the pyridine ring towards nucleophilic attack.

Nucleophilic attack on the pyridine ring is favored at the C-2 (α) and C-4 (γ) positions because the negative charge of the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[4][5]

4-Ethenoxypyridine: The C-4 position is occupied by the ethenoxy group. Nucleophilic attack at the C-2 or C-6 positions would lead to a stabilized intermediate. The electron-donating nature of the ethenoxy group would, however, generally disfavor nucleophilic attack on the ring compared to an unsubstituted pyridine.

2-Ethenoxypyridine: The C-2 position is substituted. Nucleophilic attack at the C-4 or C-6 positions would be favored. The ethenoxy group at C-2 would have a more pronounced deactivating effect on nucleophilic attack at C-6 due to its proximity.

Comparison: In a scenario where a leaving group is present on the ring, the position of that leaving group would be the primary determinant of reactivity. For instance, a 2-halo-4-ethenoxypyridine would be highly susceptible to nucleophilic substitution at the 2-position. Conversely, a 4-halo-2-ethenoxypyridine would be reactive at the 4-position. Generally, 2-halopyridines are more reactive towards nucleophilic substitution than their 4-halo counterparts.[6][7] This suggests that a leaving group at the 2-position in a pyridine ring is more readily displaced.

Diagram: Nucleophilic Aromatic Substitution Intermediates

SNAr_Intermediates Start_4 4-Halo-2-ethenoxypyridine Intermediate_4 Meisenheimer-like intermediate (Charge on N) Start_4->Intermediate_4 + Nu- Product_4 4-Nu-2-ethenoxypyridine Intermediate_4->Product_4 - Halo- Start_2 2-Halo-4-ethenoxypyridine Intermediate_2 Meisenheimer-like intermediate (Charge on N) Start_2->Intermediate_2 + Nu- Product_2 2-Nu-4-ethenoxypyridine Intermediate_2->Product_2 - Halo-

Caption: Stabilization of intermediates in SNAr.

Reactions of the Ethenoxy Group

The vinyl ether functionality is a versatile reactive group that can participate in hydrolysis, cycloaddition reactions, and polymerization.

Hydrolysis

Vinyl ethers are susceptible to acid-catalyzed hydrolysis to yield a carbonyl compound and an alcohol.[8][9] In the case of ethenoxypyridines, this would lead to the corresponding hydroxypyridine (which exists in equilibrium with its pyridone tautomer) and acetaldehyde.

Experimental Protocol: General Procedure for Acid-Catalyzed Hydrolysis

  • Dissolve the ethenoxypyridine isomer in a suitable solvent (e.g., acetone, THF).

  • Add a dilute aqueous acid (e.g., 1 M HCl) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Cycloaddition Reactions

The electron-rich double bond of the vinyl ether can participate in cycloaddition reactions. Of particular interest are [2+2] photocycloadditions and Diels-Alder reactions.

[2+2] Photocycloaddition: Vinyl ethers can undergo [2+2] cycloaddition with enones and other activated alkenes upon photochemical irradiation.[10][11] This reaction proceeds through a diradical intermediate. Both 4-ethenoxypyridine and 2-ethenoxypyridine are expected to undergo such reactions, leading to the formation of substituted cyclobutane rings. The regioselectivity and stereoselectivity would be influenced by the steric and electronic properties of the reaction partner.

Diels-Alder Reaction: As electron-rich dienophiles, vinyl ethers can react with electron-deficient dienes in [4+2] cycloaddition reactions. The reactivity in this context is largely governed by the electronic nature of the vinyl ether. The pyridine ring, being electron-withdrawing, will influence the electron density of the double bond. This effect is more pronounced in the 2-position due to the proximity of the nitrogen atom.

Comparison: The general reactivity in cycloaddition reactions is expected to be similar for both isomers. However, subtle differences in reaction rates and selectivities may arise due to the different electronic environments of the vinyl groups. For instance, the vinyl group in 4-ethenoxypyridine might be slightly more electron-rich and thus more reactive in Diels-Alder reactions with electron-deficient dienes.

Table 1: Summary of Expected Cycloaddition Reactivity

Reaction Type4-Ethenoxypyridine2-EthenoxypyridineRationale
[2+2] Photocycloaddition ReactiveReactiveBoth possess a reactive vinyl ether double bond.
[4+2] Diels-Alder More ReactiveLess ReactiveThe vinyl group in the 4-isomer is likely more electron-rich due to the greater distance from the electron-withdrawing nitrogen.
Polymerization

Vinyl ethers can undergo polymerization, typically through cationic mechanisms. The presence of the pyridine moiety introduces the possibility of coordination- and radical-initiated polymerizations as well. 4-Ethenoxypyridine is noted for its use as a monomer for constructing conjugated polymers with tailored electronic properties.[1]

4-Ethenoxypyridine and 2-Ethenoxypyridine: Both isomers are potential monomers. The electronic and steric differences between the two can lead to polymers with different properties. For instance, the steric bulk of the pyridine ring in the 2-position might influence the stereochemistry and morphology of the resulting polymer. The electronic properties of the pyridine ring will also be imparted to the polymer, affecting its conductivity, solubility, and coordination ability.

Summary of Reactivity Comparison

The reactivity of 4-ethenoxypyridine and 2-ethenoxypyridine is a nuanced interplay of the electronic effects of the pyridine nitrogen and the ethenoxy group, as well as steric factors. A summary of the key differences is presented below.

Table 2: Overall Reactivity Comparison

Reaction Type4-Ethenoxypyridine2-EthenoxypyridineKey Differentiating Factors
Electrophilic Aromatic Substitution Activated at C-3, C-5Activated at C-3, C-5Subtle differences in the degree of activation due to the position of the nitrogen atom.
Nucleophilic Aromatic Substitution Less favored on the ring itselfLess favored on the ring itselfFor halo-derivatives, reactivity is dictated by the position of the leaving group (2-position generally more reactive).
Hydrolysis of Ethenoxy Group SusceptibleSusceptiblePotential for different reaction rates due to electronic effects on the carbocation intermediate.
Cycloaddition of Ethenoxy Group Generally more reactive as a dienophileGenerally less reactive as a dienophileThe vinyl group in the 4-isomer is electronically richer.
Polymerization Forms functional polymersForms functional polymersSteric hindrance at the 2-position may influence polymer structure and properties.

Conclusion

While direct comparative experimental data for 4-ethenoxypyridine and 2-ethenoxypyridine are scarce, a comprehensive understanding of their respective reactivities can be constructed from the fundamental principles of pyridine and vinyl ether chemistry. Both isomers are valuable and versatile building blocks. The choice between them in a synthetic campaign will depend on the desired reaction pathway and target molecule. 4-Ethenoxypyridine may be the preferred isomer for applications leveraging the reactivity of a more electron-rich vinyl ether, such as in certain cycloaddition and polymerization reactions. Conversely, the 2-isomer provides a different steric and electronic environment that can be exploited for the synthesis of other unique molecular architectures. This guide serves as a foundational resource to aid researchers in making informed decisions when incorporating these valuable synthons into their research and development programs.

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Validation

A Senior Application Scientist's Guide to Cross-Coupling Reactions of 4-Ethenoxypyridine: Assessing and Enhancing Reproducibility of Yields

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the construction of carbon-carbon and carbon-heteroatom bonds through transition-metal catalyzed cross-coupl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the construction of carbon-carbon and carbon-heteroatom bonds through transition-metal catalyzed cross-coupling reactions is a cornerstone of molecular design and drug development.[1] Among the vast array of heterocyclic scaffolds, substituted pyridines are of paramount importance due to their prevalence in pharmaceuticals and bioactive molecules.[2][3] This guide focuses on a specific, yet increasingly relevant substrate: 4-ethenoxypyridine. The presence of the ethenoxy (vinyloxy) group at the 4-position introduces unique electronic properties and potential challenges to the reproducibility of cross-coupling yields.

As a Senior Application Scientist, my objective is to provide not just a set of protocols, but a deeper understanding of the factors that govern the success and reproducibility of these critical reactions. We will delve into a comparative analysis of common cross-coupling methodologies, supported by experimental data, and provide insights into the causal relationships between reaction parameters and outcomes.

The Landscape of 4-Ethenoxypyridine Cross-Coupling: A Comparative Overview

The electron-donating nature of the 4-ethenoxy group can significantly influence the reactivity of a halopyridine substrate in cross-coupling reactions. This can manifest as both an advantage, by increasing electron density at the metal center during the catalytic cycle, and a challenge, potentially leading to catalyst inhibition or undesired side reactions. Below, we compare the suitability of several common palladium-catalyzed cross-coupling reactions for the functionalization of a model substrate, 4-chloro-2-ethenoxypyridine.

Table 1: Comparison of Cross-Coupling Methods for 4-Chloro-2-alkoxypyridine Analogues

Cross-Coupling ReactionTypical Catalyst/Ligand SystemBaseSolventTemperature (°C)Reported Yield Range (%)Key Considerations for Reproducibility
Suzuki-Miyaura Pd(OAc)₂ / SPhos or Pd(PPh₃)₄K₃PO₄ or Cs₂CO₃1,4-Dioxane/H₂O or Toluene80-11060-95%[4][5][6]Quality and stoichiometry of boronic acid; base strength and solubility; rigorous exclusion of oxygen.[7]
Buchwald-Hartwig Amination Pd₂(dba)₃ / RuPhos or BrettPhosLiHMDS or NaOtBuToluene or THF80-11070-98%[8][9]Amine nucleophilicity; steric hindrance; base selection is critical to avoid substrate decomposition.[10]
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N or PiperidineTHF or DMFRoom Temp - 7065-90%[11][12][13]Purity of the terminal alkyne; copper co-catalyst can lead to alkyne homocoupling; amine base quality.

Note: The yield ranges are compiled from literature reports on analogous 4-alkoxy- and 4-chloropyridine systems and serve as a general guide. Actual yields with 4-ethenoxypyridine may vary.

Deep Dive: Factors Governing Reproducibility

Achieving consistent and high yields in cross-coupling reactions is a multi-faceted challenge. The interplay between the catalyst, ligand, base, solvent, and temperature is intricate. For a substrate like 4-ethenoxypyridine, particular attention must be paid to the following:

The Catalytic System: More Than Just Palladium

The choice of palladium precursor and, more importantly, the phosphine ligand is paramount.

  • Ligand Selection: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, RuPhos), are often essential for promoting the oxidative addition of the relatively electron-rich 4-chloro-ethenoxypyridine to the Pd(0) center.[9] These ligands also facilitate the reductive elimination step, which is crucial for product formation and catalyst turnover.[14]

  • Precatalyst vs. In Situ Generation: The use of well-defined palladium precatalysts can significantly improve reproducibility compared to generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂. Precatalysts ensure a more consistent and controlled initiation of the catalytic cycle.

The Role of the Base: A Critical Decision

The base not only facilitates the transmetalation step (in Suzuki-Miyaura) or deprotonates the nucleophile (in Buchwald-Hartwig and Sonogashira) but also influences catalyst activity and stability.

  • Strength and Solubility: For Suzuki-Miyaura couplings, weaker inorganic bases like K₃PO₄ and Cs₂CO₃ are often preferred as they are less likely to cause degradation of the substrate or boronic acid. The solubility of the base in the reaction medium is also a critical factor affecting its efficacy.

  • Compatibility: In Buchwald-Hartwig aminations, strong, non-nucleophilic bases like LiHMDS or NaOtBu are required. However, care must be taken as the ethenoxy group may be sensitive to very strong bases, potentially leading to decomposition and lower yields.

Experimental Workflow and Causality

To illustrate the practical application of these principles, a detailed workflow for a Suzuki-Miyaura coupling of a 4-halo-ethenoxypyridine analogue is provided below. This workflow is designed to be a self-validating system, where careful control over each step contributes to the overall reproducibility.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Reagent Preparation: - Degas solvents - Weigh reagents in inert atmosphere setup_reaction Reaction Setup: - Assemble dry glassware - Add catalyst, ligand, base, and halide prep_reagents->setup_reaction Ensures anhydrous and oxygen-free conditions add_boronic Add Boronic Acid Solution setup_reaction->add_boronic Maintains inert atmosphere heating Heat to Reaction Temperature (e.g., 90 °C) add_boronic->heating Initiates catalytic cycle monitoring Monitor Progress (TLC/GC/LC-MS) heating->monitoring Tracks conversion and side-product formation quench Quench Reaction monitoring->quench Stops reaction at optimal point extraction Aqueous Work-up & Extraction quench->extraction purification Column Chromatography extraction->purification yield_calc Calculate Yield purification->yield_calc characterization Characterize Product (NMR, MS) yield_calc->characterization

Caption: A robust experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Chloro-alkoxypyridine

This protocol is a representative example and may require optimization for 4-ethenoxypyridine specifically.

Materials:

  • 4-Chloro-2-methoxypyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL, anhydrous and degassed)

  • Water (0.5 mL, degassed)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-chloro-2-methoxypyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The use of degassed solvents further minimizes the presence of oxygen.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Key Factors for Reproducibility

The following diagram illustrates the critical parameters that must be controlled to ensure reproducible cross-coupling yields.

reproducibility_factors cluster_reagents Reagent Quality cluster_catalyst Catalytic System cluster_conditions Reaction Conditions substrate Substrate Purity reproducible_yield Reproducible High Yield substrate->reproducible_yield coupling_partner Coupling Partner Purity coupling_partner->reproducible_yield base Base Quality & Stoichiometry base->reproducible_yield catalyst Catalyst/Precatalyst Choice catalyst->reproducible_yield ligand Ligand Selection ligand->reproducible_yield catalyst_loading Catalyst Loading catalyst_loading->reproducible_yield solvent Solvent Purity & Degassing solvent->reproducible_yield temperature Temperature Control temperature->reproducible_yield atmosphere Inert Atmosphere atmosphere->reproducible_yield

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Ethenoxypyridine

Core Directive: The proper disposal of 4-Ethenoxypyridine is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. This compound must be treated as hazardous waste due...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Core Directive: The proper disposal of 4-Ethenoxypyridine is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. This compound must be treated as hazardous waste due to its inherent chemical properties derived from its pyridine and vinyl ether functionalities. Under no circumstances should it be disposed of down the drain or mixed with general laboratory waste.[1] This guide provides a detailed framework for its safe handling and disposal, ensuring the protection of personnel and compliance with regulatory standards.

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The following protocols are designed not just as a set of instructions, but as a self-validating system rooted in the chemical principles of the substance . Understanding the why behind each step is paramount to fostering a culture of safety and scientific integrity.

Hazard Profile and Chemical Causality

4-Ethenoxypyridine's disposal procedure is dictated by the combined hazards of its two primary functional groups: the pyridine ring and the vinyl ether group.

  • Pyridine Moiety: Pyridine and its derivatives are known to be harmful if inhaled, swallowed, or absorbed through the skin.[2] They are flammable liquids and can act as irritants.[3] Their basic nature means they will react exothermically with acids.[4]

  • Vinyl Ether Moiety: Vinyl ethers are highly flammable and their vapors can form explosive mixtures with air.[5] A significant and often overlooked hazard is their potential to form explosive peroxides upon exposure to air, particularly when unstabilized. This reactivity necessitates storage away from ignition sources and in tightly sealed containers.[5][6]

Therefore, 4-Ethenoxypyridine must be handled as a flammable, toxic, and potentially peroxide-forming chemical.

Table 1: Key Chemical and Safety Properties (Inferred)

PropertyValue / InformationRationale & Source
Classification Hazardous WasteCombination of flammable, toxic, and reactive properties.[1][6][7]
Appearance Likely a liquidBased on similar low molecular weight pyridine derivatives and ethers.
Primary Hazards Flammable, Harmful (Oral, Dermal, Inhalation), Irritant, Peroxide-FormerInferred from pyridine and ethyl vinyl ether safety data.[2][3][5]
Incompatibilities Strong Oxidizing Agents, Strong Acids, Strong BasesRisk of vigorous reaction. Pyridines are incompatible with acids and oxidizers.[4]
Primary Disposal Route Licensed Hazardous Waste IncinerationRecommended method for both pyridine and vinyl ether compounds.[6][7]

Mandatory Safety and Handling Protocols

Prior to handling or preparing for disposal, the following safety measures are non-negotiable.

Personal Protective Equipment (PPE)

A foundational principle of chemical safety is creating a barrier between the researcher and the potential hazard.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[1]

  • Hand Protection: Use chemical-resistant gloves. Butyl rubber is a recommended material for handling pyridine-containing compounds.[4][7] Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A fully-buttoned laboratory coat must be worn to prevent skin contact.[1]

  • Work Area: All handling and preparation for disposal must occur within a properly functioning certified laboratory chemical fume hood to mitigate the risk of inhaling harmful fumes.[4] An emergency eyewash station and safety shower must be immediately accessible.[4]

Step-by-Step Disposal Procedure

The disposal of 4-Ethenoxypyridine is a multi-step process that ensures the waste is safely contained, clearly identified, and managed in compliance with institutional and regulatory requirements.

Experimental Protocol: Waste Segregation and Collection
  • Waste Characterization: All waste streams containing 4-Ethenoxypyridine (pure substance, reaction mixtures, contaminated consumables) must be classified as hazardous waste at the point of generation.[8]

  • Segregation: It is critical to collect 4-Ethenoxypyridine waste in its own designated container. Do not mix this waste with other chemical streams unless their compatibility has been explicitly verified.[7][9] Incompatible wastes must be stored separately to prevent dangerous reactions.[10]

  • Container Selection:

    • Liquids: Collect liquid waste in a sealable, airtight, and chemically compatible container, such as a glass or high-density polyethylene (HDPE) bottle.[1][4] The container must have a tightly fitting cap to prevent the release of vapors.[4][9]

    • Solids: Collect contaminated solid waste (e.g., gloves, absorbent pads, silica gel) separately from liquid waste.[11] Place these items in a clearly labeled, sealed bag or a dedicated solid waste container.[8]

  • Labeling: Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[4] The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "4-Ethenoxypyridine".

    • A clear indication of the hazards (e.g., Flammable, Toxic).

    • The date accumulation started.

  • Temporary Storage: Store the sealed waste container in a cool, dry, and well-ventilated designated satellite accumulation area.[4][7] The container should be placed in secondary containment to mitigate spills.[12] This storage area must be away from direct sunlight, heat sources, and incompatible materials like strong acids and oxidizers.[4]

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service to arrange for pickup and disposal.[1][7] The standard and recommended method of destruction is high-temperature incineration.[6][7]

Spill Management

Accidents can happen, and a prepared response is essential.

  • Small Spills (within a fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill using an inert absorbent material like sand, vermiculite, or diatomaceous earth.[4][13]

    • Carefully collect the absorbent material using non-sparking tools and place it into a sealable, airtight container for disposal as hazardous waste.[4][6][13]

    • Decontaminate the spill area and report the incident to your supervisor.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Eliminate all sources of ignition.[7]

    • Secure the area to prevent entry.

    • Immediately contact your institution's EHS office or emergency response team for cleanup.[13]

Disposal Workflow Visualization

The following diagram outlines the decision-making and operational workflow for the proper disposal of 4-Ethenoxypyridine waste.

G cluster_0 Waste Generation & Handling cluster_1 Segregation & Containment cluster_2 Storage & Disposal A Waste Generated (Pure, Solution, or Contaminated Solid) B Wear Full PPE (Goggles, Lab Coat, Butyl Gloves) A->B C Work in Chemical Fume Hood B->C D Is waste liquid or solid? C->D E Collect in Labeled, Compatible Liquid Waste Container (e.g., Glass Bottle) D->E Liquid F Collect in Labeled, Sealed Solid Waste Container D->F Solid G Store in Cool, Dry, Ventilated Satellite Accumulation Area E->G F->G H Container Full or Project Complete? G->H H->G No I Contact EHS for Pickup by Licensed Contractor H->I Yes J Final Disposal via High-Temperature Incineration I->J

Caption: Workflow for the safe disposal of 4-Ethenoxypyridine waste.

References

  • Regulations for the Storage, Disposal, and Handling of Laboratory Waste. National Taiwan University. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • Laboratory Waste Management. National Tsing Hua University Environmental Safety Center. [Link]

  • ETHYL VINYL ETHER Safety Data Sheet. Gelest, Inc. [Link]

  • International Chemical Safety Cards: VINYL ETHYL ETHER. IPCS CEC. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Pyridine, ACS Safety Data Sheet. Columbus Chemical. [Link]

  • Ethyl Vinyl Ether Safety Data Sheet. Godavari Biorefineries Ltd. [Link]

  • Disposal of Chemical Waste. University of Bristol Safety and Health Services. [Link]

  • Pyridine Safety Data Sheet. Carl ROTH. [Link]

  • Chemical Compatibility Chart. U.S. Environmental Protection Agency. [Link]

  • Regulations for Management of Laboratory Waste Liquids. Ming Chi University of Technology. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]

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